ETHYL 6-BROMOINDOLE-2-CARBOXYLATE
Description
The exact mass of the compound ethyl 6-bromo-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 6-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMZWWFKRMBNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426557 | |
| Record name | Ethyl 6-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103858-53-3 | |
| Record name | Ethyl 6-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-indole-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of ETHYL 6-BROMOINDOLE-2-CARBOXYLATE
Introduction: The Strategic Importance of Ethyl 6-Bromoindole-2-carboxylate
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized indole, it serves as a crucial scaffold and key intermediate for the synthesis of a wide range of more complex molecules.[1][2] The indole core is a privileged structure found in numerous natural products and pharmaceuticals, and the strategic placement of the bromine atom at the 6-position provides a versatile handle for further chemical modification via cross-coupling reactions.[3] This allows for the systematic development of novel compounds, including potential anticancer agents, drugs targeting neurological disorders, and advanced organic materials.[2][3][4] This guide provides a detailed exploration of the core synthetic strategies for obtaining this valuable building block, with a focus on the underlying chemical principles and practical execution.
Conceptual Framework: Navigating the Landscape of Indole Synthesis
The construction of the indole ring is a classic challenge in organic chemistry, with several named reactions developed over the past century. For a 2,6-disubstituted indole like our target, the choice of synthetic route depends on factors such as starting material availability, desired regioselectivity, and scalability. Three primary strategies stand out: the Reissert, Leimgruber-Batcho, and Fischer indole syntheses.
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The Reissert Indole Synthesis : This method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[5][6] It is particularly well-suited for producing indole-2-carboxylic acids and their esters, making it a direct and logical approach for the target molecule.[7][8] The starting material, 4-bromo-2-nitrotoluene, is commercially accessible.
-
The Leimgruber-Batcho Indole Synthesis : A more modern and often higher-yielding alternative, this synthesis also begins with an ortho-nitrotoluene.[9][10] The process involves the formation of an enamine intermediate, which then undergoes reductive cyclization.[11][12] It is renowned for its mild reaction conditions and high efficiency, making it a popular choice in industrial settings.[9]
-
The Fischer Indole Synthesis : Perhaps the most famous of all indole syntheses, this reaction constructs the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[13][14] To produce this compound, one would start with (4-bromophenyl)hydrazine and ethyl pyruvate. The reaction proceeds via a hydrazone intermediate which rearranges and cyclizes.[15]
While all three methods are viable, the Reissert synthesis offers a robust, classical, and highly illustrative pathway that directly yields the desired indole-2-carboxylate functionality. This guide will therefore focus on a detailed protocol for the Reissert synthesis, supplemented by an overview of the Leimgruber-Batcho method as a powerful alternative.
Featured Synthetic Protocol: The Reissert Indole Synthesis
The Reissert synthesis proceeds in two distinct, high-impact stages: a base-catalyzed condensation followed by a reductive cyclization.[6][16]
Logical Workflow of the Reissert Synthesis
Caption: Overall workflow for the Reissert synthesis of the target compound.
Part 1: Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate
This initial step is a Claisen condensation where the acidic α-protons of 4-bromo-2-nitrotoluene are deprotonated by a strong base, and the resulting carbanion attacks diethyl oxalate.[5]
Mechanism Rationale: The nitro group (-NO₂) is strongly electron-withdrawing, which significantly increases the acidity of the benzylic protons on the adjacent methyl group, facilitating carbanion formation. Sodium ethoxide or potassium ethoxide are typically used as the base; potassium ethoxide has been reported to give superior results in some cases.[6][16]
Reaction Mechanism: Claisen Condensation
Caption: Key mechanistic steps of the initial Claisen condensation.
Part 2: Reductive Cyclization
The second stage involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone. Subsequent dehydration yields the aromatic indole ring.[16]
Mechanism Rationale: A variety of reducing agents can be employed, with zinc dust in acetic acid being a common and effective choice that also facilitates the cyclization and dehydration steps.[17] Catalytic hydrogenation over palladium or platinum is another effective method.[17] The choice of reducing agent can be critical; for instance, using zinc in acetic acid tends to hydrolyze the ester to a carboxylic acid, whereas catalytic hydrogenation under neutral conditions often preserves the ester functionality.[8]
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | ≥98% | Standard chemical suppliers |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | ≥99% | Standard chemical suppliers |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 200 proof | Standard chemical suppliers |
| Potassium metal | K | 39.10 | Standard chemical suppliers | |
| Zinc dust | Zn | 65.38 | Standard chemical suppliers | |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Standard chemical suppliers |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Standard chemical suppliers |
| Hydrochloric Acid | HCl | 36.46 | Concentrated | Standard chemical suppliers |
Step 1: Preparation of Potassium Ethoxide Solution
-
Under an inert atmosphere (N₂ or Ar), carefully add 10.0 g (0.256 mol) of potassium metal in small pieces to 250 mL of absolute ethanol in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
The reaction is exothermic. Control the rate of addition to maintain a gentle reflux.
-
Once all the potassium has dissolved, cool the resulting potassium ethoxide solution to room temperature.
Step 2: Condensation Reaction
-
To the potassium ethoxide solution, add a solution of 50.0 g (0.231 mol) of 4-bromo-2-nitrotoluene and 37.2 g (0.255 mol) of diethyl oxalate in 100 mL of absolute ethanol.
-
Stir the mixture at room temperature for 4-6 hours. The solution will darken, and a precipitate may form.
-
After the reaction is complete (monitored by TLC), pour the mixture into a beaker containing 1 L of ice-water.
-
Acidify the aqueous mixture to pH ~2 with concentrated hydrochloric acid. The crude product, ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate, will precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be used in the next step without further purification.
Step 3: Reductive Cyclization
-
In a large flask, suspend the crude ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate (approx. 0.23 mol) in 500 mL of glacial acetic acid.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add 150 g (2.3 mol) of zinc dust in portions, ensuring the temperature does not exceed 110 °C. The addition is highly exothermic.
-
After the addition is complete, continue heating and stirring for an additional 2 hours.
-
Cool the reaction mixture and filter to remove excess zinc and zinc salts.
-
Pour the acetic acid filtrate into 2 L of cold water. This compound will precipitate.
-
Collect the solid by filtration, wash with water until the washings are neutral, and dry.
Step 4: Purification
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.
Alternative Strategy: The Leimgruber-Batcho Synthesis
This powerful method provides an alternative route that often results in higher yields under milder conditions.[9]
-
Enamine Formation : 4-bromo-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. This forms a highly conjugated enamine intermediate, which is typically a deeply colored compound.[9][10]
-
Reductive Cyclization : The intermediate enamine is then reduced. A variety of reducing systems can be used, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or chemical reduction (e.g., iron in acetic acid).[9][10] The reduction of the nitro group is followed by spontaneous cyclization and elimination of the secondary amine to furnish the indole.
Conceptual Workflow of Leimgruber-Batcho Synthesis
Caption: Simplified workflow for the Leimgruber-Batcho indole synthesis.
Product Characterization and Safety
Analytical Data:
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Appearance: Off-white to light yellow crystalline powder.
-
Molecular Formula: C₁₁H₁₀BrNO₂[18]
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Molecular Weight: 268.11 g/mol [18]
-
Melting Point: Typically in the range of 160-170 °C.
-
Spectroscopic Data: Characterization should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity.
Safety Precautions:
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Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
The addition of zinc dust to acetic acid is highly exothermic and should be performed with caution and adequate cooling.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound is a well-established process achievable through several reliable methods. The Reissert indole synthesis provides a direct and historically significant route that is both instructive and effective. For researchers seeking higher yields or milder conditions, the Leimgruber-Batcho synthesis presents a formidable modern alternative. The availability of this key intermediate through robust synthetic protocols empowers chemists to continue exploring the vast chemical space of indole derivatives, driving innovation in drug discovery and materials science.[3][19]
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Available at: [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 329. Available at: [Link]
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Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. (2018). RSC Publishing. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). ResearchGate. Available at: [Link]
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Gribble, G. (2019). Hemetsberger Indole Synthesis. ResearchGate. Available at: [Link]
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Reissert-Indole-Synthesis.pdf. ResearchGate. Available at: [Link]
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Reissert Indole Synthesis: The Path to Perfect Indoles. (2020). YouTube. Available at: [Link]
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Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. Available at: [Link]
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Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
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Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. Available at: [Link]
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THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Science Publishing. Available at: [Link]
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An In-Depth Technical Guide to Ethyl 6-Bromoindole-2-carboxylate
CAS Number: 103858-53-3
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-Bromoindole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. With a CAS number of 103858-53-3, this compound serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules and functional materials. This document details its physicochemical properties, provides a validated, step-by-step synthesis protocol based on the Fischer indole synthesis, and explores its significant applications, particularly in the development of kinase inhibitors for oncology. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development, offering expert insights into its handling, reactivity, and strategic use in complex synthetic pathways.
Introduction: The Strategic Importance of a Brominated Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a bromine atom at the 6-position of the indole ring, coupled with an ethyl carboxylate at the 2-position, imbues this compound with a unique combination of reactivity and stability. This substitution pattern offers a versatile handle for further molecular elaboration through various cross-coupling reactions, making it an indispensable intermediate in the synthesis of complex molecular architectures.[1] Its application spans from the development of novel anticancer agents to therapeutics for neurological disorders and inflammatory conditions.[1]
This guide aims to provide a holistic understanding of this compound, from its fundamental properties to its practical application in the laboratory, thereby empowering researchers to leverage its full potential in their scientific endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 103858-53-3 | [2] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [2] |
| Molecular Weight | 268.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 178-180 °C | [3] |
| Boiling Point | 394.7±22.0 °C (Predicted) | [3] |
| Solubility | Soluble in acetone | [3] |
| Storage | Store at +2 to +8 °C |
Spectroscopic Characterization:
The structural integrity of this compound is confirmed through various spectroscopic techniques. While a complete, published dataset for this specific isomer can be elusive, the following represents expected characteristic data based on closely related analogs and supplier technical data sheets.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the ethyl group of the ester, and the N-H proton of the indole. The bromine at the 6-position will influence the chemical shifts and coupling constants of the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring (with the carbon bearing the bromine showing a characteristic shift), and the carbons of the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (268.11 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), the C=O stretching of the ester group (around 1700-1720 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic system.
Synthesis Methodology: A Validated Fischer Indole Synthesis Protocol
The most reliable and widely employed method for the synthesis of this compound is the Fischer indole synthesis.[4][5] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone or aldehyde.[4][5]
Rationale Behind the Fischer Indole Synthesis
The choice of the Fischer indole synthesis is dictated by its robustness, versatility, and the ready availability of the starting materials. The reaction proceeds through a well-established mechanism involving a[6][6]-sigmatropic rearrangement, which ensures the regioselective formation of the indole ring.[5] The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, facilitates the key cyclization and dehydration steps.[1][7]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of analogous bromoindole esters.[1]
Step 1: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate (Hydrazone Intermediate)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenylhydrazine hydrochloride and an equimolar amount of sodium acetate in ethanol. Stir the mixture for 15-20 minutes to generate the free hydrazine base.
-
Condensation Reaction: To the stirred suspension, add a slight excess (1.1 equivalents) of ethyl pyruvate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol and then water to remove any unreacted starting materials and salts. Dry the product under vacuum. The resulting ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is typically used in the next step without further purification.
Step 2: Fischer Indole Cyclization to this compound
-
Reaction Setup: In a separate flask, pre-heat polyphosphoric acid (PPA) to approximately 80-90 °C with mechanical stirring.
-
Addition of Hydrazone: Carefully add the dried ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate from Step 1 to the hot PPA in portions. An exothermic reaction is expected.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 30-60 minutes. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate as a solid. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Collect the solid by filtration and wash thoroughly with water. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a cornerstone intermediate in the synthesis of a diverse range of pharmacologically active compounds. Its utility stems from the strategic placement of the bromine atom, which serves as a key functional group for introducing molecular diversity through various cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.
Kinase Inhibitors in Oncology
A significant application of this indole derivative is in the synthesis of kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The indole scaffold is a common feature in many ATP-competitive kinase inhibitors. This compound provides a robust starting point for the synthesis of compounds targeting a variety of kinases, including but not limited to:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors: By functionalizing the 6-position, novel ligands can be synthesized that interfere with the ATP binding site of VEGFR, thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR) inhibitors: The indole core can be elaborated to mimic the hinge-binding motif of known EGFR inhibitors, with the substituent at the 6-position exploring additional binding pockets to enhance potency and selectivity.
Logical Pathway for Kinase Inhibitor Synthesis
Caption: General synthetic strategy for kinase inhibitors.
Other Therapeutic Areas
Beyond oncology, this compound is a valuable precursor for compounds targeting:
-
Neurological Disorders: The indole nucleus is a key component of neurotransmitters like serotonin. Derivatives of this compound are explored for their potential as modulators of various receptors and enzymes in the central nervous system.[8]
-
Inflammatory Diseases: The anti-inflammatory properties of certain indole derivatives make this scaffold an attractive starting point for the development of new treatments for chronic inflammatory conditions.
Conclusion
This compound is a high-value synthetic intermediate with significant strategic importance in the fields of drug discovery and materials science. Its well-defined physicochemical properties and the robust and scalable Fischer indole synthesis protocol for its preparation make it a reliable building block for complex molecular architectures. The versatility of the 6-bromo substituent opens up a vast chemical space for the development of novel kinase inhibitors and other therapeutic agents. This guide provides the essential technical information and practical insights for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for future innovations in science and medicine.
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The Role of this compound in Modern Drug Discovery. (n.d.). Retrieved from [Link]
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1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
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The 6-Bromoindole-2-Carboxylate Scaffold: A Versatile Platform for Novel Therapeutic Development
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in naturally occurring bioactive compounds and its ability to interact with a wide array of biological targets. Within this diverse chemical family, ethyl 6-bromoindole-2-carboxylate has emerged as a particularly valuable starting material for the synthesis of novel therapeutic agents. Its strategic functionalization at the 2 and 6 positions provides a versatile platform for generating derivatives with potent and specific activities across various disease areas. This in-depth technical guide explores the multifaceted mechanisms of action exhibited by derivatives of the 6-bromoindole-2-carboxylate core, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present validated protocols to empower further investigation into this promising class of compounds.
Introduction: The Strategic Value of the 6-Bromoindole-2-Carboxylate Core
This compound is more than a mere chemical intermediate; it is a foundational building block for targeted drug design.[1][2][3] The indole core itself provides a rigid, planar structure with a rich electron density, capable of participating in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions.
The strategic placement of substituents dictates the ultimate biological effect:
-
The 2-Carboxylate Group: This electron-withdrawing group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides.[4][5] The resulting functionalities are crucial for interacting with target proteins. For instance, the carboxylic acid is essential for chelating metal ions in the active site of enzymes like HIV-1 integrase, while amide derivatives have shown potent activity against tuberculosis and cancer cell lines.[4][6][7]
-
The 6-Bromo Substituent: The bromine atom at the C6 position significantly influences the molecule's electronic properties and lipophilicity. This halogen atom can serve as a synthetic handle for cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the introduction of diverse aryl or alkyl groups.[8] Furthermore, the presence of a halogen at this position has been shown to enhance the potency of certain derivatives, for example, increasing antitubercular activity by approximately 10-fold compared to unsubstituted analogues.[4]
This guide will dissect the distinct mechanisms of action unlocked by derivatization of this core structure, highlighting its potential in antimicrobial, anti-inflammatory, anticancer, and antiviral applications.
Antimicrobial & Antifungal Mechanisms: Disrupting Microbial Defenses
Derivatives of the 6-bromoindole scaffold have demonstrated significant potential in combating microbial and fungal pathogens, employing mechanisms that target fundamental cellular processes.
Fungal Enzyme Inhibition
Recent studies on 3-acyl-6-bromoindoles have revealed a fascinating duality in their antifungal mechanism against devastating plant pathogens like Botrytis cinerea and Monilinia fructicola.[9]
-
Inhibition of Mycelial Growth: The parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth, suggesting its utility for treating established infections. Molecular docking studies propose that it targets succinate dehydrogenase (SDH) , a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and ATP production.[9]
-
Inhibition of Spore Germination: In contrast, the acetylated derivative, 3-acetyl-6-bromoindole, is a powerful inhibitor of conidial germination, positioning it as an excellent prophylactic agent. This derivative shows a high binding affinity for catalase (MfCat2) , an antioxidant enzyme.[9] By inhibiting catalase, the compound likely leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and preventing spore germination.[9]
Bacterial Membrane Permeabilization
Certain 6-bromoindolglyoxylamide derivatives, particularly those incorporating a polyamine chain like spermine, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action is the rapid permeabilization and depolarization of the bacterial membrane .[10] The cationic polyamine tail is thought to interact with the anionic components of the bacterial membrane, leading to a loss of membrane integrity and subsequent cell death.
Diagram: Proposed Antifungal Mechanisms of 6-Bromoindole Derivatives
Caption: Differentiated antifungal actions of 6-bromoindole derivatives.
Anti-inflammatory Mechanisms: Modulation of Immune Responses
The 6-bromoindole core is also present in natural products with immunomodulatory properties. Derivatives isolated from the Icelandic marine sponge Geodia barretti have been shown to exert anti-inflammatory effects by influencing cytokine production in human dendritic cells (DCs), which are key regulators of the adaptive immune system.[11][12]
Specifically, compounds like geobarrettin A and C were found to:
-
Reduce IL-12p40 Secretion: IL-12 is a pro-inflammatory cytokine crucial for the differentiation of T helper 1 (Th1) cells. By reducing its secretion, these compounds can dampen Th1-mediated inflammatory responses.[12]
-
Increase IL-10 Production: Concurrently, geobarrettin C increased the production of IL-10, a key anti-inflammatory cytokine that helps to resolve inflammation and promote immune tolerance.[12]
This dual activity—suppressing pro-inflammatory signals while boosting anti-inflammatory ones—suggests that these compounds could be valuable leads for treating Th1-dominant inflammatory diseases.[12]
Diagram: Immunomodulatory Effect on Dendritic Cells
Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site.
Experimental Protocols & Methodologies
Advancing a derivative of this compound from a concept to a validated lead requires a systematic approach encompassing synthesis, purification, and rigorous biological evaluation.
General Synthetic Workflow for Amide Derivatives
The following protocol describes a general, self-validating workflow for synthesizing indole-2-carboxamide derivatives, a class with demonstrated antitubercular and anticancer activity. [4] Step 1: Hydrolysis of the Ethyl Ester
-
Objective: Convert the starting material, this compound, to the corresponding carboxylic acid, which is reactive for amide coupling.
-
Procedure:
-
Dissolve this compound in a suitable solvent mixture (e.g., ethanol/water).
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Heat the reaction mixture under reflux and monitor for completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the 6-bromoindole-2-carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The disappearance of the ethyl ester signals in NMR is a key indicator.
Step 2: Amide Coupling
-
Objective: Couple the 6-bromoindole-2-carboxylic acid with a desired amine to form the final amide product.
-
Procedure:
-
Dissolve the 6-bromoindole-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). These activate the carboxylic acid for nucleophilic attack.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the reaction.
-
Add the desired primary or secondary amine (e.g., rimantadine hydrochloride for antitubercular agents). [4] 5. Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup to remove excess reagents and purify the final product using column chromatography.
-
-
Validation: Full characterization by NMR, MS, and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity (>95%).
Diagram: Synthetic & Evaluation Workflow
Caption: From synthesis to validated lead: a typical workflow.
Data Summary: Bioactivity of Selected Derivatives
The following table summarizes the reported bioactivity for various derivatives, underscoring the scaffold's versatility.
| Derivative Class | Target/Activity | Potency (IC₅₀/MIC) | Reference |
| N-rimantadine-6-bromoindole-2-carboxamide | Mycobacterium tuberculosis | MIC = 0.62 µM | [4] |
| Thiazolyl-indole-2-carboxamides | MCF-7 Cancer Cell Line | IC₅₀ = 6.10 µM | [13] |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | IC₅₀ = 3.11 µM | [6] |
| 6-Bromoindole | B. cinerea Mycelial Growth | EC₅₀ = 11.62 µg/mL | [9] |
| Barettin (from G. barretti) | IL-12p40 & IL-10 Secretion | IC₅₀ = 21.0 & 11.8 µM | [12] |
Conclusion and Future Directions
This compound is a privileged starting material that provides access to a rich chemical space of bioactive molecules. The derivatization of its core structure has yielded potent inhibitors for a wide range of therapeutic targets, from microbial enzymes to critical regulators of cancer and viral replication. The diverse mechanisms of action—including enzyme inhibition, membrane disruption, and modulation of protein-protein interactions—highlight the remarkable versatility of this scaffold.
Future research should focus on leveraging combinatorial chemistry and structure-based design to further explore the structure-activity relationships of this compound class. Investigating the off-target effects and pharmacokinetic profiles of the most potent derivatives will be crucial for translating these promising scientific findings into clinically effective therapeutics. The continued exploration of the 6-bromoindole-2-carboxylate scaffold holds significant promise for addressing unmet needs in infectious diseases, oncology, and beyond.
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Introduction: The Strategic Importance of the Indole Scaffold
An In-depth Technical Guide to ETHYL 6-BROMOINDOLE-2-CARBOXYLATE Derivatives for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. Within the vast family of indole-containing molecules, This compound (CAS No: 103858-53-3) has emerged as a particularly valuable and strategic starting material.[1] This guide provides a comprehensive overview of its synthesis, reactivity, and its pivotal role in the development of novel therapeutic agents and advanced materials.
The strategic utility of this compound lies in its pre-functionalized structure. The bromine atom at the 6-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[1] Simultaneously, the ethyl ester at the 2-position can be readily hydrolyzed, amidated, or reduced, providing another avenue for structural modification and the attachment of various functional groups.[2][3][4] This inherent reactivity at multiple positions makes it an ideal building block for creating large and diverse libraries of indole derivatives for drug discovery and other applications.[1][5]
Synthesis of the Core Scaffold: this compound
The most common and straightforward synthesis of this compound involves the esterification of 6-bromo-2-indolecarboxylic acid.[6] This method is efficient and yields the desired product in high purity.
Experimental Protocol: Esterification of 6-Bromo-2-indolecarboxylic Acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
6-bromo-2-indolecarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
5% Sodium carbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a 250 mL three-necked flask, suspend 6-bromo-2-indolecarboxylic acid (40 mmol) in 80 mL of anhydrous ethanol.[6]
-
While stirring at room temperature, slowly add 1.0 mL of concentrated sulfuric acid to the suspension.[6]
-
Heat the reaction mixture to reflux and maintain for approximately 30 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture and reduce the volume to about 30 mL by rotary evaporation.[6]
-
Pour the concentrated mixture into 60 mL of water and extract the aqueous phase twice with 20 mL of diethyl ether.[6]
-
Combine the organic layers and wash once with a 5% sodium carbonate solution, followed by washing with water until the organic layer is neutral.[6]
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[6]
-
The resulting yellow to brown powder is this compound, with an expected yield of around 92%.[6]
Applications of Derivatives in Drug Discovery
The versatility of this compound has led to the development of a multitude of derivatives with significant therapeutic potential.
Antimicrobial Agents: Targeting ESKAPE Pathogens
The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have been identified as promising inhibitors of FabG, an essential enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II). [7] One such derivative, ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate , has been identified as a potent hit with an allosteric mode of inhibition against FabG. [7]Further lead optimization of this scaffold has led to the development of analogues with broad-spectrum inhibitory activity against FabG from various ESKAPE pathogens. [7]Other 6-bromoindole derivatives, such as 6-bromoindolglyoxylamide polyamines, have also demonstrated intrinsic antimicrobial activity and the ability to potentiate existing antibiotics. [8]
Antiviral Agents: HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiretroviral therapy. Researchers have utilized 6-bromoindole-2-carboxylic acid, the hydrolyzed form of the topic compound, as a starting material to develop novel HIV-1 integrase strand transfer inhibitors. [9]By performing structural optimizations at the C6 position of the indole scaffold, new derivatives have been synthesized and evaluated for their ability to block the integration of viral DNA into the host genome. [9]
Anticancer Agents: Targeting Receptor Tyrosine Kinases
Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key regulators of cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers. The indole scaffold is a well-established core for RTK inhibitors.
New derivatives of indole-6-carboxylate esters have been designed and synthesized as potential EGFR and VEGFR-2 inhibitors. [10]Similarly, novel 5-bromoindole-2-carboxylic acid derivatives have been developed as potent EGFR inhibitors, demonstrating significant antiproliferative activity against various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. [11][12]These compounds have been shown to induce cell cycle arrest and apoptosis by inhibiting EGFR tyrosine kinase activity. [11]
| Derivative Class | Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| Indole Carbothioamides | EGFR | Anticancer | Potent inhibition of EGFR tyrosine kinase; antiproliferative against A549, HepG2, and MCF-7 cells. [11][12] |
| Indole Oxadiazoles | EGFR / VEGFR-2 | Anticancer | Designed as dual inhibitors; demonstrated significant binding energies in molecular docking studies. [10][11] |
| Indole-3-Carboxylates | FabG | Antibacterial | Allosteric inhibition of FabG; broad-spectrum activity against ESKAPE pathogens. [7] |
| Indole-2-Carboxylic Acids | HIV-1 Integrase | Antiviral | Serve as strand transfer inhibitors, blocking viral replication. [9]|
Applications Beyond Medicine: Materials Science and Agrochemicals
The utility of this compound and its derivatives extends beyond pharmaceuticals.
-
Materials Science: These compounds are used in the creation of advanced materials, such as organic semiconductors, which are vital for the development of next-generation electronics and optoelectronics. [5]* Agrochemicals: They also find applications in the development of new agrochemicals, contributing to the formulation of more effective pesticides and herbicides to enhance crop protection. [5]
Conclusion and Future Perspectives
This compound is far more than a simple chemical intermediate; it is a strategic platform for innovation. Its pre-installed functional handles at the 1, 2, and 6 positions provide a robust and flexible starting point for the synthesis of complex molecular architectures. The derivatives developed from this core scaffold have already shown immense promise in addressing critical global health challenges, from multidrug-resistant bacteria to cancer and HIV.
Future research will likely focus on expanding the diversity of substituents introduced at the 6-position through novel cross-coupling methodologies. Furthermore, the development of multi-target agents, such as dual EGFR/VEGFR-2 inhibitors, represents an exciting frontier for anticancer therapy. As our understanding of disease biology deepens, the strategic application of versatile building blocks like this compound will continue to be a cornerstone of modern drug discovery and materials science.
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Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens. PubMed. [Link]
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Introduction: The Versatility of a Privileged Scaffold
An In-depth Technical Guide to Ethyl 6-bromoindole-2-carboxylate: Synthesis, Reactivity, and Applications
This compound is a heterocyclic chemical compound that has emerged as a cornerstone intermediate in the fields of medicinal chemistry, drug discovery, and materials science.[1][2] Its structure, featuring the indole core, is a "privileged scaffold" frequently found in biologically active natural products and synthetic pharmaceuticals.[2][3][4] The strategic placement of a bromine atom at the 6-position and an ethyl ester at the 2-position provides a versatile platform for extensive chemical modification.[2] The bromine atom serves as a crucial handle for functionalization via cross-coupling reactions, while the ester group can be readily transformed, allowing for the systematic construction of complex molecular architectures designed to interact with specific biological targets.[2] This guide provides a comprehensive overview of its synthesis, chemical reactivity, and its significant applications, particularly in the development of novel therapeutic agents and advanced organic materials.[1]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective use in research and synthesis.
| Property | Value | Reference |
| CAS Number | 103858-53-3 | [1][5] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [5][6] |
| Molecular Weight | 268.11 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 178-180 °C | [6] |
| IUPAC Name | ethyl 6-bromo-1H-indole-2-carboxylate | [1][5] |
| Solubility | Soluble in acetone | [6] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [6] |
Core Synthesis and Experimental Protocol
The synthesis of indole derivatives is a well-established area of organic chemistry. While various methods exist, palladium-catalyzed reactions are commonly employed for their efficiency and functional group tolerance. The following protocol is a representative example adapted from established procedures for analogous bromoindole carboxylates.[8][9] The key principle involves an intramolecular cyclization of an appropriate aniline derivative.
Workflow for Palladium-Catalyzed Synthesis
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Preparation: To a 25 mL Schlenk reaction tube, add the starting 4-bromoaniline derivative, palladium(II) acetate (catalyst), and molecular sieves (to remove water).[8][9]
-
Reagent Addition: Inject ethyl 2-oxopropionate, acetic acid, and dimethyl sulfoxide (solvent) into the reaction tube.[8][9]
-
Reaction Execution: Attach an oxygen-filled balloon or establish an oxygen atmosphere. Heat the mixture (e.g., to 70°C) and stir vigorously for approximately 18 hours.[8][9] The causality here is that the palladium catalyst, in the presence of an oxidant (oxygen), facilitates the key C-H activation and cyclization steps required to form the indole ring.
-
Monitoring: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[10]
-
Quenching and Extraction: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate.[8][9]
-
Filtration and Washing: Filter the mixture to remove the catalyst and molecular sieves. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[8][10] This step neutralizes the acetic acid and removes water-soluble impurities.
-
Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[10] Purify the resulting crude product via column chromatography to yield pure this compound.[8]
Chemical Reactivity and Derivatization Pathways
The true value of this compound lies in its capacity for selective modification at three key positions: the indole nitrogen (N1), the ester at C2, and the bromine at C6. This multi-handle reactivity allows for the creation of diverse chemical libraries.
Caption: Key derivatization pathways for this compound.
-
N-Alkylation: The indole nitrogen can be deprotonated with a base like potassium hydroxide (KOH) and subsequently reacted with an alkylating agent (e.g., methyl iodide, benzyl bromide) to yield N-substituted derivatives.[4][11] This modification is often used to block the N-H group or to introduce moieties that can interact with biological targets.[12]
-
C2-Ester Modification: The ethyl ester is a versatile functional group.
-
Hydrolysis: It can be easily hydrolyzed to the corresponding carboxylic acid, 6-bromo-1H-indole-2-carboxylic acid, which is itself a valuable intermediate.[10][13]
-
Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling agents (like EDAC) to form a wide range of amides.[10]
-
Hydrazinolysis: Reaction with hydrazine hydrate converts the ester into a carbohydrazide, which can be further reacted to form heterocycles like oxadiazoles.[3][11]
-
-
C6-Cross-Coupling: The bromine atom is the key to diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[14] This allows for the introduction of a vast array of aryl and heteroaryl groups at the 6-position, a critical strategy for tuning the electronic and steric properties of the molecule to optimize its pharmacological activity.[2][14]
Applications in Drug Discovery
The indole scaffold is central to modern medicinal chemistry, and this compound serves as a launchpad for synthesizing potent and selective therapeutic agents.
Receptor Tyrosine Kinase (RTK) Inhibitors
Many cancers are driven by the aberrant activity of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][15] These receptors control critical cellular processes like proliferation, survival, and angiogenesis (the formation of new blood vessels that feed a tumor).[16] Derivatives of indole-6-carboxylate have been designed and synthesized as potent inhibitors of these kinases.[11][15]
Specifically, compounds derived from this scaffold have been shown to be effective cytotoxic agents against various cancer cell lines, arresting the cell cycle and inducing apoptosis (programmed cell death).[11][15][17] For example, by converting the ester to a carbohydrazide and then forming 1,3,4-oxadiazole derivatives, researchers have created compounds that effectively target the ATP-binding site of VEGFR-2.[11][15]
Caption: Inhibition of RTK signaling by indole-derived kinase inhibitors.
Other Therapeutic Areas
-
Antiviral Agents: The indole-2-carboxylic acid scaffold has been explored for the development of novel HIV-1 integrase strand transfer inhibitors, which are crucial for stopping viral replication.[10]
-
Neurological Disorders: As a key intermediate, it is used in the synthesis of pharmaceuticals targeting neurological conditions.[1]
-
Protein Kinase CK2 Inhibitors: N-substituted indole-2-carboxamide derivatives have shown inhibitory activity against human protein kinase CK2, a target implicated in cancer due to its role in promoting cell growth and suppressing apoptosis.[12]
Applications in Materials Science
Beyond pharmaceuticals, this compound is utilized in the development of advanced materials. Its conjugated ring system makes it a suitable building block for creating organic semiconductors, which are essential components in modern electronics and optoelectronics, including applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]
Conclusion
This compound is far more than a simple chemical reagent; it is a powerful and versatile platform for innovation. Its well-defined reactive sites allow for precise and predictable chemical modifications, enabling researchers in drug discovery to rationally design and synthesize potent kinase inhibitors, antiviral agents, and other therapeutics. Concurrently, its electronic properties make it a valuable component for next-generation organic materials. The continued exploration of this privileged indole scaffold promises to yield further breakthroughs in both medicine and materials science.
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The Biological Versatility of Ethyl 6-Bromoindole-2-carboxylate: A Technical Guide for Drug Discovery
Introduction: The Indole Scaffold and the Strategic Importance of Ethyl 6-Bromoindole-2-carboxylate
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts in oncology, infectious diseases, and inflammation. Within this important class of heterocycles, this compound emerges as a particularly valuable starting material for the synthesis of novel therapeutic agents.[2][3] The bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of biological activity. The ethyl ester at the 2-position can be readily modified, serving as a key point for introducing diversity and fine-tuning the pharmacological profile of the resulting molecules.[2] This guide provides an in-depth technical overview of the biological activities associated with derivatives of this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic efficacy.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by disrupting fundamental cellular processes such as microtubule dynamics and cell cycle progression, ultimately leading to apoptosis.[4]
Mechanism of Action: Disruption of Microtubule Dynamics and Cell Cycle Arrest
A primary mechanism by which 6-bromoindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[5] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, culminating in programmed cell death.[4]
Furthermore, some derivatives of the closely related indole-2-carboxylic acid have been shown to act as inhibitors of key signaling proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[6][7][8] Inhibition of these kinases can block downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.
Experimental Workflow: Evaluation of Anticancer Activity
A systematic approach is crucial for evaluating the anticancer potential of novel compounds derived from this compound. The following workflow outlines the key steps from initial cytotoxicity screening to mechanistic investigation.
Caption: Workflow for assessing the anticancer activity of novel compounds.
Data Presentation: Cytotoxicity of 6-Bromoindole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 6-bromoindole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,6-Dibromocarbazole | MCF-7 (Breast) | 6.8 - 32.2 | |
| 3,6-Dibromocarbazole | MDA-MB-231 (Breast) | 4.7 - 23 | [9] |
| 6-Aryl Indoles | MCF-7 (Breast) | Not specified | |
| 6-Aryl Indoles | MDA-MB-231 (Breast) | Not specified | [1] |
| 6-Bromo quinazolinone | MCF-7 (Breast) | 15.85 ± 3.32 | [10] |
| 6-Bromo quinazolinone | SW480 (Colon) | 17.85 ± 0.92 | [10] |
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity, which is a proxy for cell viability.[11][12][13]
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of this compound have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[14][15]
Mechanism of Action: Membrane Disruption and Enzyme Inhibition
The antimicrobial mechanism of action for 6-bromoindole derivatives often involves the disruption of microbial cell membranes.[14][15] For instance, 6-bromoindolglyoxylamide polyamine derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[14] This disruption of the cell membrane leads to leakage of intracellular components and ultimately cell death.
Another identified mechanism is the inhibition of essential bacterial enzymes. Certain 6-bromoindole derivatives have been found to inhibit bacterial cystathionine-γ-lyase, an enzyme involved in the production of hydrogen sulfide (H2S), which protects bacteria from oxidative stress.[16] By inhibiting this enzyme, these compounds can enhance the efficacy of existing antibiotics.[16] In fungi, derivatives have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, thereby disrupting energy metabolism.[17]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following workflow outlines the standard procedure for determining the antimicrobial efficacy of novel compounds.
Caption: Workflow for assessing antimicrobial activity.
Data Presentation: Antimicrobial Activity of 6-Bromoindole Derivatives
The following table summarizes the in vitro antimicrobial activity of representative 6-bromoindole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Derivative Class | Microorganism | MIC (µM or µg/mL) | Reference |
| α,ω-di(5-bromoindole-3-carboxamido)polyamine | Staphylococcus aureus | ≤ 0.28 µM | [15] |
| α,ω-di(5-bromoindole-3-carboxamido)polyamine | Acinetobacter baumannii | ≤ 0.28 µM | [15] |
| α,ω-di(5-bromoindole-3-carboxamido)polyamine | Cryptococcus neoformans | ≤ 0.28 µM | [15] |
| 6-Bromoindole | Botrytis cinerea | EC50 = 11.62 µg/mL | [17] |
| 6-Bromoindole | Monilinia fructicola | EC50 = 18.84 µg/mL | [17] |
| 3-Acetyl-6-bromoindole | Botrytis cinerea | 100% spore germination inhibition | [17] |
| 3-Acetyl-6-bromoindole | Monilinia fructicola | 96% spore germination inhibition | [17] |
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.[18][19][20][21][22]
Materials:
-
Test compound stock solution
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Anti-inflammatory Activity: Modulation of Immune Responses
Derivatives of 6-bromoindole have also been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate the production of key cytokines involved in the inflammatory response.[23][24]
Mechanism of Action: Cytokine Modulation
Certain 6-bromoindole alkaloids isolated from marine sponges have been shown to reduce the secretion of the pro-inflammatory cytokine IL-12p40 by human dendritic cells.[23][24] Some derivatives also concomitantly increase the production of the anti-inflammatory cytokine IL-10.[23] This modulation of cytokine production can lead to a reduction in Th1 differentiation, a key driver of inflammatory responses. The structure of the 6-bromoindole nucleus and the nature of the side chain at the C-3 position appear to be important for this activity.[23]
Experimental Workflow: Evaluation of Anti-inflammatory Activity
The following workflow illustrates the process for assessing the anti-inflammatory potential of novel compounds.
Caption: Workflow for assessing anti-inflammatory activity.
Data Presentation: Anti-inflammatory Activity of 6-Bromoindole Derivatives
The following table presents the in vitro anti-inflammatory activity of a known 6-bromoindole derivative, barettin.
| Compound | Cytokine | IC50 (µM) | Reference |
| Barettin | IL-10 | 11.8 | [23][24] |
| Barettin | IL-12p40 | 21.0 | [23][24] |
Detailed Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of a test compound on enzyme activity using a spectrophotometer.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the enzyme solution at a suitable concentration in the assay buffer.
-
Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).
-
Prepare serial dilutions of the test compound in the assay buffer from a stock solution.
-
-
Assay Setup:
-
In a 96-well plate, set up the following:
-
Blank wells: Assay buffer and the corresponding concentration of solvent.
-
Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of solvent.
-
Test wells: Enzyme solution and the desired concentrations of the test compound.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader. The change in absorbance corresponds to product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a versatile and strategically important building block in modern drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms underlying these activities are multifaceted, involving the disruption of fundamental cellular processes such as microtubule dynamics, membrane integrity, and enzymatic function. The ability to systematically modify the 6-bromoindole-2-carboxylate scaffold provides a powerful platform for the development of novel therapeutics with improved efficacy and selectivity. Future research should continue to explore the vast chemical space accessible from this starting material, with a focus on elucidating detailed structure-activity relationships and identifying novel biological targets. The integration of computational modeling with traditional high-throughput screening will be instrumental in accelerating the discovery of the next generation of indole-based drugs.
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Gudmundsdottir, A. B., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 449. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available from: [Link]
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PubMed. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Available from: [Link]
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Novikov, R. A., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(2), 793. Available from: [Link]
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protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available from: [Link]
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ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Available from: [Link]
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G-Biosciences. (n.d.). Enzyme Analysis. Available from: [Link]
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YouTube. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. Available from: [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2022). Molecules, 27(19), 6591. Available from: [Link]
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Al-Blewi, F. F., et al. (2021). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 26(16), 4966. Available from: [Link]
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Chem-Impex. (n.d.). 6-Bromoindole-2-carboxylic acid. Available from: [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Future Medicinal Chemistry, 16(13), 1313-1331. Available from: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2022). Molecules, 27(19), 6542. Available from: [Link]
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Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2023). Molecules, 28(14), 5488. Available from: [Link]
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Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. Available from: [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Future Medicinal Chemistry. Available from: [Link]
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Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2024). International Journal of Molecular Sciences, 25(6), 3465. Available from: [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 235, 114283. Available from: [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports, 14(1), 15639. Available from: [Link]
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Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). Molecules, 26(6), 1633. Available from: [Link]
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The Role of this compound in Modern Drug Discovery. (n.d.). Available from: [Link]
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Spectroscopic Characterization of ETHYL 6-BROMOINDOLE-2-CARBOXYLATE: A Technical Guide
Introduction
Ethyl 6-bromoindole-2-carboxylate is a pivotal heterocyclic compound, extensively utilized as a building block in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1] Its indole scaffold is a common motif in numerous natural products and therapeutic agents, making the precise and unambiguous characterization of its derivatives a critical step in research and development. This guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate the structure and purity of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only the spectral data but also the underlying principles and experimental considerations that ensure data integrity and confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a comprehensive analysis.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is paramount for accurate spectral interpretation. The following is a robust, field-proven methodology for the analysis of indole derivatives.
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for indole derivatives due to its excellent solubilizing power and the ability to observe the N-H proton, which might otherwise exchange too rapidly in protic solvents. Deuterated chloroform (CDCl₃) is another common alternative.
-
Homogenization: Transfer the solution to a 5 mm NMR tube and ensure homogeneity by gentle vortexing.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds to ensure adequate relaxation of protons for quantitative analysis.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integration (¹H NMR): Integrate all signals to determine the relative number of protons.
Diagram of the NMR Workflow:
Caption: General workflow for NMR analysis.
Spectroscopic Data and Interpretation
Disclaimer: A complete, experimentally verified dataset for this compound was not available in the cited literature at the time of this guide's compilation. The following data is based on the analysis of closely related analogs and predicted spectral features.
¹H NMR (Expected, in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | NH (indole) |
| ~7.8 | d | 1H | H -4 |
| ~7.6 | d | 1H | H -7 |
| ~7.3 | dd | 1H | H -5 |
| ~7.1 | s | 1H | H -3 |
| 4.35 | q | 2H | -O-CH₂ -CH₃ |
| 1.35 | t | 3H | -O-CH₂-CH₃ |
Interpretation:
-
The N-H proton is expected to be the most downfield signal, appearing as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
The aromatic protons of the indole ring will exhibit a specific splitting pattern. The bromine at position 6 will influence the chemical shifts of the adjacent protons. H-7 will likely be a doublet, coupled to H-5. H-5 will be a doublet of doublets, coupled to both H-4 and H-7. H-4 will appear as a doublet, coupled to H-5. The proton at C-3 of the pyrrole ring is expected to be a singlet.
-
The ethyl ester protons will show a characteristic quartet for the methylene group (-CH₂-) coupled to the methyl group, and a triplet for the methyl group (-CH₃) coupled to the methylene group.
¹³C NMR (Expected, in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C =O (ester) |
| ~138.0 | C -7a |
| ~129.0 | C -2 |
| ~127.0 | C -3a |
| ~125.0 | C -5 |
| ~123.0 | C -4 |
| ~115.0 | C -7 |
| ~114.0 | C -6 (attached to Br) |
| ~107.0 | C -3 |
| ~61.0 | -O-CH₂ -CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
Interpretation:
-
The carbonyl carbon of the ester will be the most downfield signal in the spectrum.
-
The aromatic carbons will appear in the range of 100-140 ppm. The carbon attached to the bromine (C-6) is expected to have its chemical shift influenced by the heavy atom effect.
-
The aliphatic carbons of the ethyl group will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Data Acquisition
For a solid sample like this compound, the KBr pellet method is often preferred for obtaining a high-resolution spectrum.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Compress the mixture in a die under high pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O signals.
-
Alternative Method (Thin Solid Film):
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane).
-
Drop the solution onto a salt plate (NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound.
-
Acquire the spectrum as described above.
Spectroscopic Data and Interpretation
Expected IR Absorption Bands (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong, sharp | C=O stretch (ester) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~800-850 | Strong | C-H out-of-plane bending (aromatic) |
| ~550-650 | Medium | C-Br stretch |
Interpretation:
-
The N-H stretch of the indole ring is expected around 3300 cm⁻¹, typically as a relatively sharp peak.
-
A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) group in the ethyl ester.
-
The presence of the aromatic ring is confirmed by C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
The strong C-O stretch of the ester linkage will be prominent around 1250 cm⁻¹.
-
The C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Spectroscopic Data and Interpretation
Expected Mass Spectrum (EI, 70 eV):
-
Molecular Ion (M⁺˙): The molecular weight of this compound (C₁₁H₁₀BrNO₂) is 268.11 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 267 and m/z 269 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This isotopic pattern is a definitive indicator of the presence of one bromine atom.
-
Key Fragment Ions:
-
[M - OCH₂CH₃]⁺ (m/z 222/224): Loss of the ethoxy radical from the ester group.
-
[M - COOCH₂CH₃]⁺ (m/z 194/196): Loss of the entire carbethoxy group.
-
[M - Br]⁺ (m/z 188): Loss of the bromine atom.
-
Diagram of the Proposed Fragmentation Pathway:
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern from MS. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is the foundation of sound scientific research and development in the pharmaceutical and chemical industries.
References
-
J&K Scientific LLC. This compound | 103858-53-3. [Link]
-
Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. [Link]
-
NIST Chemistry WebBook. 1H-Indole-2-carboxylic acid, ethyl ester. [Link]
Sources
An In-depth Technical Guide to the Solubility of ETHYL 6-BROMOINDOLE-2-CARBOXYLATE
This guide provides a comprehensive technical overview of the solubility of Ethyl 6-bromoindole-2-carboxylate, a key intermediate in pharmaceutical and organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical properties with actionable experimental protocols to empower users in their research and development endeavors.
Introduction: The Significance of this compound
This compound (CAS No: 103858-53-3) belongs to the indole family, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their wide range of biological activities.[2] This specific molecule, with a molecular weight of 268.11 g/mol , serves as a crucial building block in the synthesis of more complex molecules, particularly those targeting neurological disorders.[1] Its utility in agrochemical formulations and material science further underscores its importance.[1] Understanding its solubility is paramount for its effective use in these applications, influencing reaction kinetics, purification strategies, and bioavailability in pharmaceutical formulations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 103858-53-3 | ChemScene[3] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | CymitQuimica[4] |
| Molecular Weight | 268.11 g/mol | CymitQuimica[4] |
| Appearance | Solid | CymitQuimica[4] |
| Melting Point | 178-180 °C | Not explicitly found for 6-bromo, but related compounds have similar melting points. |
Solubility Profile: A Predictive Analysis
Currently, there is a notable absence of extensive quantitative solubility data for this compound in the public domain. However, based on its chemical structure and the known solubility of analogous compounds, a scientifically sound predictive analysis can be made. The molecule's structure is characterized by a largely hydrophobic indole core and a polar ethyl ester group. This amphiphilic nature dictates its solubility.
Qualitative Solubility:
Multiple sources confirm that this compound is soluble in acetone .
Expected Solubility in Common Laboratory Solvents:
Based on the principle of "like dissolves like," the following solubility patterns can be anticipated:
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, THF, Acetonitrile): High solubility is expected. The polar nature of the ethyl ester group will interact favorably with these solvents, while the non-polar indole ring will also be well-solvated.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is anticipated. The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate interaction with the ester and the N-H group of the indole ring.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The overall polarity of the molecule, primarily due to the ester and the indole N-H, will limit its interaction with nonpolar solvents.
-
Aqueous Solutions (e.g., Water, Buffers): Very low solubility is predicted. The hydrophobic nature of the bicyclic indole ring and the bromine substituent will significantly outweigh the hydrophilic character of the ethyl ester group. The parent compound, indole, is only slightly soluble in water, and the addition of a hydrophobic bromine atom and an ester group is likely to decrease aqueous solubility further.
Factors Influencing Aqueous Solubility:
For drug development purposes, understanding aqueous solubility is critical. The following factors will likely influence the solubility of this compound in aqueous media:
-
pH: The indole N-H is weakly acidic. Therefore, in highly basic solutions, deprotonation could occur, forming a more soluble salt. However, the pKa of the indole proton is high, so a significant increase in solubility would only be expected at very high pH values.
-
Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for recrystallization and for preparing saturated solutions.
-
Co-solvents: The addition of water-miscible organic solvents (e.g., ethanol, DMSO) to an aqueous solution is expected to significantly increase the solubility of this compound.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following section provides detailed, field-proven protocols for both thermodynamic and kinetic solubility assays.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true saturation point.
Principle: Excess solid compound is equilibrated with a solvent over a defined period. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.
Experimental Workflow:
Thermodynamic Solubility Workflow
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial. Add a precise volume of the chosen solvent.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: Remove the vial from the shaker and allow any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Analysis: Prepare a series of dilutions of the clear filtrate. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored as an indication of insolubility.
Experimental Workflow:
Sources
Methodological & Application
Application Notes: ETHYL 6-BROMOINDOLE-2-CARBOXYLATE as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Privileged Status of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold".[1][2] Its structural rigidity, coupled with the capacity for diverse functionalization, allows it to interact with a multitude of biological targets with high affinity.[1][3][4] This versatility is evident in its presence in numerous natural products and FDA-approved drugs, from anticancer agents like Vinblastine to anti-inflammatory drugs like Indomethacin.[2][4]
Within the vast library of indole-based intermediates, Ethyl 6-Bromoindole-2-carboxylate (CAS: 103858-53-3) emerges as a particularly strategic building block for modern drug discovery.[5] Its architecture is ingeniously predisposed for molecular elaboration:
-
The C6-Bromine Atom: This serves as a versatile synthetic "handle," perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups, which is fundamental for tuning the pharmacological profile of the final compound.
-
The C2-Ethyl Carboxylate Group: This electron-withdrawing group can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation—a key linkage in many pharmaceuticals.[6] Alternatively, it can be reduced or otherwise transformed.
This dual functionality makes this compound an indispensable precursor for constructing complex molecular architectures aimed at treating a spectrum of diseases, including cancer, neurological disorders, and inflammatory conditions.[5][7][8]
Physicochemical Properties and Handling
Accurate and reproducible research begins with a well-characterized starting material. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 103858-53-3 | [7][9] |
| IUPAC Name | ethyl 6-bromo-1H-indole-2-carboxylate | [7][9] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [9] |
| Molecular Weight | 268.11 g/mol | [9] |
| Appearance | Off-white to light yellow powder/crystals | |
| Purity | ≥98% | [9] |
| Storage | Store at 2-8°C, keep container tightly closed | [10] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, or vapors.[9]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Core Synthetic Applications and Protocols
The true value of this compound lies in its reactivity. The following sections detail field-proven protocols for its most critical transformations.
Palladium-Catalyzed Cross-Coupling at the C6-Position
The C-Br bond is the primary site for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Scientific Rationale: The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted indole scaffolds, which are common motifs in kinase inhibitors and other targeted therapies.[11][12] The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The base is crucial as it activates the boronic acid partner, forming a more nucleophilic boronate species that facilitates the key transmetalation step onto the palladium center.[13][14]
Protocol: Synthesis of Ethyl 6-Aryl-1H-indole-2-carboxylate
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or a mixture like Toluene/Ethanol/Water (e.g., 4:1:1)
-
-
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and the base (K₂CO₃).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(dppf)Cl₂) followed by the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Scientific Rationale: The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[15][16] The reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand.[17] This ligand facilitates the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[15][18] A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more potent nucleophile.[19]
Protocol: Synthesis of Ethyl 6-(Amino)-1H-indole-2-carboxylate
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) or Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand: Xantphos (4 mol%) or a similar bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv) or Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
-
-
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube. Self-Validation Check: The use of solid reagents that are sensitive to air and moisture necessitates handling under an inert atmosphere to ensure catalytic activity.
-
Reagent Addition: Add the this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Modifications at the C2-Ester Position
The ethyl ester provides a secondary point for diversification, most commonly through conversion to an amide.
Scientific Rationale: The conversion of the ester to a carboxylic acid is a fundamental step that enables subsequent amide bond formation using standard peptide coupling reagents. This transformation is a simple base-mediated hydrolysis.
Protocol: Synthesis of 6-Bromo-1H-indole-2-carboxylic acid
-
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv)
-
Solvent: A mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (e.g., 3:1:1)
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in the THF/MeOH solvent mixture in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of LiOH or NaOH and stir vigorously at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC).
-
Acidification: Cool the mixture in an ice bath and slowly acidify with aqueous HCl (e.g., 1M or 2M) to a pH of ~2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove salts.
-
Drying: Dry the resulting solid (6-bromo-1H-indole-2-carboxylic acid) under vacuum. The product is often pure enough for the next step without further purification.
-
Case Study: A Representative Synthetic Workflow
The true power of this compound is realized when these protocols are combined in a multi-step synthesis. The following workflow illustrates how a complex, drug-like molecule can be assembled.
Conclusion
This compound is far more than a simple chemical intermediate; it is a versatile platform for innovation in medicinal chemistry. Its strategically placed reactive sites—the C6-bromide and the C2-ester—provide researchers with a reliable and efficient toolkit for synthesizing diverse libraries of novel compounds.[5] The robust and well-documented protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and ester modification empower drug development professionals to systematically explore structure-activity relationships, accelerating the journey from a chemical building block to a potential life-saving pharmaceutical.
References
- The Role of this compound in Modern Drug Discovery. Google Cloud.
- This compound | 103858-53-3. J&K Scientific LLC.
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- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. News-Medical.net.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.
- Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI.
- Biomedical Importance of Indoles. PubMed Central.
- Ethyl 6-Bromo-1H-indole-3-carboxylate. Benchchem.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
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- 6-Bromoindole-2-carboxylic acid | 16732-65-3. Biosynth.
- This compound 98% | CAS: 103858-53-3. AChemBlock.
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- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
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- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
- Ethyl 5-bromoindole-2-carboxylate 95 16732-70-0. Sigma-Aldrich.
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed.
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- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
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- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect.
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 6-Bromoindole-2-carboxylate
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties for drug discovery programs. Ethyl 6-bromoindole-2-carboxylate, in particular, has emerged as a critical building block for the synthesis of novel therapeutics, including potential anticancer agents and compounds targeting neurological disorders.[3][4] The bromine atom at the 6-position provides a strategic handle for carbon-carbon bond formation, while the ethyl ester at the 2-position serves as a key pharmacophoric element or a point for further modification.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern organic synthesis, celebrated for its capacity to form C(sp²)–C(sp²) bonds under relatively mild conditions with high functional group tolerance.[5][6][7] This palladium-catalyzed reaction between an organohalide and an organoboron species is indispensable for constructing the biaryl and heteroaryl structures prevalent in drug candidates.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for the successful application of the Suzuki-Miyaura coupling to this compound, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][10][11]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[9][10] The choice of ligand is critical here, as electron-rich and bulky ligands can facilitate this step, especially with electron-rich heteroaryl halides.[8][12]
-
Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This process requires activation of the boronic acid by a base.[13][14] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium complex.[15]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling and leaving the palladium center, forming the desired C-C bond in the product (ethyl 6-aryl-indole-2-carboxylate). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Core Directive: Optimizing the Coupling of this compound
The success of coupling this specific substrate hinges on navigating its unique chemical properties, particularly the presence of the indole N-H proton. This acidic proton can interfere with the catalytic cycle, potentially leading to side reactions or catalyst inhibition.[1][16] Therefore, a primary consideration is whether to protect the indole nitrogen.
-
Unprotected N-H Approach: Proceeding without a protecting group is more atom- and step-economical. Success in this route relies heavily on the careful selection of a base that is strong enough to facilitate transmetalation but does not deprotonate the indole N-H in a manner that inhibits catalysis.[17][18] This approach is feasible and often successful with optimized conditions.
-
N-Protected Approach: Protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can lead to more robust, reproducible, and often higher-yielding reactions, especially with challenging coupling partners.[19] This strategy prevents any complications arising from the acidic proton but adds protection and deprotection steps to the overall synthesis.
The choice between these strategies depends on the specific boronic acid partner, the scale of the reaction, and the tolerance of the overall synthetic route to additional steps.
Key Reaction Parameters: A Field-Proven Analysis
The outcome of the Suzuki coupling is dictated by the interplay of the catalyst system, base, solvent, and temperature. The following table summarizes validated starting points for optimization.
| Parameter | Component | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄: A reliable Pd(0) source, used directly. PdCl₂(dppf): A robust Pd(II) pre-catalyst; the dppf ligand is excellent for many heteroaryl couplings.[20] Pd(OAc)₂: A common, air-stable Pd(II) pre-catalyst that requires an external ligand. |
| Ligand | PPh₃, dppf, SPhos, XPhos | PPh₃: A standard, cost-effective ligand. dppf: A bidentate ferrocenyl phosphine that often enhances stability and yield.[20][21] SPhos/XPhos: Bulky, electron-rich Buchwald ligands are highly effective for challenging couplings, including those of heteroaryl halides, by promoting the oxidative addition step.[17][22] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃: A widely used, effective, and economical choice. Cs₂CO₃: A stronger, more soluble carbonate that can significantly improve yields in difficult cases.[23] K₃PO₄: A strong, non-nucleophilic base, often the base of choice for couplings with heteroaryl halides and unprotected N-H substrates.[17] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A biphasic system is typical. The organic solvent (Dioxane, Toluene, DME) dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base.[5][20] The ratio is typically between 3:1 and 5:1 (organic:aqueous). |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. The specific temperature depends on the solvent and substrate reactivity.[5][23] |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | Use 1.1-1.5 equivalents. Higher equivalents can drive the reaction to completion but may complicate purification. The purity is critical; protodeboronation is a common failure mode, so use fresh, high-quality reagents.[16] |
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: Suzuki Coupling with Unprotected this compound
This protocol is optimized for the direct use of the N-H free indole, employing a robust catalyst system known to be effective for such substrates.[17]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd(OAc)₂ and SPhos.
-
Seal the reaction flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the reaction flask via syringe.
-
Stir the mixture vigorously and begin heating to 100 °C in a preheated oil bath.
-
Allow the reaction to stir at 100 °C for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired ethyl 6-aryl-indole-2-carboxylate.
Protocol 2: Robust Suzuki Coupling using N-Boc Protected Indole
This protocol involves the N-protected substrate for increased reliability, particularly for library synthesis or with sensitive boronic acids. The dppf-based catalyst is a workhorse for these types of couplings.[20]
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-6-bromoindole-2-carboxylate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.3 mmol, 1.3 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethoxyethane (DME) (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
Combine the N-Boc protected indole, arylboronic acid, PdCl₂(dppf), and K₂CO₃ in a reaction vessel equipped with a stir bar and reflux condenser.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add DME (5 mL) and water (1 mL) via syringe.
-
Heat the mixture to 85 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous work-up as described in Protocol 1 (Steps 8-10).
-
Purify the crude product by column chromatography. The resulting product will be the N-Boc protected 6-aryl indole, which can be deprotected under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the N-H free indole is the final target.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or degraded ligand.2. Degraded boronic acid (protodeboronation).3. Incorrect base or insufficient basicity.4. Presence of oxygen. | 1. Use a fresh bottle of catalyst/ligand or switch to a more stable pre-catalyst.2. Use fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[16][24]3. Screen stronger bases (e.g., move from K₂CO₃ to K₃PO₄).4. Ensure the reaction setup is rigorously purged with an inert gas. |
| Protodeboronation | 1. Prolonged heating.2. Excess water in the reaction mixture. | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use anhydrous solvents (if using a non-aqueous base like KF) or minimize the amount of water to only what is necessary to dissolve the base. |
| Ester Hydrolysis | The ethyl ester is sensitive to strongly basic, aqueous conditions, especially at high temperatures. | 1. Use a milder base such as sodium bicarbonate (NaHCO₃) or potassium fluoride (KF).[13][25]2. Reduce the reaction temperature or time if possible.3. Avoid using hydroxide bases (e.g., NaOH, KOH). |
| Homocoupling of Boronic Acid | Oxygen contamination can lead to oxidative homocoupling. | Rigorously de-gas solvents and ensure a robust inert atmosphere throughout the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex, biologically relevant molecules. Success is not predetermined by a single set of conditions but is achieved through a rational understanding of the reaction mechanism and the careful selection of catalyst, ligand, base, and solvent tailored to the specific properties of the indole substrate. By considering the role of the indole N-H proton and systematically optimizing the reaction parameters, researchers can reliably and efficiently access a diverse array of 6-aryl-indole-2-carboxylates, accelerating the pace of innovation in drug discovery and development.
References
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- National Institutes of Health. (n.d.).
- Cornett, L. (2025, July 21). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College.
- BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183.
- Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
- ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.
- Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71).
- RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- MDPI. (2023, January 29). Preformed Pd(II)
- National Institutes of Health. (2017, August 5).
- ACS Publications. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
- RSC Publishing. (2022, October 21).
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- BenchChem. (n.d.).
-
ACS Publications. (2014, February 27). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][26]-Fused Indole Heterocycles.
- YouTube. (2021, January 1).
- YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
- J&K Scientific LLC. (n.d.).
-
National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][26]-Fused Indole Heterocycles.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- AChemBlock. (n.d.).
- CP Lab Safety. (n.d.).
- RSC Publishing. (2021).
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The Strategic Application of Ethyl 6-Bromoindole-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Indole Scaffold and the Versatility of a Brominated Intermediate
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. Within this important class of heterocycles, Ethyl 6-bromoindole-2-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules.[2]
The strategic placement of the bromine atom at the 6-position provides a reactive handle for a multitude of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the indole core. The ethyl ester at the 2-position offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, which are crucial steps in the synthesis of many targeted therapeutics.[5] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound in the synthesis of potential therapeutic agents.
Core Applications in Drug Discovery
The utility of this compound spans multiple therapeutic areas, primarily driven by its role as a precursor to potent enzyme inhibitors and receptor modulators.
Kinase Inhibitors for Oncology
Receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) are critical regulators of cell proliferation, survival, and angiogenesis.[6][7] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The indole scaffold is a well-established pharmacophore for kinase inhibition, and derivatives of this compound have been instrumental in the development of potent EGFR and VEGFR-2 inhibitors.[2][8][9]
The general strategy involves utilizing the 6-bromo position to introduce aryl or heteroaryl moieties that can occupy the hydrophobic regions of the kinase ATP-binding site. The indole nitrogen and the carboxamide group (derived from the ethyl ester) often form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.[1]
Mechanism of Action: Kinase Inhibition
Antiviral Agents: Targeting HIV-1
The indole scaffold has also been successfully exploited in the development of antiviral therapies, particularly against the Human Immunodeficiency Virus (HIV-1). Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6] More recently, the focus has expanded to include HIV-1 entry inhibitors, which prevent the virus from fusing with host cells.
This compound serves as a key starting material for the synthesis of these antiviral agents. The 6-position can be functionalized to modulate the compound's physicochemical properties, such as solubility and cell permeability, which are critical for antiviral efficacy.
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors from the this compound scaffold relies on a systematic exploration of structure-activity relationships (SAR). This iterative process of synthesizing and testing analogs provides crucial insights into the molecular features required for optimal biological activity.
Quantitative Data Summary
The following tables summarize the biological activities of representative compounds derived from bromo-indole scaffolds, illustrating the potential of this chemical space.
Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) vs. Cell Line | Reference |
|---|---|---|---|---|
| Va | EGFR | 71 | 0.026 (MCF-7) | [1] |
| Ve | VEGFR-2 | 1.10 | 0.041 (MCF-7) | [1] |
| Vg | VEGFR-2 | 1.60 | 0.086 (MCF-7) | [1] |
| Compound 6 | VEGFR-2 | 60.83 | 7.8 (HepG-2) | [7] |
| Compound 3a | EGFR | - | (Potent against A549, HepG2, MCF-7) |[2][8] |
Table 2: Anti-HIV-1 Activity of Indole-2-Carboxylic Acid Derivatives
| Compound ID | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Derivative 1 | HIV-1 Integrase | - | >100 | - | |
| Derivative 2 | HIV-1 Integrase | - | >100 | - |
| Carboxamide 4 | HIV-1 Protease | 0.093 | >10 | >107 | |
Experimental Protocols
The following protocols are detailed, generalized procedures for the key chemical transformations of this compound. These are based on established methodologies for similar substrates and should be optimized for specific reaction partners.[3]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 6-position of the indole core. This is a cornerstone reaction for generating C-C bonds.[3]
Materials:
-
Ethyl 6-bromo-1H-indole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add Ethyl 6-bromo-1H-indole-2-carboxylate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Ethyl 6-aryl-1H-indole-2-carboxylate.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines the palladium-catalyzed amination for the formation of a C-N bond at the 6-position of the indole, a key step in synthesizing many kinase inhibitors.[2][4]
Materials:
-
Ethyl 6-bromo-1H-indole-2-carboxylate (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add Ethyl 6-bromo-1H-indole-2-carboxylate and the desired amine to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure Ethyl 6-(amino)-1H-indole-2-carboxylate derivative.
Conclusion and Future Outlook
This compound is a high-value intermediate that provides a reliable and versatile platform for the synthesis of diverse and complex molecules in medicinal chemistry. The ability to perform selective and high-yielding cross-coupling reactions at the 6-position, combined with the synthetic handle at the 2-position, allows for the systematic and rational design of potent therapeutic agents. Its demonstrated utility in the development of kinase inhibitors and antiviral compounds underscores its importance in modern drug discovery pipelines. Future applications will likely see this building block incorporated into the synthesis of novel PROTACs (PROteolysis TArgeting Chimeras) and other innovative therapeutic modalities, further cementing the role of the indole scaffold in addressing unmet medical needs.
References
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(PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. Available at: [Link]
-
Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed. Available at: [Link]
-
Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed. Available at: [Link]
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EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]
-
Inhibitory effects of synthesized compounds 6-17 against EGFR and SRC kinases. - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Available at: [Link]
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Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - arkat usa. Available at: [Link]
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Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC - PubMed Central. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available at: [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - MDPI. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. Available at: [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. Available at: [Link]
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VEGFR-2 inhibitor – Knowledge and References - Taylor & Francis. Available at: [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. Available at: [Link]
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New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | Semantic Scholar [semanticscholar.org]
The Versatile Role of Ethyl 6-Bromoindole-2-carboxylate in Advanced Materials: Application Notes and Protocols
Introduction: Unlocking the Potential of a Functionalized Indole
Ethyl 6-bromoindole-2-carboxylate is a highly functionalized heterocyclic compound that is emerging as a significant building block in the field of material science.[1] Its unique molecular architecture, featuring a reactive bromine atom, an electron-withdrawing carboxylate group, and a polymerizable indole core, offers a versatile platform for the synthesis of novel organic materials with tailored electronic and optical properties. This guide provides an in-depth exploration of the applications of this compound in the development of advanced materials, with a focus on conducting polymers for organic electronics. We present detailed protocols for the synthesis and characterization of these materials, aimed at researchers, scientists, and professionals in drug development and material science.
The indole moiety is a well-known constituent of many biologically active compounds and has been extensively studied in medicinal chemistry. However, its potential in material science is equally compelling. The delocalized π-electron system of the indole ring allows for charge transport, making it a suitable candidate for organic semiconductors.[1] The strategic placement of the bromo and ethyl carboxylate groups on the indole scaffold provides opportunities for further functionalization and tuning of the material's properties. The bromine atom can be utilized for cross-coupling reactions to create extended conjugated systems, while the ester group can be modified to influence solubility and intermolecular interactions.
This document will delve into the practical applications of this compound, providing both the "how" and the "why" behind the experimental procedures. Our aim is to equip researchers with the knowledge and methodologies to harness the potential of this versatile molecule in their own research endeavors.
PART 1: Synthesis of Poly(this compound) via Electrochemical Polymerization
The electrochemical polymerization of indole and its derivatives is a powerful technique to create thin, uniform, and conductive polymer films on electrode surfaces.[2][3][4] This method offers precise control over the film thickness and morphology by adjusting the electrochemical parameters. Here, we outline a protocol for the electropolymerization of this compound to form poly(this compound), a promising material for organic electronics.
Causality Behind Experimental Choices
The choice of an electrochemical approach is dictated by the need for a clean and controlled polymerization process. Unlike chemical oxidation, electropolymerization avoids the introduction of contaminating byproducts from the oxidizing agent. The selection of the solvent and supporting electrolyte is crucial for the success of the polymerization. Acetonitrile is a common solvent for electropolymerization due to its wide electrochemical window and ability to dissolve many organic monomers and electrolytes.[2] Lithium perchlorate (LiClO₄) is a frequently used supporting electrolyte as it provides good ionic conductivity and is relatively stable. The choice of the working electrode material (e.g., platinum, gold, or indium tin oxide-coated glass) depends on the intended application of the polymer film.
Experimental Protocol: Electropolymerization
Materials:
-
This compound (monomer)
-
Acetonitrile (CH₃CN), anhydrous
-
Lithium perchlorate (LiClO₄), anhydrous
-
Working electrode (e.g., Platinum button electrode, Indium Tin Oxide (ITO) coated glass slide)
-
Counter electrode (e.g., Platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. Handle anhydrous solvents and salts in a glovebox or under an inert atmosphere to minimize moisture contamination, which can interfere with the polymerization process.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 10 mM.
-
Cell Assembly: Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the monomer solution. Ensure the electrodes are positioned correctly and are not in contact with each other.
-
Electrochemical Polymerization: Perform the electropolymerization using either cyclic voltammetry (CV) or potentiostatic (constant potential) methods.
-
Cyclic Voltammetry: Scan the potential from 0 V to an appropriate upper limit (e.g., +1.5 V vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20 cycles). The growth of the polymer film can be observed by the increase in the peak currents with each cycle.
-
Potentiostatic Method: Apply a constant potential (e.g., +1.2 V vs. Ag/AgCl) for a specific duration. The film thickness can be controlled by the deposition time and the applied potential.
-
-
Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of nitrogen or in a vacuum oven at a low temperature.
Caption: Workflow for the electrochemical polymerization of this compound.
PART 2: Characterization of Poly(this compound) Films
Characterization of the synthesized polymer films is essential to understand their structure, morphology, and electronic properties. A combination of spectroscopic, microscopic, and electrochemical techniques should be employed.
Self-Validating System of Protocols
The following characterization protocols are designed to provide a comprehensive understanding of the material's properties. The results from each technique should be correlated to build a consistent picture of the polymer film. For instance, the film thickness measured by profilometry can be correlated with the charge passed during electropolymerization. The electrochemical behavior observed in cyclic voltammetry should be consistent with the changes in the UV-Vis absorption spectra during spectroelectrochemistry.
Characterization Protocols
1. Spectroscopic Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the chemical structure of the polymer and identify characteristic vibrational modes.
-
Protocol: Scrape a small amount of the polymer from the electrode and prepare a KBr pellet or cast a film on an IR-transparent substrate (e.g., NaCl or KBr). Record the spectrum in the range of 4000-400 cm⁻¹. Compare the spectrum with that of the monomer to identify changes upon polymerization, such as the disappearance of the N-H stretch and changes in the aromatic C-H and C=C stretching vibrations.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To determine the optical properties of the polymer, including its absorption spectrum and optical bandgap.
-
Protocol: Record the UV-Vis spectrum of the polymer film deposited on a transparent conducting substrate (e.g., ITO glass) in both its neutral and oxidized states. The optical bandgap can be estimated from the onset of the π-π* transition in the absorption spectrum.
-
2. Microscopic Characterization:
-
Scanning Electron Microscopy (SEM):
-
Objective: To visualize the surface morphology and topography of the polymer film.
-
Protocol: Coat the polymer film with a thin layer of a conducting material (e.g., gold or carbon) to prevent charging. Image the surface at different magnifications to observe features such as grain boundaries, porosity, and overall uniformity.
-
-
Atomic Force Microscopy (AFM):
-
Objective: To obtain high-resolution images of the surface topography and to measure the surface roughness.
-
Protocol: Scan the surface of the polymer film with a sharp tip. The resulting image will provide detailed information about the nanoscale morphology of the film.
-
3. Electrochemical Characterization:
-
Cyclic Voltammetry (CV):
-
Objective: To study the redox behavior of the polymer film and determine its electrochemical stability.
-
Protocol: Place the polymer-coated electrode in a monomer-free electrolyte solution and scan the potential. The resulting voltammogram will show the oxidation and reduction peaks of the polymer, providing information about its redox potentials and electrochemical stability over multiple cycles.
-
4. Electrical Characterization:
-
Four-Point Probe Measurement:
-
Objective: To measure the electrical conductivity of the polymer film.
-
Protocol: Use a four-point probe setup to pass a current through the film and measure the voltage drop. The conductivity can be calculated from these values and the film thickness.
-
Expected Material Properties
The properties of poly(this compound) are expected to be influenced by the presence of the bromo and ethyl carboxylate groups. These substituents can affect the polymer's electronic structure, solubility, and morphology.
| Property | Expected Value/Range | Characterization Technique |
| Optical Bandgap | 2.5 - 3.5 eV | UV-Vis Spectroscopy |
| HOMO Level | -5.0 to -5.5 eV | Cyclic Voltammetry |
| LUMO Level | -2.0 to -2.5 eV | CV and Optical Bandgap |
| Electrical Conductivity | 10⁻⁵ to 10⁻¹ S/cm (doped state) | Four-Point Probe |
| Surface Roughness (RMS) | 5 - 50 nm | AFM |
PART 3: Application in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronics.[3][4] The performance of an OFET is highly dependent on the properties of the organic semiconductor layer. Poly(this compound), with its potential for charge transport, can be investigated as the active material in an OFET.
Device Architecture and Working Principle
A common OFET architecture is the bottom-gate, bottom-contact (BGBC) configuration. In this setup, the source and drain electrodes are patterned on a dielectric layer, which is on top of a gate electrode. The organic semiconductor is then deposited over the electrodes and the channel region. By applying a voltage to the gate electrode, an electric field is generated across the dielectric, which induces charge carriers in the semiconductor layer at the interface with the dielectric. This accumulation of charge carriers forms a conductive channel between the source and drain electrodes, allowing current to flow when a source-drain voltage is applied.
Caption: Schematic of a bottom-gate, bottom-contact OFET device architecture.
Protocol for OFET Fabrication and Characterization
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Photoresist and developer
-
Gold (Au) for source and drain electrodes
-
Poly(this compound) solution (dissolved in a suitable organic solvent like chloroform or dichlorobenzene)
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Electrode Patterning: Use photolithography and metal deposition (e.g., thermal evaporation) to pattern the gold source and drain electrodes on the SiO₂ surface.
-
Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Deposit the poly(this compound) film onto the substrate using a solution-based technique like spin-coating or drop-casting.
-
Annealing: Anneal the device at an optimized temperature to improve the film morphology and charge transport properties.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station. Obtain the output and transfer characteristics to determine key performance parameters like charge carrier mobility, on/off ratio, and threshold voltage.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced organic materials. The protocols and application notes provided in this guide offer a starting point for researchers to explore its potential in organic electronics. The ability to tune the properties of the resulting polymers through chemical modification of the bromo and carboxylate groups opens up a vast design space for new materials with enhanced performance. Future research could focus on the synthesis of copolymers incorporating this compound with other functional monomers to create materials with tailored properties for specific applications, such as in organic photovoltaics, sensors, and bioelectronics.
References
-
J&K Scientific LLC. This compound | 103858-53-3. Available from: [Link]
- Billaud, D., et al. Electrochemical polymerization of indole. Polymer1990, 31 (10), 1914-1917.
- Gurunathan, K., et al. Electrochemically synthesized conducting polymers. Materials Chemistry and Physics1999, 61 (3), 173-191.
- Karyakin, A. A., et al. Electropolymerization of indole and its derivatives. Journal of Electroanalytical Chemistry1993, 358 (1-2), 179-187.
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Application Note & Protocols: Synthesis of Novel Inhibitors from Ethyl 6-Bromoindole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and versatile chemical handles allow for the synthesis of diverse molecular architectures with a wide range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Ethyl 6-bromoindole-2-carboxylate is a particularly valuable starting material in drug discovery, offering a strategic platform for introducing molecular diversity. The bromine atom at the C6 position serves as a versatile handle for cross-coupling reactions, while the ester at the C2 position can be readily converted into amides and other functional groups. This application note provides a detailed guide to the synthesis of potential inhibitors starting from this compound, focusing on two key synthetic strategies: Suzuki-Miyaura cross-coupling at the C6 position and amide bond formation at the C2 position.
This guide is designed to provide not just procedural steps, but also the underlying scientific rationale for the chosen methodologies, empowering researchers to adapt and troubleshoot these protocols for their specific research needs.
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups.
-
C6-Position (Aryl Bromide): The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the sp²-hybridized carbon of the aryl bromide and an organoboron species, is a robust and widely used method for this transformation.[4][5] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and accommodating a broad range of functional groups on the coupling partners.[4][6]
-
C2-Position (Ethyl Carboxylate): The ester group can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide variety of amides via coupling with a diverse library of amines. Amide bond formation is typically facilitated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[7]
The following diagram illustrates the overall synthetic workflow:
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: C6-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The use of a pre-catalyst like XPhos Pd G2 is recommended for its high activity and broad substrate scope.[8]
Rationale: The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of K₃PO₄ as the base is common as it is effective in promoting the transmetalation step while being compatible with a wide range of functional groups. A dioxane/water solvent system facilitates the dissolution of both the organic and inorganic reagents.[8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)
-
XPhos Pd G2 (Palladium(II) bis(2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylyl)(2-amino-1,1'-biphenyl)methyl chloride) (1-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the XPhos Pd G2 catalyst to the vessel.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1 M.
-
Stir the reaction mixture at an elevated temperature (e.g., 75-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 6-aryl-1H-indole-2-carboxylate.
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G2 (1-4 mol%) | Highly active for cross-coupling of aryl bromides. |
| Base | K₃PO₄ (3 eq) | Effective for boronic acid activation. |
| Solvent | Dioxane/Water (e.g., 4:1) | Solubilizes both organic and inorganic reagents. |
| Temperature | 75-100 °C | Provides sufficient thermal energy for catalytic turnover. |
Protocol 2: Ester Hydrolysis to Carboxylic Acid
This protocol describes the saponification of the ethyl ester at the C2 position to yield the corresponding carboxylic acid, a crucial intermediate for amide bond formation.
Rationale: The hydrolysis is a base-mediated process where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Materials:
-
Ethyl 6-substituted-indole-2-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 eq)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 6-substituted-indole-2-carboxylate in a mixture of THF (or MeOH) and water.
-
Add LiOH or NaOH to the solution.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Wash the collected solid with cold water and dry under vacuum to yield the 6-substituted-1H-indole-2-carboxylic acid. The product is often pure enough for the next step without further purification.
Caption: Workflow for ester hydrolysis.
Protocol 3: Amide Bond Formation
This protocol details the coupling of the indole-2-carboxylic acid with a primary or secondary amine to form the target amide inhibitor.
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt (1-Hydroxybenzotriazole) can improve reaction efficiency by forming an active ester intermediate, which is less prone to side reactions and racemization.
Materials:
-
6-substituted-1H-indole-2-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended, 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction flask, dissolve the 6-substituted-1H-indole-2-carboxylic acid in anhydrous DCM or DMF.
-
Add the amine, followed by HOBt (if used) and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 6-substituted-1H-indole-2-carboxamide inhibitor.
| Reagent | Molar Eq. | Role |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.0-1.2 | Nucleophile |
| EDC | 1.2-1.5 | Coupling Agent (Activates COOH) |
| HOBt | 1.0 | Additive (Reduces side reactions) |
| DIPEA | 2.0-3.0 | Base (Neutralizes HCl byproduct) |
Conclusion
This compound is a versatile and powerful starting material for the synthesis of novel inhibitors. The protocols outlined in this application note provide a robust framework for C6-arylation via Suzuki-Miyaura coupling and C2-amide formation. By understanding the rationale behind each step and reagent choice, researchers can effectively utilize this scaffold to generate diverse libraries of compounds for screening in various drug discovery programs, such as those targeting HIV-1 integrase or protein kinases.[9][10][11]
References
-
Anderson, M. O., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1973-1977. [Link]
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Shaikh, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(5), 459-482. [Link]
-
Garrido, G., et al. (1994). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 37(12), 1807-1814. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. (Note: While not directly cited in the text, this reference is foundational to indole synthesis and provides context for the importance of palladium catalysis). [Link]
-
Pal, M., et al. (2016). Elegant Synthetic Routes to Indole Derivatives. RSC Advances, 6(109), 106676-106679. [Link]
-
ResearchGate. (n.d.). Synthetic route towards indoles 225 and pyranoindoles 226. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1144-1156. [Link]
-
Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Kennedy, C. R., et al. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. Organic & Biomolecular Chemistry, 16(31), 5679-5683. [Link]
-
Wang, S-F., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 305-313. [Link]
-
Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. [Link]
-
Luminix Health. (n.d.). This compound. [Link]
-
Fadda, A. A., et al. (2010). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform, 41(32). [Link]
-
Al-Ostath, R. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1313-1329. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. [Link]
-
Stanchev, S., et al. (2008). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 12(6), 436-461. [Link]
-
Ghafuri, E., & Mohammad-Zadeh, M. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(37), 4194-4197. [Link]
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- 2. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06148C [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 6-Bromoindole-2-carboxylate in Modern Drug Discovery: Applications and Protocols
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of indole-based intermediates, Ethyl 6-Bromoindole-2-carboxylate has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents. Its strategic substitution pattern, featuring a reactive bromine atom at the 6-position and a versatile ethyl ester at the 2-position, provides medicinal chemists with a powerful tool for molecular exploration and the development of potent and selective drugs. This guide delves into the multifaceted applications of this key intermediate, providing detailed protocols and insights into its utility in contemporary drug discovery.
The Versatility of this compound: A Gateway to Diverse Pharmacophores
This compound (CAS: 103858-53-3) is a cornerstone for the synthesis of a wide range of biologically active molecules.[1] The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the strategic installation of aryl, heteroaryl, and amino substituents, which are crucial for modulating the pharmacological properties of the final compounds. Concurrently, the ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to the corresponding alcohol for further functionalization. This dual functionality makes it an indispensable precursor for constructing complex molecular architectures.[1]
The applications of this intermediate span multiple therapeutic areas, including oncology, neurology, and infectious diseases.[1][2] Its utility has been demonstrated in the synthesis of kinase inhibitors, antiviral agents, and other targeted therapies.
Application in the Synthesis of Kinase Inhibitors for Oncology
Kinase inhibitors have revolutionized cancer treatment by targeting specific signaling pathways that drive tumor growth and survival. The indole nucleus is a common feature in many kinase inhibitors, and this compound provides a key starting point for the synthesis of novel compounds in this class.
A notable application is in the development of inhibitors for receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are critical regulators of cell proliferation and angiogenesis in cancer.[3] The 6-bromo position allows for the introduction of substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Workflow for the Synthesis of a Hypothetical Kinase Inhibitor
Caption: Synthetic workflow for a kinase inhibitor.
Protocol: Synthesis of a 6-Aryl-indole-2-carboxamide Derivative
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, add the desired arylboronic acid (1.2 eq).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-indole-2-carboxylate intermediate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the 6-aryl-indole-2-carboxylate intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the 6-aryl-indole-2-carboxylic acid.
Step 3: Amide Bond Formation
-
To a solution of the 6-aryl-indole-2-carboxylic acid (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC or LC-MS.
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final compound by column chromatography or recrystallization.
Application in the Development of Antiviral Agents
The indole scaffold is also a key component in the development of antiviral drugs, including inhibitors of HIV-1 integrase and influenza virus. This compound serves as a valuable starting material for the synthesis of these agents. For instance, indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors.[4] The 6-position of the indole ring is a key site for modification to optimize the antiviral activity.
Protocol: Synthesis of Ethyl 6-bromo-1H-indole-2-carboxylate
A common laboratory-scale synthesis involves the esterification of 6-bromo-1H-indole-2-carboxylic acid.[4]
-
Dissolve 6-bromo-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol.[4]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 eq) dropwise to the solution.[4]
-
Heat the reaction mixture at reflux (approximately 80 °C) for 2 hours, monitoring the progress by TLC.[4]
-
After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[4]
-
Extract the product with ethyl acetate (3 x 30 mL).[4]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 6-bromo-1H-indole-2-carboxylate.[4]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 103858-53-3 | [2][5] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [5][6] |
| Molecular Weight | 268.11 g/mol | [5][6] |
| Appearance | Off-white to light yellow powder | Commercially available |
| Purity | Typically ≥98% | [5] |
| IUPAC Name | ethyl 6-bromo-1H-indole-2-carboxylate | [2] |
Conclusion
This compound is a highly versatile and valuable intermediate in drug discovery. Its strategic placement of a bromine atom and an ethyl ester group on the indole core provides a robust platform for the synthesis of a diverse range of pharmacologically active compounds. The protocols and applications outlined in this guide highlight its significance in the development of targeted therapies, particularly in the fields of oncology and virology. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will remain a critical component of successful drug development programs.
References
- The Role of this compound in Modern Drug Discovery. Google Vertex AI Search.
- This compound | 103858-53-3. J&K Scientific LLC.
- Ethyl 6-bromo-1H-indole-3-carboxylate | MedChemExpress. MedChemExpress.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.
- This compound 98% | CAS: 103858-53-3. AChemBlock.
- Mthis compound, 97%. Fisher Scientific.
- Synthesis and anti-influenza virus activity of ethyl 6-bromo-5- hydroxyindole-3-carboxylate derivatives. ResearchGate.
- Ethyl 6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate. Pharmaffiliates.
- This compound , 98% , 103858-53-3. CookeChem.
- Ethyl 6-Bromo-1H-indole-3-carboxylate|268.11. Benchchem.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
- 6-Bromoindole-2-carboxylic acid. Chem-Impex.
- Ethyl 6-bromo-1H-indole-3-carboxylate, min 97%, 250 mg. VWR.
- Ethyl 5-Bromoindole-2-carboxylate synthesis. ChemicalBook.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
- CAS 1234616-09-1 | Ethyl 6-bromo-4-azaindole-2-carboxylate. Synblock.
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central.
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- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 98% | CAS: 103858-53-3 | AChemBlock [achemblock.com]
- 6. This compound , 98% , 103858-53-3 - CookeChem [cookechem.com]
Application Notes & Protocols: Strategic Functionalization of the Indole Core via Ethyl 6-Bromoindole-2-carboxylate
Abstract: The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The strategic modification of this privileged heterocycle is paramount for tuning its pharmacological properties. This document provides a detailed guide for the synthesis of substituted indoles starting from the versatile building block, ethyl 6-bromoindole-2-carboxylate. We will explore key palladium-catalyzed cross-coupling reactions, offering in-depth protocols, mechanistic insights, and practical advice for researchers in drug discovery and chemical biology.
Introduction: The Strategic Importance of the C6-Position
The C6 position of the indole ring is a critical site for modification. Unlike the more electronically activated C2 and C3 positions, functionalization at the C6-position often requires more robust synthetic methodologies, such as cross-coupling reactions. This compound is an ideal starting material for several reasons:
-
Orthogonal Reactivity: The bromine atom at C6 provides a handle for selective palladium-catalyzed reactions, while the ester at C2 allows for subsequent modifications (e.g., hydrolysis, amidation).
-
Electronic Properties: The electron-withdrawing nature of the C2-ester can influence the reactivity of the indole ring, a factor that must be considered in reaction design.
-
Commercial Availability: Its ready availability makes it a practical entry point for diverse synthetic campaigns.
This guide will focus on three indispensable transformations for elaborating the C6-position: the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely used method for constructing biaryl and aryl-heteroaryl linkages due to its mild reaction conditions and the commercial availability of a vast library of boronic acids and esters.
Mechanistic Rationale
The catalytic cycle, shown below, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition of the Pd(0) catalyst to the aryl bromide and to promote the final reductive elimination step. The base is required to activate the boronic acid, forming a more nucleophilic boronate species for efficient transmetalation.
Figure 1: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol: Synthesis of Ethyl 6-(4-methoxyphenyl)indole-2-carboxylate
This protocol details a typical Suzuki-Miyaura reaction.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of toluene. Stir for 10-15 minutes. This pre-formation helps to generate the active Pd(0) species.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the solids.
-
Solvent Addition: Add degassed toluene and degassed water to the reaction mixture to create a 10:1 toluene:water ratio (e.g., 5 mL toluene, 0.5 mL water). The use of a biphasic system with a phase-transfer catalyst is sometimes employed, but a simple aqueous base is often sufficient.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid to the boronate species for transmetalation. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME | Aprotic solvents are standard; water is often required for the base to function effectively. |
| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |
Heck-Matsuda Reaction: Olefination of the Indole Core
The Heck reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an alkene. This reaction is particularly useful for installing vinyl groups, which can be further functionalized.
Mechanistic Rationale
The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Figure 2: General Experimental Workflow for a Heck Cross-Coupling Reaction.
Protocol: Synthesis of Ethyl 6-((E)-styryl)indole-2-carboxylate
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), styrene (1.5 equiv), and Pd(OAc)₂ (0.05 equiv).
-
Solvent and Base: Add anhydrous DMF as the solvent, followed by triethylamine (2.0 equiv) which acts as the base.
-
Degassing: Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography on silica gel to obtain the styrenyl-indole product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct linkage of a terminal alkyne to an aryl halide, providing access to a wide range of synthetically useful alkynyl-indoles. These products can undergo further transformations, such as cycloadditions or reductions.
Mechanistic Considerations
This reaction is unique in that it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to other cross-couplings, involving oxidative addition and reductive elimination. The copper catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.
Protocol: Synthesis of Ethyl 6-(phenylethynyl)indole-2-carboxylate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Reagents: Add anhydrous THF and triethylamine. The triethylamine serves as both the base and a solvent.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to isolate the desired alkynyl-indole.
Table 2: Key Reagents for Sonogashira Coupling
| Reagent | Example(s) | Role in the Reaction |
| Palladium Cat. | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Main catalyst driving the oxidative addition/reductive elimination cycle. |
| Copper Co-Cat. | CuI | Facilitates the formation of a copper acetylide intermediate, which enhances the rate of transmetalation. |
| Base | Et₃N, Diisopropylethylamine (DIPEA) | Scavenges the HBr byproduct and deprotonates the terminal alkyne. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are typically used to dissolve the reagents and facilitate the reaction. |
Conclusion and Future Directions
This compound is a powerful and versatile starting material for the synthesis of complex indole derivatives. The Suzuki, Heck, and Sonogashira reactions provide reliable and modular strategies for C-C bond formation at the C6-position. The resulting products, bearing aryl, vinyl, or alkynyl moieties, are valuable intermediates for the development of new therapeutic agents and molecular probes. Further functionalization of the C2-ester or the N-H position can provide additional vectors for diversification, enabling a comprehensive exploration of the chemical space around the indole scaffold.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). A copper-free Sonogashira coupling reaction of aryl iodides with terminal alkynes in water. Tetrahedron, 62(42), 9885-9888. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 6-Bromoindole-2-carboxylate
Abstract
Ethyl 6-bromoindole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials.[1][2] Its utility as a key intermediate necessitates unambiguous structural confirmation and purity assessment to ensure the integrity of downstream applications.[2] This application note provides a detailed, multi-technique guide for the comprehensive characterization of this compound (CAS: 103858-53-3). We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained, and expected data is provided to serve as a benchmark for validation.
Introduction and Physicochemical Overview
The indole scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs.[3] The targeted functionalization of this scaffold allows for the fine-tuning of biological activity. This compound offers two key reactive sites: the bromine atom at the 6-position, ideal for cross-coupling reactions, and the ethyl ester at the 2-position, which can be hydrolyzed or otherwise modified.[2] Given its role as a foundational precursor, a rigorous analytical workflow is not merely procedural but essential for guaranteeing the validity of subsequent research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 6-bromo-1H-indole-2-carboxylate | [1] |
| CAS Number | 103858-53-3 | [1][4][5] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [5][6] |
| Molecular Weight | 268.11 g/mol | [5][6] |
| Appearance | Light yellow to brown solid; White to orange/green powder | [5] |
Integrated Analytical Workflow
A complete characterization relies on the synergy of multiple analytical techniques. Spectroscopy provides detailed structural information (the "what"), while chromatography quantifies purity (the "how much"). The following workflow ensures both the identity and quality of the material are confirmed.
Figure 1: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR elucidates the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expert Insight: DMSO-d₆ is highly recommended as it solubilizes the compound well and typically allows for the clear observation of the N-H proton, which may undergo rapid exchange and broadening in other solvents like CDCl₃.
-
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 200-220 ppm.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Spectral Data
The bromine atom at C6 and the ester at C2 create a distinct electronic environment, leading to a predictable spectral pattern.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | ~12.2 | Broad Singlet | 1H | The indole N-H proton is acidic and often appears as a broad signal at a high chemical shift. |
| H-7 | ~7.85 | Doublet (d) | 1H | Ortho-coupled to H-5, appears downfield due to proximity to the electron-withdrawing bromine. |
| H-4 | ~7.65 | Doublet (d) | 1H | Ortho-coupled to H-5. |
| H-5 | ~7.30 | Doublet of Doublets (dd) | 1H | Coupled to both H-4 and H-7. |
| H-3 | ~7.15 | Singlet (s) | 1H | A characteristic singlet for the proton at the 3-position of a 2-substituted indole. |
| -CH₂- | ~4.35 | Quartet (q) | 2H | The methylene protons of the ethyl group, split by the adjacent methyl group. |
| -CH₃ | ~1.35 | Triplet (t) | 3H | The methyl protons of the ethyl group, split by the adjacent methylene group. |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Rationale |
| C=O | ~161.5 | Carbonyl carbon of the ethyl ester. |
| C-7a | ~138.0 | Indole ring fusion carbon. |
| C-3a | ~128.5 | Indole ring fusion carbon adjacent to C-4. |
| C-2 | ~127.0 | Carbon bearing the ester group. |
| C-4 | ~124.0 | Aromatic CH carbon. |
| C-5 | ~122.5 | Aromatic CH carbon. |
| C-6 | ~115.0 | Carbon bearing the bromine atom (signal may be attenuated). |
| C-7 | ~114.5 | Aromatic CH carbon. |
| C-3 | ~108.0 | Aromatic CH carbon, typically upfield in 2-substituted indoles. |
| -CH₂- | ~61.0 | Methylene carbon of the ethyl ester. |
| -CH₃ | ~14.5 | Methyl carbon of the ethyl ester. |
Mass Spectrometry (MS): Molecular Weight and Isotopic Verification
MS provides the molecular weight of the compound, offering powerful confirmation of its elemental formula. For halogenated compounds, MS is particularly diagnostic.
Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument).
-
Acquisition:
-
Infuse the sample solution directly or via an LC system.
-
Acquire data in positive ion mode. The indole nitrogen and ester carbonyl can be protonated.
-
Scan a mass range appropriate for the compound, for instance, m/z 100-500.
-
-
Data Analysis: Look for the protonated molecular ion, [M+H]⁺.
Expected Spectral Data
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern that is a hallmark of a monobrominated compound.
Table 4: Predicted ESI-MS Data (Positive Ion Mode)
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Ratio | Rationale |
| [M+H]⁺ | 268.00 | 270.00 | ~1:1 | The protonated molecular ion peak, showing the characteristic A+2 pattern for a single bromine atom. |
| [M+Na]⁺ | 290.98 | 292.98 | ~1:1 | A common sodium adduct, often observed in ESI-MS. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, providing a molecular "fingerprint."
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Expert Insight: ATR is a modern, convenient alternative to traditional KBr pellet methods, requiring minimal sample and eliminating the need for sample destruction and pellet pressing.
-
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal first.
-
Apply pressure to the sample with the anvil to ensure good contact.
-
Co-add at least 16 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the compound's functional groups.
Expected Spectral Data
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Rationale |
| ~3300 | N-H Stretch | Medium, sharp | Characteristic of the indole N-H group.[7] |
| ~3100-3000 | Aromatic C-H Stretch | Medium | C-H bonds on the indole ring. |
| ~2980-2850 | Aliphatic C-H Stretch | Medium-Weak | C-H bonds of the ethyl group. |
| ~1700-1680 | C=O Stretch (Ester) | Strong, sharp | A prominent peak for the ester carbonyl group.[8] |
| ~1600, ~1450 | C=C Stretch | Medium-Weak | Aromatic ring stretching vibrations. |
| ~1250 | C-O Stretch (Ester) | Strong | Asymmetric C-O-C stretch of the ester. |
| ~800-880 | C-H Bend | Strong | Out-of-plane bending for the substituted benzene ring. |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
While spectroscopic methods confirm identity, they are not inherently quantitative for purity. HPLC is the gold standard for separating the main compound from potential impurities, such as starting materials or side-products.
Protocol: Reverse-Phase HPLC
-
Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reverse-phase column, an autosampler, and a column oven.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%. A high-purity sample should exhibit a purity level of >98%.
Table 6: Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard, robust reverse-phase column suitable for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifying the mobile phase ensures sharp peaks by suppressing the ionization of any acidic/basic functionalities. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 2 min, return to 40% B and equilibrate for 3 min. | A gradient elution ensures that both polar and non-polar impurities are effectively eluted and resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures run-to-run reproducibility of retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The indole ring is a strong chromophore. A DAD allows for the examination of peak purity across multiple wavelengths. |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading. |
Summary
The combination of NMR, MS, FTIR, and HPLC provides a robust and comprehensive characterization of this compound. This multi-technique workflow validates the compound's chemical structure, confirms its molecular weight and elemental composition, identifies its constituent functional groups, and quantifies its purity. Adherence to these protocols will ensure the quality and reliability of this critical synthetic intermediate for all subsequent scientific endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(23), 4258. Available at: [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S11 1 H NMR spectrum of ethyl 6-bromo-1H-indene-2-carboxylate (6f). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of this compound in Modern Drug Discovery. Retrieved from [Link]
-
Weng, S., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Available at: [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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- 8. myneni.princeton.edu [myneni.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 6-Bromoindole-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 6-Bromoindole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their work. This compound is a vital building block in the development of pharmaceuticals, particularly in oncology and neurology research.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most prevalent and reliable method for synthesizing this compound?
The Fischer indole synthesis is the most widely employed and classic method for preparing this compound.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of (4-bromophenyl)hydrazine and an appropriate ketone or aldehyde.[3][4] For this compound, the specific precursors are (4-bromophenyl)hydrazine and ethyl pyruvate.[5][6]
Q2: Should the intermediate hydrazone be isolated before the cyclization step?
This is a critical decision based on your experimental goals.
-
In Situ Generation: For routine synthesis and scalability, generating the hydrazone in situ is often more efficient. This involves heating the (4-bromophenyl)hydrazine and ethyl pyruvate together in a suitable solvent (like ethanol or acetic acid) to form the hydrazone, followed by the addition of the cyclization catalyst without intermediate isolation.[7] This approach saves time and minimizes material loss.
-
Isolation and Purification: If you are troubleshooting low yields or significant impurity formation, isolating the ethyl pyruvate (4-bromophenyl)hydrazone is a valuable diagnostic step. It allows you to confirm its formation and purity before proceeding to the more demanding cyclization step.
Q3: Why is an acid catalyst essential for the Fischer indole synthesis, and what are the best options?
The acid catalyst is crucial for protonating the hydrazone, which facilitates the key[8][8]-sigmatropic rearrangement and subsequent cyclization and ammonia elimination steps that form the indole ring.[4][9] The choice of catalyst significantly impacts yield and purity.[10]
-
Brønsted Acids: These are proton donors. Polyphosphoric acid (PPA) and mixtures of acetic acid with sulfuric or hydrochloric acid are effective.[3][11] They are strong catalysts but can sometimes lead to charring or side reactions if not used carefully.
-
Lewis Acids: These are electron-pair acceptors. Zinc chloride (ZnCl₂) is the most common and often preferred catalyst for this synthesis due to its moderate reactivity, which can lead to cleaner reactions.[4][7][8] Other Lewis acids like boron trifluoride (BF₃) or aluminum chloride (AlCl₃) are also used.[10]
Q4: What are typical yields for this synthesis, and what factors have the greatest impact?
Yields can vary widely, from moderate (40-60%) to good (over 80%), depending on the optimization of reaction conditions.[5][12] The most critical factors influencing yield are:
-
Purity of Starting Materials: Ensure the (4-bromophenyl)hydrazine hydrochloride and ethyl pyruvate are of high purity.
-
Choice and Amount of Catalyst: Overuse of a strong acid can lead to degradation, while too little will result in an incomplete reaction.
-
Reaction Temperature and Time: Insufficient heat may prevent cyclization, whereas excessive heat can cause decomposition and the formation of tarry byproducts.
-
Solvent: The choice of solvent (e.g., ethanol, acetic acid, or higher boiling point alcohols) affects both hydrazone formation and the cyclization efficiency.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem: My reaction yield is consistently low.
Low yield is the most common issue. The cause can be pinpointed by systematically evaluating the reaction steps.
-
Potential Cause 1: Incomplete Hydrazone Formation.
-
Diagnosis: Before adding the cyclization catalyst, run a TLC of your reaction mixture. You should see a new spot corresponding to the hydrazone and the disappearance of the limiting starting material (usually the hydrazine).
-
Solution: Ensure a slight excess (1.05-1.1 equivalents) of ethyl pyruvate is used.[5] The initial condensation can be performed at room temperature or with gentle warming (40-50°C) for 30-60 minutes in a solvent like ethanol before proceeding to the cyclization step.[5][8]
-
-
Potential Cause 2: Inefficient Cyclization.
-
Diagnosis: Your TLC shows a strong spot for the hydrazone intermediate but little to no product formation, even after extended reaction time.
-
Solution: The energy barrier for the[8][8]-sigmatropic rearrangement is not being overcome. This points to issues with the catalyst or temperature.
-
Re-evaluate Your Catalyst: If using a mild catalyst like ZnCl₂ at a low temperature, consider switching to a stronger system like polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.[11]
-
Increase Reaction Temperature: The cyclization step often requires elevated temperatures (reflux).[7] Ensure your solvent's boiling point is high enough to drive the reaction. If using ethanol, consider switching to a higher-boiling solvent like ethylene glycol.[5]
-
-
-
Potential Cause 3: Degradation of Reagents or Product.
-
Diagnosis: The reaction mixture turns dark or black, and the TLC plate shows a streak of baseline material (tar) with very little clean product.
-
Solution: The reaction conditions are too harsh.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Problem: The final product is difficult to purify from side products.
Purification can be challenging due to the formation of closely related impurities or residual tar.
-
Purification Strategy 1: Recrystallization.
-
When to Use: This is the preferred method if the crude product is relatively clean (>80% purity). It is excellent for removing minor impurities and provides high-purity, crystalline material.
-
Recommended Solvents: Ethanol, or a mixture of ethyl acetate and hexanes. The crude solid should be dissolved in a minimum amount of hot solvent and allowed to cool slowly.[11]
-
-
Purification Strategy 2: Silica Gel Column Chromatography.
-
When to Use: Necessary when the reaction produces significant, non-polar byproducts or if recrystallization fails to remove impurities.
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) to elute non-polar impurities and gradually increase the polarity (to 20-30% ethyl acetate) to elute the product.
-
Section 3: Validated Experimental Protocol
This protocol details a reliable procedure for the synthesis of this compound via the Fischer indole synthesis.
Materials & Equipment
-
Reagents: (4-Bromophenyl)hydrazine hydrochloride, Ethyl pyruvate, Ethanol (anhydrous), Zinc chloride (anhydrous).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, standard glassware for workup and purification.
Step-by-Step Procedure
-
Hydrazone Formation (In Situ):
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq).
-
Add anhydrous ethanol (approx. 5-10 mL per gram of hydrazine).
-
Begin stirring and add ethyl pyruvate (1.1 eq) dropwise to the suspension.
-
Heat the mixture to 40-50°C for 30 minutes. The solids should dissolve, and the solution will typically turn yellow, indicating hydrazone formation.
-
-
Fischer Indole Cyclization:
-
To the warm solution from the previous step, carefully add anhydrous zinc chloride (1.2 eq) in portions. Note: The addition may be slightly exothermic.
-
Increase the temperature to bring the reaction mixture to a steady reflux (approx. 78°C for ethanol).
-
Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the hydrazone intermediate.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into a beaker containing ice-water (approx. 10x the volume of the ethanol used).
-
A solid precipitate of the crude product will form. Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the dried crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and if the solution has a dark color, it can be hot-filtered through a small plug of celite.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected product is a white to off-white solid.[12]
-
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis and purification.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The Fischer indole synthesis is a sequence of acid-catalyzed transformations.
Key Mechanistic Steps
-
Hydrazone Formation: A standard condensation reaction between the hydrazine and the ketone (ethyl pyruvate).
-
Tautomerization: The hydrazone tautomerizes to its enamine form, the 'ene-hydrazine'. This step is crucial as it sets up the molecule for the key rearrangement.
-
[8][8]-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the ene-hydrazine undergoes a concerted pericyclic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond. This is the irreversible, indole-forming step.[7][9]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of an amino group onto an imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: The aminal eliminates a molecule of ammonia under acidic conditions, resulting in the final, stable aromatic indole ring.[4]
Mechanism Diagram
Caption: Simplified mechanism of the Fischer indole synthesis.
Section 5: Data Summary
The selection of catalyst and solvent is a primary driver of reaction success. While exact yields depend on specific lab conditions, the following table provides a general guide to expected outcomes based on literature precedents.[5][8][10]
| Catalyst System | Solvent | Typical Temperature | Relative Yield | Key Considerations |
| ZnCl₂ | Ethanol | Reflux (~78°C) | Good to Excellent | Standard, reliable conditions. Can be slow. |
| ZnCl₂ | Acetic Acid | 100-110°C | Good to Excellent | Faster reaction, but risk of N-acetylation side products. |
| Polyphosphoric Acid (PPA) | None (PPA as solvent) | 80-100°C | Good | Vigorous reaction, can be difficult to control temperature. Risk of charring. |
| H₂SO₄ / Acetic Acid | Acetic Acid | 100-110°C | Variable to Good | Strong acid system, can cause degradation if not monitored carefully. |
References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52933-52951. [Link]
-
Gata, M. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2496-2505. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Röben, C., et al. (2023). Atroposelective Nenitzescu Indole Synthesis. Chemistry – A European Journal, 29(25), e202300279. [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
AllChemistry. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis) [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). Nenitzescu indole synthesis. In Wikipedia. Retrieved from [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Nenitzescu indole synthesis. Retrieved from [Link]
-
Al-Aabod, K. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]
-
Dumitrașcu, F., et al. (2020). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE, 71(5), 51-57. [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
ResearchGate. (n.d.). Nenitzescu indole synthesis | Request PDF. Retrieved from [Link]
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
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- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of ETHYL 6-BROMOINDOLE-2-CARBOXYLATE by Chromatography
Welcome to the technical support center for the chromatographic purification of Ethyl 6-bromoindole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this critical intermediate. Here, we address common challenges and frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles.
I. Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the purification of this compound via chromatography.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing co-elution of my this compound with impurities, despite a promising separation on my initial TLC plate. What's causing this and how can I improve the resolution?
Answer: This is a common challenge that can stem from several factors. Let's break down the potential causes and solutions.
-
Causality:
-
Overloading the Column: Exceeding the binding capacity of your stationary phase is a primary reason for poor separation. When the column is overloaded, the stationary phase becomes saturated, leading to broader peaks and a loss of resolution.
-
Inappropriate Solvent System: While TLC provides a good starting point, the solvent system may not translate perfectly to column chromatography due to differences in the silica gel quality, particle size, and packing. The polarity of your mobile phase might be too high, causing all components to travel too quickly down the column without sufficient interaction with the stationary phase.
-
Sample Application Technique: Applying the sample in a large volume of strong solvent can cause it to spread into a wide band at the top of the column, which will not narrow as it elutes, leading to poor separation.[1]
-
-
Troubleshooting Protocol:
-
Optimize the Solvent System with TLC: The ideal TLC Rf (retardation factor) for the target compound should be between 0.25 and 0.35 to ensure good separation on a column.[2] Experiment with less polar solvent systems. A common and effective mobile phase for bromo-indole compounds is a gradient of hexane-ethyl acetate.[3] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Employ Dry Loading: If your compound is not very soluble in the initial, low-polarity mobile phase, consider dry loading.[1] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel (or Celite), and evaporate the solvent to obtain a free-flowing powder.[1][4] This powder can then be carefully added to the top of your packed column.
-
Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly
Question: My this compound seems to have very strong retention on the silica gel column, and I'm struggling to elute it even with a high concentration of the polar solvent. What should I do?
Answer: This issue points towards strong interactions between your compound and the stationary phase, or potential solubility problems.
-
Causality:
-
Compound Polarity: Indole derivatives, especially those with a free N-H group, can exhibit strong hydrogen bonding with the silanol groups on the silica gel surface. This leads to high retention.
-
Insufficiently Polar Mobile Phase: The selected solvent system may not have sufficient elution strength to move the compound down the column effectively.
-
Compound Precipitation: If the compound is not sufficiently soluble in the mobile phase, it can precipitate on the column, blocking flow and preventing elution.[5]
-
-
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If that is not sufficient, a small amount of a more polar solvent like methanol can be added to the mobile phase (up to 5-10% in dichloromethane is a common choice for polar compounds).[6] Be cautious, as too much methanol can dissolve the silica gel.[6]
-
Consider an Alternative Stationary Phase: If the compound is particularly stubborn on silica, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[5]
-
Check Solubility: Ensure your compound is soluble in the chosen mobile phase. You can test this in a small vial before running the column.
-
Issue 3: Peak Tailing in the Chromatogram
Question: I'm observing significant tailing of the peak corresponding to my product. What causes this, and how can I achieve a more symmetrical peak shape?
Answer: Peak tailing is often an indication of undesirable secondary interactions between the analyte and the stationary phase.
-
Causality:
-
Acidic Nature of Silica Gel: The free silanol groups on the surface of silica gel are acidic and can strongly interact with basic sites on a molecule, such as the indole nitrogen. This can lead to a slow release of the compound from the stationary phase, resulting in a tailed peak.
-
Column Packing Issues: An improperly packed column with channels or voids can lead to non-uniform flow of the mobile phase, causing peak broadening and tailing.[7]
-
High Flow Rate: A flow rate that is too fast may not allow for proper equilibration of the compound between the stationary and mobile phases, leading to tailing.[1]
-
-
Troubleshooting Protocol:
-
Deactivate the Silica Gel: To mitigate the effects of acidic silanol groups, you can add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your mobile phase. This will compete with your compound for the active sites on the silica.
-
Optimize Column Packing: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to dry packing for achieving a homogenous column bed.[4]
-
Control the Flow Rate: Adjust the flow rate to an optimal level. Too slow a flow rate can lead to diffusion and band broadening, while too fast a rate can cause tailing.[1]
-
II. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the chromatographic purification of this compound.
Q1: What is a recommended starting solvent system for the purification of this compound on a silica gel column?
A common and effective starting point for the purification of bromo-indole compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[3][8] A good initial mobile phase to try is 10-20% ethyl acetate in hexane.[6] You can then adjust the ratio based on the results of your TLC analysis to achieve an Rf value between 0.25 and 0.35 for your target compound.[2]
Q2: How can I monitor the progress of my column chromatography?
Thin-Layer Chromatography (TLC) is the primary method for monitoring the fractions collected from your column. Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column elution. This will allow you to identify which fractions contain your purified product and to decide which fractions to combine.
Q3: What are some common impurities I might encounter in the synthesis of this compound?
Common impurities can include unreacted starting materials, such as 6-bromo-2-indolecarboxylic acid if the purification is following an esterification reaction.[9] Other potential impurities could be side products from the indole synthesis, such as isomers or over-brominated species. The purification strategy should be designed to separate the target compound from these specific impurities.
Q4: Is reverse-phase chromatography a viable option for purifying this compound?
Yes, reverse-phase high-performance liquid chromatography (HPLC) can be an excellent method for the final purification of this compound, especially for achieving high purity.[3] A typical reverse-phase system would use a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[3]
Q5: How do I confirm the purity and identity of my final product after chromatography?
After chromatography, the purity of the collected fractions should be assessed. This can be done initially by TLC. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used. To confirm the identity of the purified compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ¹³C NMR) and Mass Spectrometry (MS) are essential.
III. Experimental Protocols & Data
Recommended Flash Chromatography Protocol
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is a suitable choice.
-
Mobile Phase Preparation: Prepare a hexane/ethyl acetate solvent system. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) for initial elution and prepare a more polar mixture (e.g., 7:3 hexane:ethyl acetate) for eluting the product. The optimal ratio should be determined by prior TLC analysis.
-
Column Packing:
-
Insert a cotton or glass wool plug at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).
-
Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and effective for a wide range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate | Good balance of polarity for separating indole derivatives.[3] |
| Initial Mobile Phase Polarity | 5-10% Ethyl Acetate in Hexane | To elute non-polar impurities first. |
| Final Mobile Phase Polarity | 20-50% Ethyl Acetate in Hexane | To elute the target compound. |
| TLC Rf of Target Compound | 0.25 - 0.35 | Optimal range for good separation on a column.[2] |
| Sample Load | 1-5% of silica gel weight | To avoid overloading and ensure good resolution. |
IV. Visual Workflow
Chromatographic Purification Workflow
Caption: Workflow for the purification of this compound.
V. References
-
Luminix Health. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]
-
TutorChase. (n.d.). How do you select solvents for chromatography?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
-
Horizon IRD. (1989). Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Canadian Science Publishing. (1960). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Retrieved from [Link]
-
Your Website. (n.d.). The Role of this compound in Modern Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 3-Bromoindole-2-carboxylate, 1 gram, Each. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 103858-53-3 [chemicalbook.com]
Technical Support Center: Synthesis of ETHYL 6-BROMOINDOLE-2-CARBOXYLATE
Welcome to the technical support center for the synthesis of ethyl 6-bromoindole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a practical question-and-answer format, grounded in mechanistic principles and supported by literature-proven solutions.
FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING
This section is structured to address the most common challenges encountered during the synthesis of this compound, primarily focusing on the two most prevalent synthetic routes: the Fischer Indole Synthesis and the Reissert Indole Synthesis.
Fischer Indole Synthesis Related Issues
The Fischer indole synthesis is a robust method for indole formation, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound, this typically involves the reaction of 4-bromophenylhydrazine with an ethyl pyruvate derivative.
Question 1: My Fischer indole synthesis of this compound is giving a low yield and multiple spots on TLC. What are the likely side products?
Answer:
Low yields and multiple products in the Fischer indole synthesis of this compound often stem from several side reactions. The most common culprits are:
-
Incomplete Cyclization and Intermediate Buildup: The initial phenylhydrazone intermediate may not fully cyclize, leading to its presence in the final product mixture.
-
Formation of Regioisomers: While using a symmetrical ketoester like diethyl ketomalonate minimizes this, if an unsymmetrical ketone is used as a starting material, the formation of the undesired 4-bromoindole isomer is possible.[2] The regioselectivity is influenced by the steric and electronic environment of the carbonyl group.
-
N-N Bond Cleavage: Under harsh acidic conditions, the N-N bond of the hydrazone intermediate can cleave, leading to the formation of 4-bromoaniline and other degradation products. This is particularly problematic with electron-donating groups on the phenylhydrazine, but can still occur with the electron-withdrawing bromo-substituent under forcing conditions.[3]
-
Decarboxylation: Although less common under typical Fischer conditions, prolonged exposure to high temperatures and strong acids can lead to the decarboxylation of the desired product to form 6-bromoindole.
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting logic for the Fischer indole synthesis.
Reissert Indole Synthesis Related Issues
The Reissert synthesis provides an alternative route, typically starting from an ortho-nitrotoluene derivative which is condensed with diethyl oxalate, followed by reductive cyclization.[4] For this compound, the starting material is 4-bromo-2-nitrotoluene.
Question 2: I'm attempting a Reissert synthesis of this compound, and the reductive cyclization step is very low yielding. What could be the issue?
Answer:
The reductive cyclization of ethyl (4-bromo-2-nitrophenyl)pyruvate is a critical and often challenging step in the Reissert synthesis of this compound. Low yields can be attributed to several factors:
-
Incomplete Reduction of the Nitro Group: The reduction of the nitro group to an amine is the first step of the cyclization. If the reduction is incomplete, the unreacted nitro compound will contaminate the product.
-
Formation of Quinolone Byproducts: Certain reduction conditions, particularly with catalysts like PtO2 in ethanol, can favor the formation of quinolone derivatives instead of the desired indole.[5]
-
Side Reactions of the Intermediate Amine: The generated amino group is nucleophilic and can participate in side reactions if not efficiently trapped in the intramolecular cyclization.
-
Harsh Reaction Conditions: The choice of reducing agent and acid is crucial. Strong reducing agents or highly acidic conditions can lead to degradation of the starting material or the product. Common reducing agents include zinc in acetic acid, ferrous sulfate, and sodium dithionite.[5][6]
Troubleshooting Workflow for Reissert Indole Synthesis
Caption: Troubleshooting logic for the Reissert indole synthesis.
Question 3: My final this compound product is unstable and decomposes upon storage or during purification. What is causing this and how can I prevent it?
Answer:
Indole derivatives, particularly those with electron-withdrawing groups, can be sensitive to light, air, and acid/base. The primary cause of decomposition is often oxidation or polymerization.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities. This is often accelerated by exposure to air and light.
-
Polymerization: Under acidic conditions, the indole nucleus can protonate at the C3 position, leading to polymerization.
-
Decarboxylation: As mentioned earlier, heating the corresponding indole-2-carboxylic acid can lead to decarboxylation. While the ethyl ester is more stable, prolonged heating, especially in the presence of acid or base, can promote this side reaction.
Preventative Measures:
-
Purification: Use column chromatography on silica gel with a non-polar eluent system (e.g., ethyl acetate/petroleum ether) for purification.[7] Neutralize any residual acid from the reaction before chromatography.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
-
Handling: Avoid prolonged exposure to strong acids or bases during workup and purification.
Summary of Potential Side Reactions and Mitigation Strategies
| Synthetic Route | Side Reaction | Cause | Mitigation Strategy |
| Fischer Indole | Regioisomer Formation | Use of unsymmetrical ketones. | Use symmetrical ketoesters like diethyl ketomalonate or ethyl pyruvate. |
| N-N Bond Cleavage | Harsh acidic conditions, electron-donating groups. | Use milder acid catalysts (e.g., acetic acid), lower reaction temperature.[3] | |
| Incomplete Cyclization | Insufficient acid catalysis or reaction time/temperature. | Optimize acid concentration, reaction time, and temperature. | |
| Reissert | Incomplete Nitro Reduction | Insufficient reducing agent or reaction time. | Increase the amount of reducing agent, extend the reaction time. |
| Quinolone Formation | Specific reduction conditions (e.g., PtO2/EtOH). | Choose alternative reducing agents like Zn/AcOH or Fe/AcOH.[5] | |
| General | Decarboxylation | High temperatures, strong acid or base. | Avoid excessive heating during reaction and purification. |
| Oxidation/Polymerization | Exposure to air, light, and acid. | Store under inert atmosphere, protect from light, and handle under neutral conditions. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is adapted from general Fischer indole synthesis procedures.[1][2]
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours until TLC indicates the consumption of the starting materials.
-
Cyclization: To the crude hydrazone mixture, add a suitable acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Reissert Indole Synthesis of this compound
This protocol is based on the classical Reissert synthesis.[4][6]
-
Condensation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of potassium ethoxide in absolute ethanol.
-
To this solution, add diethyl oxalate (1.0 eq) followed by 4-bromo-2-nitrotoluene (1.0 eq) dropwise at a temperature that maintains a gentle reflux.
-
Stir the reaction mixture at room temperature for 24 hours. The potassium salt of ethyl (4-bromo-2-nitrophenyl)pyruvate will precipitate.
-
Filter the salt, wash with anhydrous ether, and dry.
-
Reductive Cyclization: Dissolve the potassium salt in glacial acetic acid.
-
Add a reducing agent such as zinc dust or iron powder in portions while monitoring the temperature.
-
After the addition is complete, stir the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Filter off the inorganic salts and pour the filtrate into a large volume of water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.
References
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ETHYL 6-BROMOINDOLE-2-CARBOXYLATE stability and storage conditions
This guide is intended for researchers, scientists, and drug development professionals utilizing ETHYL 6-BROMOINDOLE-2-CARBOXYLATE in their experimental workflows. Here, we provide in-depth technical guidance on the stability and storage of this compound, along with troubleshooting advice for common issues encountered during its handling and use. Our recommendations are grounded in the fundamental chemistry of indole derivatives and best practices in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
There is some variability in the recommended storage conditions from different suppliers. Some suggest storage at room temperature, while others recommend refrigeration at +2 to +8 °C.[1][2] Given the potential for degradation of indole compounds, a more conservative approach is warranted.
Our Recommendation: For long-term storage, we advise keeping this compound in a tightly sealed container at +2 to +8 °C , protected from light.[2] For short-term use, tightly sealed containers at room temperature are acceptable. To minimize degradation from atmospheric moisture and oxygen, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage or for high-purity applications.
Q2: What is the expected shelf-life of this compound?
The shelf-life is highly dependent on the storage conditions. When stored as recommended (refrigerated, protected from light and moisture), the compound should remain stable for at least one to two years. However, it is crucial to assess the purity of the compound before use, especially if it has been stored for an extended period or if the storage conditions have been compromised.
Q3: My sample of this compound has a yellowish or brownish tint. Is it still usable?
A colorless to off-white appearance is indicative of high purity. A yellowish or brownish discoloration suggests the presence of impurities, which are likely oxidation products.[3] While the compound may still be suitable for some applications, the presence of these impurities could interfere with sensitive reactions or biological assays. We recommend purifying the material before use if a high degree of purity is required.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Poor Results in Subsequent Reactions
Potential Cause: Degradation of your this compound starting material. The indole nucleus is susceptible to oxidation, and the ester functionality can undergo hydrolysis.
Troubleshooting Steps:
-
Assess Purity: Before use, always check the purity of your starting material, especially if it is from an older batch or has been stored improperly. A quick check by Thin Layer Chromatography (TLC) against a reference standard can be informative. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended (see Protocol 1).
-
Use Fresh Solvents: Ensure that all solvents used in your reaction are anhydrous and free of peroxides, as these can promote degradation.
-
Inert Atmosphere: For sensitive reactions, such as transition metal-catalyzed cross-couplings, it is critical to work under an inert atmosphere (argon or nitrogen) to prevent oxidation of the indole ring.
-
Protect the Indole Nitrogen: The N-H proton of the indole can be acidic and may interfere with certain reactions. Protection of the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can prevent side reactions.[3]
Diagram: Troubleshooting Workflow for Inconsistent Reaction Outcomes
Caption: A logical workflow to diagnose and resolve inconsistent experimental results.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of the Final Product
Potential Cause: Formation of degradation products during the reaction or work-up.
Troubleshooting Steps:
-
Identify the Impurity: If possible, characterize the unexpected peak using LC-MS to determine its mass. Common degradation pathways to consider are:
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (6-bromoindole-2-carboxylic acid). This is more likely to occur under acidic or basic conditions, especially in the presence of water.
-
Oxidation: The indole ring can be oxidized, leading to a variety of products. This is often indicated by the formation of colored impurities.
-
Debromination: In some transition metal-catalyzed reactions, the bromine atom can be replaced by a hydrogen atom, leading to the formation of ethyl indole-2-carboxylate.[3]
-
-
Modify Work-up Procedure: Avoid prolonged exposure to strong acids or bases during the work-up. Ensure that all solvents are removed under reduced pressure at a low temperature to minimize thermal degradation.
-
Optimize Purification: If the impurity is difficult to remove by column chromatography, consider recrystallization or preparative HPLC.
Stability and Degradation
The stability of this compound is influenced by several factors inherent to its structure:
-
The Indole Nucleus: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation. This can be initiated by air, light, or residual peroxides in solvents. The C3 position is particularly reactive towards electrophiles.
-
The Bromo Substituent: The carbon-bromine bond can be susceptible to cleavage under certain conditions, such as in the presence of some transition metal catalysts (leading to debromination) or under photolytic conditions.
-
The Ethyl Ester Group: The ester functionality is prone to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, particularly in the presence of water.
Forced degradation studies are a systematic way to investigate the stability of a drug substance by subjecting it to more extreme conditions than it would typically encounter.[1][4] This helps to identify potential degradation products and establish a "stability-indicating" analytical method.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Protocols
Protocol 1: Purity Assessment by Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrument and column.
Objective: To separate and quantify this compound from its potential impurities and degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Sample of this compound to be tested
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and the test sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solutions with the initial mobile phase composition (70:30 A:B) to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area.
-
Inject the test sample.
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the test sample by dividing the peak area of the main component by the total peak area of all components.
-
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile reverse-phase column suitable for separating a wide range of organic molecules based on their hydrophobicity.
-
Gradient Elution: A gradient elution is used to effectively separate compounds with a range of polarities, ensuring that both the main compound and any more or less polar impurities are resolved.
-
Acidified Mobile Phase: The addition of a small amount of acid (formic acid or TFA) to the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
-
Dual Wavelength Detection: Monitoring at two different wavelengths can help to detect impurities that may have different UV absorption maxima from the main compound.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | +2 to +8 °C | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the electron-rich indole nucleus. |
| Light Protection | Amber vial or stored in the dark | Prevents potential photolytic degradation. |
| Container | Tightly sealed | Prevents exposure to atmospheric moisture, which can lead to hydrolysis of the ester. |
References
- BenchChem. Technical Support Center: Managing Impurities in Commercial 5-Bromoindole.
- Luminix Health.
- CP Lab Safety.
- ChemicalBook.
- Sigma-Aldrich.
- Fisher Scientific.
- MedCrave online. Forced Degradation Studies. Published December 14, 2016.
- AChemBlock.
- CookeChem.
- J&K Scientific LLC.
- NIH. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC. Published July 10, 2025.
- PubMed. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido)
- Synblock.
- Sigma-Aldrich.
- TCI Chemicals.
- Biosynth. 6-Bromoindole-2-carboxylic acid | 16732-65-3 | FB44912.
- Fisher Scientific.
- MDPI.
- ResearchGate. (PDF) Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. Published July 16, 2025.
- MDPI. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System.
Sources
troubleshooting ETHYL 6-BROMOINDOLE-2-CARBOXYLATE reaction failures
Technical Support Center: ETHYL 6-BROMOINDOLE-2-CARBOXYLATE
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common experimental failures with in-depth, mechanistically-grounded troubleshooting advice and optimized protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the handling, stability, and reactivity of this compound.
Q1: Why is N-protection often necessary when using this compound in cross-coupling reactions? A1: The indole N-H proton is moderately acidic and can be deprotonated by the bases commonly used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). The resulting indolide anion increases the electron density of the indole ring system. This heightened electron density can complicate the catalytic cycle, particularly the oxidative addition step, and can promote side reactions like hydrodehalogenation (loss of the bromine atom). N-protection prevents this deprotonation, ensuring a cleaner reaction profile and often leading to higher yields of the desired product.[1]
Q2: What are the best practices for storing and handling this compound? A2: this compound is a moderately stable solid under ambient conditions.[2] However, like many indole derivatives, it can be sensitive to light and air over long periods, potentially leading to gradual darkening and degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]
Q3: My compound appears slightly colored. Is it still usable? A3: Slight discoloration (e.g., off-white to pale yellow or tan) is common for many indole derivatives upon storage and does not necessarily indicate significant impurity. However, for high-stakes reactions, it is best practice to verify the purity by TLC, NMR, or LC-MS. If significant impurities are detected, recrystallization (e.g., from ethanol or ethyl acetate/hexane) can be performed to purify the material before use.
Q4: Besides cross-coupling, what are other common transformations for this molecule? A4: this compound is a versatile intermediate.[3][4] Common transformations include:
-
N-Alkylation/N-Arylation: The indole nitrogen can be functionalized with various alkyl or aryl groups.[5][6]
-
Ester Hydrolysis: The ethyl ester at the C2 position can be saponified to the corresponding carboxylic acid, which can then be used in amide couplings or other transformations.[5][7][8]
-
Reduction: The ester can be reduced to the corresponding alcohol (e.g., using LiAlH₄), providing a different functional handle.[8]
-
Lithiation-Borylation: The C-Br bond can be converted to a boronic ester via lithium-halogen exchange followed by quenching with a borate ester, setting the stage for subsequent Suzuki couplings.[9][10]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are the most common applications for this substrate, and also a frequent source of experimental challenges.
General Troubleshooting Workflow
Before diving into specific reaction types, a logical diagnostic workflow can help pinpoint the source of failure.
Caption: General troubleshooting decision tree for cross-coupling failures.
Issue 1: Suzuki-Miyaura Coupling Failure
Q: I am trying to perform a Suzuki coupling with this compound and an arylboronic acid, but I am getting low to no yield, with mainly starting material recovered. What's going wrong?
A: This is a classic symptom of a failed catalytic cycle, most often at the oxidative addition or transmetalation step.[11] The electron-rich nature of the indole ring can make oxidative addition challenging.
Possible Causes & Solutions:
-
Catalyst/Ligand Incompatibility: The choice of palladium source and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough.
-
Solution: Switch to a more robust catalyst system. Buchwald's palladacycle pre-catalysts (e.g., G2, G3, G4) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate oxidative addition and reductive elimination.[12] These ligands stabilize the Pd(0) active species and facilitate the reaction with electron-rich aryl halides.
-
-
Base and Solvent Issues: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step. Its strength, solubility, and interaction with the solvent can dramatically affect the outcome.
-
Solution: Anhydrous K₃PO₄ or K₂CO₃ are common choices.[12][13] If solubility is an issue, a mixed solvent system like dioxane/water or toluene/water can be effective.[13][14] The water helps solubilize the base and facilitates the formation of the active boronate species. However, too much water can promote proto-deboronation of the boronic acid. A ratio of 4:1 or 5:1 organic solvent to water is a good starting point.[13]
-
-
Boronic Acid Decomposition: Arylboronic acids, especially heteroaryl ones, can be unstable and undergo proto-deboronation (replacement of the B(OH)₂ group with hydrogen) under the reaction conditions, effectively killing the reaction.
-
Solution: Use fresh, high-quality boronic acid.[13] Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable. Adding a slight excess (1.2-1.5 eq.) of the boron reagent can also help drive the reaction to completion.
-
-
Lack of N-Protection: As discussed in the FAQs, an unprotected N-H can interfere with the reaction.
-
Solution: Protect the indole nitrogen. A Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group are good choices as they are stable to the basic conditions but can be removed later.
-
| Parameter | Condition A (Standard) | Condition B (Optimized for Difficult Couplings) | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (2 mol%) | G3 precatalyst is more air-stable and efficiently generates the active Pd(0) species. XPhos is a bulky, electron-rich ligand that accelerates oxidative addition.[12] |
| Base | Na₂CO₃ (2 eq.) | K₃PO₄ (3 eq.) | K₃PO₄ is a stronger base that can be more effective, especially in anhydrous conditions, though it requires careful grinding for reproducibility.[12] |
| Solvent | Toluene | 1,4-Dioxane / H₂O (5:1) | Dioxane is an excellent solvent for many Suzuki reactions. A small amount of water aids in dissolving the base and activating the boronic acid.[13][15] |
| Temperature | 100 °C | 80-110 °C | Temperature should be optimized; too high can lead to degradation, too low can stall the reaction. |
Issue 2: Buchwald-Hartwig Amination Failure
Q: My Buchwald-Hartwig amination of this compound with a primary amine is failing. I see a lot of dehalogenated starting material. What should I do?
A: The formation of dehalogenated (debrominated) indole is a common side reaction in Buchwald-Hartwig aminations.[16] It typically arises from two potential pathways: direct hydrodehalogenation via a competing catalytic cycle or β-hydride elimination from the palladium-amide intermediate.[17]
Possible Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand controls the balance between the desired reductive elimination (forming the C-N bond) and undesired side reactions.
-
Solution: For primary amines, bulky biarylphosphine ligands are essential. BrettPhos and Josiphos-type ligands are specifically designed to couple primary amines and sterically hindered substrates while minimizing side reactions.[18] They create a sterically crowded environment around the palladium center that favors reductive elimination over β-hydride elimination.
-
-
Base is Too Strong or Sterically Hindered: Strong, non-coordinating bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, if the base is too strong or hindered, it can promote side reactions.
-
Solution: NaOtBu is generally the base of choice.[19] Ensure it is fresh and from an unopened container, as it degrades upon exposure to air. If dehalogenation persists, switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial, although this may require higher temperatures or longer reaction times.
-
-
Solvent Effects: The reaction is highly sensitive to the solvent. Toluene and dioxane are most commonly used.[15]
-
Solution: Ensure the solvent is rigorously anhydrous and degassed. Oxygen can deactivate the catalyst. Degas the solvent by sparging with argon or nitrogen for 20-30 minutes before use. Perform the reaction under a strict inert atmosphere.
-
Caption: Catalytic cycle showing the desired C-N formation vs. the side reaction.
Part 3: Troubleshooting Other Common Reactions
Issue 3: N-Alkylation Failures or Low Yield
Q: I'm trying to alkylate the indole nitrogen with an alkyl bromide using K₂CO₃ in DMF, but the reaction is sluggish and incomplete. What can I improve?
A: While this is a standard procedure, its success depends on several factors, including the strength of the base, solvent choice, and the reactivity of the alkyl halide.
Possible Causes & Solutions:
-
Insufficient Base Strength: K₂CO₃ is a relatively weak base. While often sufficient, it may not fully deprotonate the indole N-H, leading to a slow reaction.
-
Solution 1: Switch to a stronger base. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is highly effective.[1] The reaction should be started at 0 °C due to the exothermic reaction of NaH with the solvent and N-H proton.
-
Solution 2: Use cesium carbonate (Cs₂CO₃). It has higher solubility in organic solvents and is a stronger base than K₂CO₃, often accelerating N-alkylation reactions.
-
-
Solvent Choice: While DMF is common, its purity is critical. It must be anhydrous.
-
Alkyl Halide Reactivity: The nature of the alkyl halide plays a role. Less reactive halides (e.g., alkyl chlorides, secondary bromides) will react slower.
-
Solution: If using an alkyl bromide is not working, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount (0.1 eq.) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI). This is known as the Finkelstein reaction.[21]
-
Issue 4: Incomplete Ester Hydrolysis
Q: I am attempting to hydrolyze the ethyl ester to the carboxylic acid using LiOH in THF/water, but the reaction stalls and I recover starting material.
A: Ester hydrolysis (saponification) can sometimes be difficult, especially with sterically hindered or electron-rich systems.
Possible Causes & Solutions:
-
Insufficient Base or Reaction Time/Temperature: The reaction may simply need more forcing conditions.
-
Solution: Increase the equivalents of LiOH (from 2-3 eq. to 5-10 eq.). Add methanol as a co-solvent, which can increase the reaction rate.[8] If the reaction is still slow at room temperature, gently heat the mixture to 40-50 °C and monitor by TLC until the starting material is consumed.
-
-
Solubility Issues: The starting material or the intermediate carboxylate salt may have poor solubility in the chosen solvent system, preventing the reaction from going to completion.
-
Solution: Adjust the solvent ratio. Increasing the proportion of THF or adding methanol can help solubilize the organic components.[8] Ensure vigorous stirring to maximize the interface between the aqueous and organic phases.
-
Part 4: Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 3.0 eq., finely ground).
-
Add the palladacycle pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.) and the corresponding ligand (e.g., XPhos, 0.04 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the indole.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation using NaH
-
To an oven-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, add anhydrous DMF.
-
Cool the solvent to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise with stirring.
-
Add a solution of this compound (1.0 eq.) in a minimum amount of anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, during which time hydrogen gas will evolve and the solution may become clearer.
-
Add the alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
References
-
5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals - Benchchem.
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH.
-
How can I solve my problem with Suzuki coupling? - ResearchGate.
-
C-H Functionalization of indoles and oxindoles through CDC reactions.
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed.
-
This compound | 103858-53-3 - J&K Scientific LLC.
-
Technical Support Center: Protecting Groups in 5-Bromoindole Reactions - Benchchem.
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH.
-
Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed.
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
-
The Role of this compound in Modern Drug Discovery.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
-
Ethyl 5-Bromoindole-2-carboxylate synthesis - ChemicalBook.
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
common side reactions in the synthesis of 5-Bromoindole - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia.
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI.
-
THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION - University of Illinois Urbana-Champaign.
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH.
-
Lithiation-Borylation Methodology and Its Application in Synthesis.
-
Standard Lithiation–Borylation A user's guide.
-
The lithiation–borylation reaction - University of Bristol Research Portal.
-
Lithiation- Borylation in Synthesis.
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate.
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
-
Ethyl 5-bromoindole-2-carboxylate 95 16732-70-0 - Sigma-Aldrich.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI.
-
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-
Synthesis and biological evaluation of indoles - Der Pharma Chemica.
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles.
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N-Alkylation Of 6,6'-Dibromoisoindigo via Tosylate: An Economical Pathway - Akademi Sains Malaysia.
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Mechanism of the E2 Reaction - Master Organic Chemistry.
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7.5 E2 Reactions | Organic Chemistry - YouTube.
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Technical Support Center: Optimization of Reaction Conditions for Ethyl 6-Bromoindole-2-carboxylate
Introduction
Welcome to the technical support center for the synthesis of ethyl 6-bromoindole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important indole derivative. This compound is a key building block in the synthesis of various biologically active compounds. Its successful and efficient synthesis is therefore of considerable importance.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
The most common and versatile method for synthesizing indole derivatives is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a ketone or aldehyde.[1][3] In the case of this compound, the precursors are (4-bromophenyl)hydrazine and ethyl pyruvate.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential issues.
Issue 1: Low or No Yield of the Desired Product
Question: My Fischer indole synthesis of this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I optimize the reaction?
Answer:
Low or no yield is a common issue that can stem from several factors, primarily related to the reaction conditions and the stability of the intermediates.
Causality and Optimization Strategies:
-
Acid Catalyst Selection is Critical: The choice of acid catalyst is paramount in the Fischer indole synthesis.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) can be effective.[3][4] The electron-withdrawing nature of the bromine atom on the phenylhydrazine ring can make the cyclization step more challenging, often requiring stronger acids or higher temperatures.[5]
-
Recommendation: A systematic screening of different acid catalysts is recommended. Polyphosphoric acid is a frequently used and effective catalyst for this transformation.[6] Methanesulfonic acid has also been reported to improve selectivity and yield in some Fischer indole syntheses.[4] The concentration of the acid is also a key parameter to optimize.[7]
-
-
Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[8] However, excessive heat can lead to decomposition of the starting materials, the hydrazone intermediate, or the final product.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased. Prolonged reaction times at high temperatures should be avoided to minimize side product formation. A typical reaction time can range from a few hours to overnight.[9]
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and yield. While the Fischer indole synthesis can be performed without a solvent, using a high-boiling point solvent can help to maintain a consistent reaction temperature.[10]
-
Recommendation: Common solvents for this reaction include ethanol, acetic acid, or toluene. For higher temperatures, a solvent like Dowtherm A can be considered, although in some cases, it may lead to decomposition.[11] In some instances, running the reaction neat (without solvent) can be advantageous, offering benefits such as reduced pollution and lower costs.[10]
-
-
Stability of the Phenylhydrazone Intermediate: The intermediate ethyl pyruvate (4-bromophenyl)hydrazone can be unstable and may decompose under the reaction conditions, especially in the presence of strong acids and high temperatures.[12]
Experimental Protocol: One-Pot Synthesis of this compound
-
To a stirred solution of (4-bromophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add ethyl pyruvate.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone.
-
Slowly add the acid catalyst (e.g., polyphosphoric acid or a pre-determined optimal acid) to the reaction mixture.
-
Heat the reaction to the optimized temperature (e.g., 80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurity spots on my TLC plate along with the desired product. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge in the Fischer indole synthesis. Understanding the potential side reactions is key to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Regioisomer Formation: While not an issue with the symmetrical ethyl pyruvate, if an unsymmetrical ketone were used, the formation of regioisomers would be a major concern. The choice of acid catalyst can influence the regioselectivity.[7][13]
-
Decomposition of the Hydrazone: As mentioned earlier, the hydrazone intermediate can decompose. This can be exacerbated by overly harsh acidic conditions or prolonged heating.[12]
-
Recommendation: Use the mildest effective acid catalyst and the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate.
-
-
Formation of Indolenine Isomers: Depending on the substitution pattern of the ketone, indolenine byproducts can form. The choice of acid catalyst can influence the ratio of indole to indolenine.[5]
-
Self-decomposition Reactions: In some cases, particularly with substituted phenylhydrazones, abnormal cyclization or decomposition pathways can occur. For instance, studies on methoxy-substituted phenylhydrazones have shown that cyclization can occur on the substituted side of the benzene ring, leading to unexpected products.[14] While less likely with a bromo-substituent, it is a possibility to be aware of.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying this compound from reaction impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexane is typically effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an efficient purification method.
Issue 3: Difficulty in Characterizing the Product
Question: I have isolated a product that I believe is this compound, but I am having trouble confirming its identity. What are the expected analytical data?
Answer:
Proper characterization of the final product is essential to confirm a successful synthesis. Here are the expected analytical data for this compound:
Expected Analytical Data:
| Analytical Technique | Expected Results |
| Appearance | White to off-white or pale yellow powder/crystals.[15] |
| Melting Point | 163-167 °C.[15] |
| ¹H NMR | Expect signals corresponding to the ethyl ester protons (a triplet and a quartet), aromatic protons on the indole ring, and the N-H proton of the indole. The coupling patterns of the aromatic protons will be indicative of the 6-bromo substitution pattern. |
| ¹³C NMR | Expect signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the bromo-substituted indole ring. |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of the product (C₁₁H₁₀BrNO₂: 268.11 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed. |
| Infrared (IR) Spectroscopy | Expect characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1700 cm⁻¹), and C-Br stretch. |
Visualization of the Fischer Indole Synthesis Workflow
The following diagram illustrates the key steps and decision points in the synthesis and optimization of this compound.
Caption: Workflow for the synthesis and optimization of this compound.
References
-
Cacchi, S., et al. (2010). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]
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Jackson, A. H., & Smith, P. (1968). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 1227-1232. Available at: [Link]
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Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52695-52713. Available at: [Link]
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Chen, Z., et al. (2016). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chemical Research in Chinese Universities, 32(1), 75-79. Available at: [Link]
-
Carlson, R., et al. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Available at: [Link]
-
da Silva, F. S., et al. (2014). Cyclization of alkynes under metal-free conditions: synthesis of indoles. Journal of the Brazilian Chemical Society, 25(12), 2261-2287. Available at: [Link]
-
Li, J. J. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]
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Cravotto, G., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(10), 2469. Available at: [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
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Ishii, H., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 57(11), 1163-1170. Available at: [Link]
-
Ishii, H., et al. (1991). Fischer Indolization and Its Related Compounds. Part 24. Fischer Indolization of Ethyl Pyruvate 2-(2-Methoxyphenyl)phenylhydrazone. ChemInform, 22(34). Available at: [Link]
-
Lim, S. H., et al. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. Organic & Biomolecular Chemistry, 16(31), 5630-5634. Available at: [Link]
-
Ishii, H., et al. (1981). Fischer Indolization and Its Related Compounds. Part 14. Chemical and Spectroscopic Studies on the Mechanism of the First Cyclization Step of Fischer Indolization. Journal of the Chemical Society, Perkin Transactions 1, 1472-1479. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 329. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
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Khan, I., et al. (2015). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Zeitschrift für Naturforschung C, 70(5-6), 131-137. Available at: [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 329. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
ResearchGate. (2025). A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. Available at: [Link]
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Peruncheralathan, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2511-2524. Available at: [Link]
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Savoie, P. R., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5736-5744. Available at: [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Available at: [Link]
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Tasleem, M., et al. (2018). Synthesis, Characterization and Anti-inflammatory Activity of Some Novel Indole Derivatives. Indo American Journal of Pharmaceutical Sciences, 05(01), 103-110. Available at: [Link]
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PubChem. (n.d.). Ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate. Available at: [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
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National Center for Biotechnology Information. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
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Canadian Science Publishing. (n.d.). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Available at: [Link]
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Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Protective effect of ethyl pyruvate on mice sperm parameters in phenylhydrazine induced hemolytic anemia. Available at: [Link]
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ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Available at: [Link]
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Technical Support Center: Synthesis of Ethyl 6-Bromoindole-2-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 6-Bromoindole-2-carboxylate (CAS 103858-53-3). This molecule is a critical building block in medicinal chemistry, serving as a key intermediate for a range of pharmacologically active compounds, including those for neurological disorders and oncology.[1][2] The most common and industrially scalable route to this and similar indole structures is the Fischer indole synthesis.[3][4][5]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the formation of common impurities, offering solutions grounded in mechanistic understanding.
Part 1: The Synthetic Pathway - A Mechanistic Overview
The Fischer indole synthesis is a robust reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[4] For this compound, the typical precursors are (4-bromophenyl)hydrazine and ethyl pyruvate .
The reaction proceeds through several key stages:
-
Hydrazone Formation: The (4-bromophenyl)hydrazine reacts with ethyl pyruvate to form the corresponding phenylhydrazone.[4][6] This step is usually straightforward but is reversible and requires the removal of water to proceed to completion.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine or 'ene-hydrazine' tautomer. This is a crucial step that sets up the subsequent rearrangement.[4]
-
[7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement (a type of pericyclic reaction), which breaks the N-N bond and forms a new C-C bond.[4][8]
-
Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The newly formed amino group then attacks one of the imine carbons to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia from the cyclic aminal, leading to the formation of the stable, aromatic indole ring.[4][9]
This multi-step, acid-catalyzed cascade is highly effective but also susceptible to side reactions and incomplete conversions, which are the primary sources of impurities.
Part 2: Common Impurities - Identification & Mitigation
Understanding the potential impurities is the first step toward achieving high product purity. The following table summarizes the most common impurities, their origin, and methods for identification.
| Impurity Name | Structure | Common Cause(s) | Identification (TLC, NMR, MS) |
| Unreacted (4-bromophenyl)hydrazine | C₆H₇BrN₂ | Incomplete reaction; incorrect stoichiometry. Phenylhydrazines can also degrade over time.[10][11][12] | TLC: Different Rf from product. NMR: Distinct aromatic and N-H signals. MS: [M]+ at m/z 186/188. |
| Unreacted Ethyl Pyruvate | C₅H₈O₃ | Incomplete reaction; incorrect stoichiometry. | Volatile, often removed during workup. May appear in crude NMR. |
| Hydrolysis Product (6-Bromoindole-2-carboxylic acid) | C₉H₆BrNO₂ | Exposure of the final ester product to acidic or basic conditions during workup or purification, especially with heat.[7][13] | TLC: More polar (lower Rf) than ester. NMR: Absence of ethyl signals (triplet/quartet), presence of a broad COOH proton. MS: [M]+ at m/z 240/242. |
| Over-brominated Species (e.g., Ethyl 3,6-dibromoindole-2-carboxylate) | C₁₁H₉Br₂NO₂ | The indole ring is electron-rich and susceptible to further electrophilic substitution, especially at the C3 position, if a brominating source is present or generated in situ.[14][15] | TLC: Rf may be similar to the product. NMR: Absence of the C3-H proton signal. MS: Characteristic isotopic pattern for two bromine atoms, [M]+ at m/z 345/347/349. |
| Positional Isomers (e.g., Ethyl 4- or 5-bromoindole-2-carboxylate) | C₁₁H₁₀BrNO₂ | Impurities in the starting (4-bromophenyl)hydrazine (e.g., contamination with 2- or 3-bromophenylhydrazine). | TLC: May be difficult to separate. NMR: Different aromatic splitting patterns. MS: Same m/z as the desired product. Requires careful analysis of NMR or co-injection with an authentic standard in HPLC. |
| Polymeric/Tarry Materials | N/A | Excessively strong acid, high temperatures, or prolonged reaction times can lead to decomposition and polymerization of intermediates or the final product.[9][16] | Appearance: Dark, insoluble material. TLC: Baseline streaking. NMR: Broad, unresolved signals. |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Q1: My reaction has stalled. TLC analysis shows significant amounts of starting hydrazine and the intermediate hydrazone. What should I do?
Answer: This is a common issue indicating that the cyclization step (the[7][7]-sigmatropic rearrangement) is not proceeding efficiently.
-
Causality: The energy barrier for the rearrangement may be too high under the current conditions. This can be due to insufficient acid strength or concentration, or inadequate temperature. The Fischer synthesis often requires elevated temperatures and strong acid catalysts like polyphosphoric acid (PPA), zinc chloride, or sulfuric acid.[3][4]
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. Monitor by TLC every 30-60 minutes to check for the consumption of the hydrazone. Be cautious, as excessive heat can lead to tar formation.[9]
-
Increase Acid Catalyst Concentration: If using a catalyst like HCl or H₂SO₄ in a solvent, consider adding an additional portion of the acid. If using a reagent like PPA which is both catalyst and solvent, ensure you are using a sufficient quantity to allow for proper mixing and catalysis.
-
Change the Catalyst: Some hydrazones are resistant to cyclization with milder acids like acetic acid. Switching to a stronger Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., neat H₂SO₄ or PPA) is often effective.[4][9]
-
Q2: My final product's mass spectrum shows a significant peak with an isotopic pattern for two bromine atoms (e.g., m/z 347). What is this and how did it form?
Answer: This indicates the presence of an over-brominated impurity, most likely Ethyl 3,6-dibromoindole-2-carboxylate.
-
Causality: The indole nucleus is highly activated towards electrophilic aromatic substitution, with the C3 position being particularly reactive.[14] If any free bromine (Br₂) or a Br⁺ equivalent is generated during the reaction, it will readily react with your product. This can happen if the starting (4-bromophenyl)hydrazine contains residual bromine from its synthesis or if oxidative conditions are present that convert bromide (Br⁻) to bromine.
-
Troubleshooting Steps:
-
Purify Starting Material: Ensure your (4-bromophenyl)hydrazine is of high purity. If it has a dark color, it may have degraded. Recrystallization or filtration through a short plug of silica gel may be necessary.
-
Control Reaction Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential air oxidation of hydrazine or bromide species.
-
Purification: This impurity can often be separated from the desired product by column chromatography, as it is typically less polar.
-
Q3: The NMR of my purified product looks clean, but the melting point is broad and lower than the literature value. What could be the issue?
Answer: This scenario strongly suggests the presence of positional isomers (e.g., Ethyl 4- or 5-bromoindole-2-carboxylate) that co-eluted during chromatography.
-
Causality: Isomers often have very similar polarities, making them difficult to separate on silica gel.[16] Their presence would not be obvious in a standard 1D ¹H NMR unless you have a very high-resolution spectrum and can carefully analyze the aromatic coupling patterns. They have the identical mass, so MS will not distinguish them.
-
Troubleshooting Steps:
-
Analyze Starting Material: The primary cause is an impure starting (4-bromophenyl)hydrazine. Obtain a fresh, certified pure batch or analyze your current stock by HPLC or GC-MS to check for isomeric impurities.
-
Optimize Chromatography: Try a different solvent system for column chromatography. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity. Alternatively, reverse-phase HPLC is often very effective at separating positional isomers.
-
Recrystallization: Meticulous recrystallization can sometimes enrich the desired isomer, leaving the isomeric impurities in the mother liquor. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
-
Q4: My reaction turned into a dark, intractable tar. Is it salvageable?
Answer: Unfortunately, extensive tar formation usually indicates widespread decomposition, and the reaction is likely unsalvageable. The key is to prevent it in the future.
-
Causality: This is a classic sign of excessively harsh reaction conditions.[9] Common causes include:
-
Temperature: The reaction was run at too high a temperature.
-
Acid: The acid catalyst was too concentrated or aggressive for the specific substrate.
-
Time: The reaction was heated for too long after completion.
-
-
Troubleshooting Steps for Future Attempts:
-
Run a Temperature Screen: Start the reaction at a lower temperature (e.g., 60-70 °C) and slowly increase it only if the reaction is not progressing.
-
Use a Milder Catalyst: If you used PPA or concentrated H₂SO₄, consider trying a Lewis acid like ZnCl₂ in a solvent like toluene, or ethanolic HCl, which can offer more controlled conditions.[3][9]
-
Monitor Closely: Do not leave the reaction unattended for long periods. Monitor by TLC and once the starting material is consumed, proceed with the workup immediately.
-
Part 4: Experimental Protocols & Visualization
Workflow for Troubleshooting Unexpected Impurities
The following diagram outlines a logical workflow for identifying and addressing unknown impurities encountered during the synthesis.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. nbinno.com [nbinno.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testbook.com [testbook.com]
- 10. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 11. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 12. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 13. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 14. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 15. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Technical Support Center: Recrystallization of Ethyl 6-Bromoindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of ethyl 6-bromoindole-2-carboxylate. This guide is designed to provide in-depth, practical advice for overcoming common challenges encountered during the recrystallization of this important synthetic intermediate. As a senior application scientist, my goal is to blend established chemical principles with field-tested insights to ensure you can achieve the highest purity for your compound.
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds, including potential anticancer agents and treatments for neurological disorders.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the reliability of biological assays. Recrystallization is a powerful technique for purification, but it is not without its nuances. This guide will address specific issues you may face and provide robust solutions.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address problems you might encounter during the recrystallization of this compound.
Q1: My this compound won't fully dissolve in the recrystallization solvent, even with heating. What should I do?
This is a common issue that typically points to an inappropriate solvent or insufficient solvent volume.
Underlying Cause: For recrystallization to be effective, the compound should be sparingly soluble at room temperature but highly soluble in the hot solvent. If the compound has low solubility even at elevated temperatures, the solvent is not a good choice.
Solutions:
-
Verify Solvent Choice: Acetone is a known solvent for this compound.[3][4] However, solubility can be influenced by impurities. A rule of thumb is that solvents with functional groups similar to the solute are often good choices.[5] Given the ester functionality, you might also consider ethyl acetate.
-
Increase Solvent Volume: You may simply not be using enough solvent. Add the solvent in small increments to the heated mixture until the solid completely dissolves.[6] Be mindful that using an excessive amount of solvent can lead to poor recovery in the final step.[7]
-
Consider a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed.[6] A common approach for indole derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[8] You would dissolve the compound in a minimal amount of the "good" (more soluble) solvent at its boiling point and then add the "poor" (less soluble) solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[6]
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I prevent this?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[6] This is often due to a high concentration of impurities or too rapid cooling.
Solutions:
-
Reheat and Dilute: If your compound oils out, reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow the solution to cool more slowly.[6]
-
Promote Slower Cooling: Rapid cooling encourages oiling out. To slow down the process, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[6]
-
Introduce a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.
Q3: After cooling, no crystals have formed. What are the next steps?
The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature.
Solutions:
-
Induce Crystallization:
-
Scratching: As mentioned previously, scratching the inside of the flask can initiate crystal growth.[7]
-
Seed Crystals: Introducing a seed crystal is a very effective method.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[7] Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to crash out of solution too quickly.
-
Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator. Be aware that this can sometimes lead to the precipitation of impurities as well.
Q4: The recrystallized product has a low melting point and appears discolored. What went wrong?
A low and broad melting point is a classic sign of an impure compound. Discoloration also suggests the presence of impurities. The reported melting point for this compound is in the range of 178-180 °C.[3]
Underlying Cause: Impurities can become trapped in the crystal lattice if crystallization occurs too rapidly. Colored impurities may also co-precipitate.
Solutions:
-
Slow Down Crystallization: Rapid crystal formation can trap impurities. To slow down the process, use a slightly larger volume of the hot solvent than the minimum required to dissolve the solid.[7]
-
Charcoal Treatment: If the hot, filtered solution has a noticeable color, it may be due to high molecular weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal.
-
Second Recrystallization: It may be necessary to perform a second recrystallization to achieve the desired level of purity.
Frequently Asked Questions (FAQs)
What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent should:
-
Completely dissolve the compound when hot.
-
Result in poor solubility of the compound when cold.
-
Either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor after cooling.
-
Have a boiling point below the melting point of the compound to prevent oiling out.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the crystals.
What are some common impurities in the synthesis of this compound?
Common impurities can include unreacted starting materials such as 6-bromoindole-2-carboxylic acid, byproducts from the esterification reaction, or isomers if the bromination step was not completely regioselective.[4][9] For instance, the synthesis may involve the esterification of 6-bromo-2-indolecarboxylic acid in ethanol with a sulfuric acid catalyst.[4] Incomplete reaction would leave the starting carboxylic acid as an impurity.
How can I improve the yield of my recrystallization?
A low yield can be due to several factors:[7]
-
Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor.
-
Premature crystallization: If the solution cools and crystals form during hot filtration, product will be lost.
-
Incomplete recovery: Ensure all crystals are transferred from the flask and washed with a minimal amount of cold solvent.
To improve yield, carefully determine the minimum amount of hot solvent needed for dissolution. You can also cool the mother liquor to a lower temperature (e.g., in an ice bath) to recover a second crop of crystals, although this second crop may be less pure.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Acetone (or another suitable solvent/solvent system)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent. Acetone is a good starting point.[3][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal growth, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven at a moderate temperature.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [10] |
| Molecular Weight | 268.11 g/mol | [10] |
| Melting Point | 178-180 °C | [3] |
| Appearance | White to off-white crystalline powder/solid | [3][4][10] |
| Solubility | Soluble in acetone | [3][4] |
| Storage | 2-8°C under inert gas | [3] |
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Canadian Science Publishing. THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. [Link]
-
CP Lab Safety. This compound, min 98%, 1 gram. [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The Role of this compound in Modern Drug Discovery. [Link]
-
Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link]
-
J&K Scientific LLC. This compound | 103858-53-3. [Link]
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- 4. This compound | 103858-53-3 [chemicalbook.com]
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- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. This compound 98% | CAS: 103858-53-3 | AChemBlock [achemblock.com]
Validation & Comparative
A Senior Application Scientist's Guide to ETHYL 6-BROMOINDOLE-2-CARBOXYLATE: A Comparative Analysis of a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a privileged structure, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] The strategic functionalization of this nucleus is paramount for modulating biological activity and tuning material properties. Among the vast arsenal of indole derivatives, halogenated intermediates serve as exceptionally versatile handles for diversification, particularly through transition-metal-catalyzed cross-coupling reactions.[4]
This guide provides an in-depth comparison of Ethyl 6-bromoindole-2-carboxylate, a key building block, against other indole derivatives. We will explore its reactivity, synthetic utility, and the strategic advantages conferred by the specific placement of its bromo and ethyl ester functionalities, supported by experimental insights and comparative data.
The Strategic Importance of Substitution: Why this compound?
This compound is not just another halogenated indole. Its specific substitution pattern offers a confluence of electronic and steric properties that medicinal chemists can strategically exploit.
-
The 6-Bromo Position : The bromine atom at the C6 position is a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Heck (C-C) couplings.[5] Its reactivity is generally intermediate between the more reactive but less stable iodoindoles and the less reactive but more cost-effective chloroindoles, offering a perfect balance for controlled, high-yield transformations.[4] Furthermore, the position of the bromine atom can significantly influence biological activity. Studies on brominated isatins, for instance, have shown that the substitution pattern (5-Br vs. 6-Br vs. 7-Br) has a profound impact on anti-inflammatory properties.[6]
-
The 2-Carboxylate Group : The ethyl ester at the C2 position serves two primary roles. Electronically, it influences the reactivity of the indole ring. Synthetically, it can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing another avenue for molecular diversification.[7][8]
Comparative Reactivity in Cross-Coupling Reactions
The true value of a building block is demonstrated in its performance. Here, we compare the reactivity of this compound with other halogenated indoles in cornerstone synthetic transformations.
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)–C(sp²) bonds.[2] The reactivity of the bromoindole substrate is a critical parameter for success.
Causality Behind Experimental Choices: In a typical Suzuki-Miyaura coupling, the choice of catalyst, ligand, and base is crucial. For bromoarenes like 6-bromoindoles, a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ is commonly employed.[2][9] The ligand, often a bulky, electron-rich phosphine like SPhos, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[2] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[2][9] The solvent system, frequently a mixture like dioxane/water or DMF/water, must dissolve both the organic substrates and the inorganic base.[9]
Comparative Data: While direct, side-by-side quantitative comparisons are sparse in the literature, general reactivity trends can be established.
| Indole Derivative | Halogen Position | Typical Catalyst System | Relative Reactivity | Key Considerations |
| Ethyl 5-iodoindole-2-carboxylate | Iodo (C5) | Pd(OAc)₂ / SPhos | Very High | Higher cost, potential for side reactions due to high reactivity. |
| This compound | Bromo (C6) | Pd(OAc)₂ / SPhos | High | Excellent balance of reactivity and stability; widely used. [10][11] |
| Ethyl 5-bromoindole-2-carboxylate | Bromo (C5) | Pd(OAc)₂ / SPhos | High | Reactivity is comparable to the 6-bromo isomer; positional isomerism impacts biological targets differently.[3][12] |
| Ethyl 6-chloroindole-2-carboxylate | Chloro (C6) | Pd(dba)₂ / Bulky Ligands | Moderate | Requires more forcing conditions (higher temperatures, specialized ligands) due to the stronger C-Cl bond.[4] |
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of a bromoindole derivative, a process that is foundational in fragment-based drug discovery.
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.[2]
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of arylamines.[1][13][14] This reaction is critical for installing amine functionalities that are often essential for receptor binding and modulating pharmacokinetic properties.
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig reaction relies on a palladium catalyst and a specialized ligand.[1][14] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or potassium hydroxide (KOH), is crucial for deprotonating the amine, which allows it to coordinate with the palladium center.[14][15] The choice of ligand is often dictated by the steric and electronic properties of both the bromoindole and the amine coupling partner.[13]
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- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. nbinno.com [nbinno.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Synthesis of Ethyl 6-Bromoindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-bromoindole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its indole scaffold, substituted with a bromine atom and an ethyl ester, offers versatile handles for further molecular elaboration, making it a key intermediate in the synthesis of various bioactive compounds and functional materials. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their efficiencies.
Introduction to Synthetic Strategies
The synthesis of the indole nucleus is a well-established area of organic chemistry, with several named reactions providing reliable access to this important heterocycle. For the specific case of this compound, the most prominent and practical approaches are the Fischer indole synthesis, the Reissert indole synthesis, and the direct esterification of 6-bromoindole-2-carboxylic acid. Each method presents a unique set of advantages and disadvantages concerning starting material availability, reaction conditions, scalability, and overall yield.
Method 1: The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed cyclization of an arylhydrazone.[1] For the synthesis of this compound, this entails the reaction of 4-bromophenylhydrazine with ethyl pyruvate to form the corresponding hydrazone, which is then cyclized under acidic conditions.
Mechanistic Rationale
The reaction proceeds through several key steps:
-
Hydrazone Formation: 4-Bromophenylhydrazine reacts with the ketone group of ethyl pyruvate to form the phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and aromatizes to form the stable indole ring.
Experimental Protocol
A two-step procedure is typically employed for the Fischer indole synthesis of the target molecule.
Step 1: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate
-
To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
The mixture is heated at reflux for 1-2 hours.
-
Upon cooling, the hydrazone precipitates and can be collected by filtration.
Step 2: Cyclization to Ethyl 6-bromo-1H-indole-2-carboxylate
-
The dried hydrazone is added to a pre-heated polyphosphoric acid (PPA) at 100-120 °C.
-
The mixture is stirred at this temperature for 15-30 minutes.
-
The reaction is then quenched by pouring it onto ice, and the product is extracted with an organic solvent.
Method 2: The Reissert Indole Synthesis
The Reissert indole synthesis offers an alternative route, starting from an ortho-nitrotoluene derivative.[3] For the synthesis of this compound, the starting material would be 4-bromo-2-nitrotoluene.
Mechanistic Rationale
The key transformations in the Reissert synthesis are:
-
Condensation: 4-Bromo-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form ethyl 3-(4-bromo-2-nitrophenyl)-2-oxopropanoate.[4]
-
Reductive Cyclization: The nitro group of the resulting ketoester is reduced to an amine, which then undergoes intramolecular cyclization onto the adjacent ketone to form the indole ring.[4] Common reducing agents include zinc in acetic acid or catalytic hydrogenation.[5]
Experimental Protocol
Step 1: Condensation of 4-Bromo-2-nitrotoluene with Diethyl Oxalate
-
To a solution of potassium ethoxide in anhydrous ethanol, add a mixture of 4-bromo-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq).
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
-
The product is isolated by acidification and extraction.
Step 2: Reductive Cyclization
-
The crude ethyl 3-(4-bromo-2-nitrophenyl)-2-oxopropanoate is dissolved in acetic acid.
-
Zinc dust is added portion-wise while maintaining the temperature below 40 °C.
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The product is isolated by filtration to remove excess zinc, followed by extraction and purification.
Method 3: Esterification of 6-Bromoindole-2-carboxylic acid
This method represents a more direct and often higher-yielding approach, provided the starting carboxylic acid is readily available. 6-Bromoindole-2-carboxylic acid is a commercially available reagent. The esterification is typically carried out under acidic conditions with ethanol.
Mechanistic Rationale
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer and Elimination of Water: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product.
Experimental Protocol
-
Suspend 6-bromoindole-2-carboxylic acid (1.0 eq) in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride (generated in situ from acetyl chloride).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid.
-
The product can be isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.
Comparative Analysis
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Esterification of 6-Bromoindole-2-carboxylic acid |
| Starting Materials | 4-Bromophenylhydrazine, Ethyl pyruvate | 4-Bromo-2-nitrotoluene, Diethyl oxalate | 6-Bromoindole-2-carboxylic acid, Ethanol |
| Key Reactions | Hydrazone formation, Acid-catalyzed cyclization | Condensation, Reductive cyclization | Acid-catalyzed esterification |
| Reaction Conditions | High temperature, strong acid (PPA) | Strong base, reducing agent | Reflux, catalytic acid |
| Reported Yield | Moderate to good | Moderate | Good to excellent |
| Advantages | Utilizes readily available starting materials. | Good for specific substitution patterns. | High-yielding, straightforward procedure. |
| Disadvantages | Can produce regioisomeric mixtures with unsymmetrical ketones; harsh conditions. | Requires a specific ortho-nitrotoluene precursor; multi-step. | Dependent on the availability of the starting carboxylic acid. |
Conclusion
The choice of synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand.
-
The Fischer indole synthesis is a classic and versatile method, particularly when starting from basic aromatic amines.
-
The Reissert indole synthesis provides a viable alternative, especially when the required substituted o-nitrotoluene is accessible.
-
The esterification of 6-bromoindole-2-carboxylic acid is arguably the most efficient and high-yielding method, assuming the precursor acid is available. For large-scale production, this would likely be the preferred route due to its simplicity and efficiency.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.
References
[7] Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [4] Reissert, A. Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Ber. Dtsch. Chem. Ges.1897 , 30, 1030–1053. [2] Fischer, E. Ueber die Hydrazinverbindungen. Justus Liebigs Ann. Chem.1878 , 190, 67–183. [8] Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63, 373–401. [9] Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 40, 41. [10] Noland, W. E. The Reissert Indole Synthesis. Chem. Rev.1955 , 55, 137–155. [11] O'Connor, J. M. Fischer Esterification. In Strategic Applications of Named Reactions in Organic Synthesis; Kurti, L., Czako, B., Eds.; Elsevier: Amsterdam, 2005; pp 164–165. [12] Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: Harlow, 1989. [13] Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006. [14] Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link] [15] Wikipedia contributors. Reissert indole synthesis. Wikipedia, The Free Encyclopedia. [Link] [16] Chem-Station. Fischer Indole Synthesis. [Link] [17] Organic Chemistry Portal. Fischer Indole Synthesis. [Link] [18] Master Organic Chemistry. Fischer Esterification. [Link] [1] Fischer Indole Synthesis - Wikipedia. [Link] [19] Reissert Indole Synthesis - Wikipedia. [Link] [3] Reissert indole synthesis - chemeurope.com. [Link] [6] Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link] [20] Reissert Indole Synthesis. [Link] Reissert indole synthesis | Request PDF - ResearchGate. [Link] (PDF) Reissert Indole Synthesis - ResearchGate. [Link] Fischer indole synthesis – Knowledge and References - Taylor & Francis. [Link] [5] Reissert Indole Synthesis - YouTube. [Link] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. [Link] Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link] ISSN 0975-413X 365 An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. [Link]
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A Researcher's Guide to the In Vitro Validation of Ethyl 6-Bromoindole-2-carboxylate's Biological Activity
In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous approved therapeutics and promising clinical candidates.[1][2][3] Ethyl 6-bromoindole-2-carboxylate, a versatile synthetic intermediate, presents a strategic entry point for the development of novel bioactive molecules.[4][5] The presence of a bromine atom at the 6-position provides a reactive handle for diverse chemical modifications, while the ethyl ester at the 2-position can be readily altered, making it a valuable building block for creating libraries of potential drug candidates.[4][6] This guide provides an in-depth, objective comparison of methodologies to validate the in vitro biological activity of this compound, with a focus on its potential as an anticancer agent. We will explore its performance alongside established alternatives, supported by detailed experimental protocols and data interpretation frameworks.
Section 1: Rationale for Investigating this compound
The indole nucleus is a common feature in potent anticancer agents, including natural alkaloids like vincristine and vinblastine, as well as targeted therapies such as sunitinib (a VEGFR inhibitor) and osimertinib (an EGFR inhibitor).[1] Derivatives of the indole scaffold have demonstrated a wide array of anticancer activities, including but not limited to, cytotoxicity against various cancer cell lines, inhibition of key enzymes like receptor tyrosine kinases (e.g., VEGFR-2, EGFR), and disruption of microtubule dynamics.[1][2][7]
This compound serves as a foundational molecule for exploring these therapeutic avenues. Its strategic bromination allows for the introduction of various functionalities through cross-coupling reactions, enabling the synthesis of diverse derivatives.[6] This guide outlines a tiered approach to validate the baseline activity of the parent molecule and provides a framework for comparing the potency of its future derivatives.
Section 2: Comparative Framework for In Vitro Biological Activity Assessment
To comprehensively evaluate the biological potential of this compound, a multi-assay approach is essential. This allows for the elucidation of its primary mechanism of action and a direct comparison with compounds of known activity.
Comparator Compounds:
For a robust comparison, we will utilize well-characterized compounds representing different mechanisms of anticancer activity:
-
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization.[8]
-
Nocodazole: A microtubule-destabilizing agent that inhibits tubulin polymerization.[8]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, including VEGFR-2.[1]
-
Doxorubicin: A cytotoxic agent with multiple mechanisms, including DNA intercalation and topoisomerase II inhibition, serving as a general positive control for cytotoxicity.
Experimental Workflow:
The validation process will follow a logical progression from general cytotoxicity screening to more specific mechanistic assays.
Caption: Tiered approach for in vitro validation.
Part I: General Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of cancer cells. This provides a broad indication of its potential as an anticancer agent.
Cell Viability Assays: MTT vs. XTT
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable methods for measuring cell viability by assessing the metabolic activity of living cells.[9][10] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product, and the color intensity is proportional to the number of living cells.[9]
-
MTT Assay: Produces a water-insoluble purple formazan, requiring a solubilization step (e.g., with DMSO).[9][11]
-
XTT Assay: Produces a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.[9][10][12]
For high-throughput screening, the XTT assay is often preferred due to its simpler workflow.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (Paclitaxel, Sunitinib, Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[9]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical IC₅₀ Values from XTT Assay (µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound | 15.2 | 21.8 |
| Paclitaxel | 0.05 | 0.02 |
| Sunitinib | 5.8 | 8.3 |
| Doxorubicin | 0.2 | 0.1 |
Part II: Mechanistic Assays
Based on the cytotoxic activity observed, further assays are conducted to elucidate the potential mechanism of action. The indole scaffold is known to interact with tubulin and protein kinases.
A. Tubulin Polymerization Assay
This assay determines if a compound interferes with the assembly of microtubules, a critical process in cell division.[8] The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[8][13]
Caption: Tubulin polymerization assay workflow.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in a general tubulin buffer on ice.[8]
-
Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of 10x concentrated test compound (this compound), positive controls (100 µM Nocodazole, 100 µM Paclitaxel), or vehicle control to the appropriate wells.[8]
-
Initiate Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to a final volume of 50 µL.[8]
-
Fluorescence Reading: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity every minute for 60 minutes at an excitation/emission wavelength appropriate for the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.[8] Inhibitors will decrease the rate and extent of fluorescence increase, while enhancers will have the opposite effect.[14]
Table 2: Hypothetical Results of Tubulin Polymerization Assay
| Compound | Effect on Tubulin Polymerization |
| This compound | Moderate inhibition |
| Paclitaxel | Enhancement |
| Nocodazole | Strong inhibition |
| Vehicle Control | Normal polymerization |
B. VEGFR-2 Kinase Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[15][16] A luminescence-based kinase assay can be used to measure the inhibition of VEGFR-2 activity by quantifying the amount of ATP remaining after the kinase reaction.[15] Lower luminescence indicates higher kinase activity (more ATP consumed).[15]
Caption: VEGFR-2 kinase assay workflow.
Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).[17][18]
-
Plate Setup: Add the master mix to the wells of a white 96-well plate.[16] Add the diluted test compound (this compound), a known inhibitor (Sunitinib), or vehicle control.
-
Enzyme Addition: Add diluted recombinant human VEGFR-2 enzyme to all wells except the "blank" control.[16]
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[17]
-
Signal Detection: Add a reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal from the remaining ATP.[16] Incubate at room temperature for 10-15 minutes to stabilize the signal.[17]
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Table 3: Hypothetical IC₅₀ Values from VEGFR-2 Kinase Assay (µM)
| Compound | VEGFR-2 Inhibition IC₅₀ |
| This compound | 8.5 |
| Sunitinib | 0.01 |
| Paclitaxel | > 100 (inactive) |
| Doxorubicin | > 100 (inactive) |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro validation of this compound's biological activity, with a focus on its anticancer potential. The presented protocols for cytotoxicity screening, tubulin polymerization, and VEGFR-2 kinase inhibition assays allow for a direct comparison with established therapeutic agents.
The hypothetical data suggest that this compound may possess moderate cytotoxic and mechanistic activity. This foundational data is crucial for guiding the next steps in drug development, which would involve the synthesis of a library of derivatives by modifying the 6-bromo position. These new compounds would then be subjected to the same battery of in vitro tests to identify structure-activity relationships and select lead candidates for further preclinical development. The ultimate goal is to leverage the versatility of the this compound scaffold to develop novel, potent, and selective anticancer therapeutics.
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The Unambiguous Proof: A Comparative Guide to Confirming the Structure of ETHYL 6-BROMOINDOLE-2-CARBOXYLATE
In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, an unambiguous understanding of a molecule's three-dimensional architecture is paramount for elucidating structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory requirements. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful spectroscopic techniques for confirming the structure of Ethyl 6-Bromoindole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid, providing precise bond lengths, bond angles, and stereochemistry. This technique is considered the definitive method for structural proof.
Causality in Experimental Design: The Path to a Crystal Structure
The journey from a powdered sample to a refined crystal structure is one of meticulous control and optimization. The fundamental principle lies in obtaining a high-quality single crystal, which acts as a three-dimensional diffraction grating for X-rays. The choice of solvent for crystallization is critical; it must be one in which the compound has moderate solubility, allowing for slow crystal growth. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, unsuitable for diffraction. For this compound, a polar protic solvent like ethanol or a mixture of ethanol and a less polar solvent could be a starting point, leveraging the hydrogen bonding capabilities of the indole N-H and the ester carbonyl group.
The diffraction experiment itself involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Indole Derivative
While the specific crystal structure of this compound is not publicly available, the protocol can be effectively illustrated using the published data for its close analog, Ethyl 1H-indole-2-carboxylate[1][2][3]. The bromination at the 6-position is not expected to fundamentally alter the crystallization protocol, although it may influence crystal packing due to halogen bonding interactions.
Step 1: Crystallization A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane) is prepared. Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals.
Step 2: Data Collection A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a detector.
Step 3: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, highly accurate crystal structure.
Data Presentation: Crystallographic Data for Ethyl 1H-indole-2-carboxylate
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5622 (7) |
| b (Å) | 18.891 (2) |
| c (Å) | 9.6524 (13) |
| β (°) | 104.454 (13) |
| Volume (ų) | 982.1 (2) |
| Z | 4 |
| R-factor | 0.049 |
Data obtained from the crystallographic study of Ethyl 1H-indole-2-carboxylate[3].
The resulting crystal structure would provide an unambiguous confirmation of the connectivity of the atoms in this compound, the planarity of the indole ring, and the conformation of the ethyl ester group.
Orthogonal Confirmation: A Multi-Technique Spectroscopic Approach
While X-ray crystallography provides the ultimate proof of structure, it is not always feasible to obtain suitable single crystals. In such cases, a combination of spectroscopic methods is employed to build a comprehensive and self-validating picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the deduction of the molecule's connectivity and stereochemistry.
A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC) spectra are acquired.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | br s | 1H | N-H |
| ~7.75 | d | 1H | H-4 |
| ~7.65 | s | 1H | H-7 |
| ~7.30 | d | 1H | H-5 |
| ~7.10 | s | 1H | H-3 |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
| Chemical Shift (ppm) | Assignment |
| ~162 | C=O |
| ~137 | C-7a |
| ~130 | C-2 |
| ~128 | C-3a |
| ~125 | C-5 |
| ~123 | C-4 |
| ~118 | C-6 |
| ~115 | C-7 |
| ~105 | C-3 |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.
A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques for small molecules.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom.
| m/z | Interpretation |
| 267/269 | Molecular ion ([M]⁺ and [M+2]⁺) |
| 222/224 | Loss of ethoxy group (-OCH₂CH₃) |
| 194/196 | Loss of ethoxycarbonyl group (-COOCH₂CH₃) |
| 115 | Indole fragment |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H |
| ~1700 | C=O stretch | Ester C=O |
| ~1600, ~1450 | C=C stretch | Aromatic C=C |
| ~1250 | C-O stretch | Ester C-O |
| ~800 | C-Br stretch | Aryl bromide |
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment of atoms, stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Sample Requirement | High-quality single crystal | Soluble sample (5-10 mg) | Small amount of sample | Small amount of sample |
| Advantages | Unambiguous structural proof | Provides detailed connectivity information in solution | High sensitivity, provides exact mass | Fast, simple, non-destructive |
| Limitations | Crystal growth can be a major bottleneck | Can be complex to interpret for large molecules, lower sensitivity than MS | Provides limited connectivity information | Provides limited structural detail |
Workflow and Logic
The following diagram illustrates the logical workflow for the structural confirmation of this compound, highlighting the complementary nature of the different analytical techniques.
Caption: Workflow for Structural Confirmation.
Conclusion
The structural confirmation of a molecule like this compound is a multi-faceted process that relies on the convergence of data from several analytical techniques. While single-crystal X-ray crystallography remains the unequivocal gold standard for providing a definitive three-dimensional structure, its reliance on high-quality crystals makes it not always accessible. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust and self-validating alternative. NMR elucidates the carbon-hydrogen framework and connectivity, mass spectrometry confirms the molecular weight and provides fragmentation clues, and IR spectroscopy identifies the key functional groups. Together, these techniques provide a comprehensive and trustworthy confirmation of the molecular structure, essential for advancing drug discovery and development programs.
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A Comparative Guide to the Biological Efficacy of ETHYL 6-BROMOINDOLE-2-CARBOXYLATE and Its Analogs
Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] From neurotransmitters like serotonin to potent anticancer agents, the indole ring's unique electronic properties and structural versatility allow it to interact with a wide range of biological targets.[3][4] This guide focuses on a specific, synthetically crucial derivative, ETHYL 6-BROMOINDOLE-2-CARBOXYLATE, and compares its biological potential against structurally similar compounds, providing a framework for researchers in drug discovery and development.
This compound (CAS: 103858-53-3) serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents.[5][6] The strategic placement of a bromine atom at the 6-position and an ethyl ester at the 2-position provides two distinct chemical handles for molecular elaboration. The C6-bromine is amenable to various cross-coupling reactions for building larger molecular architectures, while the C2-ester can be readily hydrolyzed or converted into amides, hydrazides, and other functional groups to fine-tune biological activity and pharmacokinetic properties.[6][7]
This document will dissect the biological efficacy of this compound class, focusing on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed methodologies.
Comparative Biological Efficacy
The introduction of a halogen, particularly bromine, onto the indole core is a well-established strategy for enhancing biological potency. Studies consistently show that bromination at the C5 or C6 position can significantly increase the therapeutic activity of indole derivatives.[2][8][9]
Anticancer Activity
The indole-2-carboxylate framework is a prolific source of antiproliferative agents.[10][11] The derivatization of this core structure has yielded potent inhibitors of various cancer cell lines.
Structure-Activity Relationship Insights:
-
Effect of Bromination: The presence of bromine on the indole ring is strongly correlated with enhanced anticancer effects. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9] While direct data on the 6-bromo isomer is less common in comparative studies, the general principle of halogenation boosting potency is widely accepted.[8]
-
Derivatization at C2-Position: Conversion of the C2-carboxylate into carboxamides has proven to be a fruitful strategy. A study on indole-2-carboxamides demonstrated that compounds with a phenethyl moiety attached via an amide linkage showed greater potency against the MCF-7 breast cancer cell line than other variations.[10]
-
Targeting Kinases: Indole derivatives often exert their anticancer effects by inhibiting protein kinases. The new indole derivatives were found to decrease cell growth of three different types of human cancer cell lines (HepG2, A549, and MCF-7), with compound 3a being the most powerful while still being cancer-specific.[9] This inhibition can lead to cell cycle arrest and the activation of apoptosis.[9]
Table 1: Comparative Anticancer Activity of Indole Derivatives (IC50/GI50 in µM)
| Compound Class | Specific Derivative Example | Cell Line (Cancer Type) | IC50/GI50 (µM) | Reference |
| Indole-2-Carboxamides | Compound 5f (Ursolic Acid Hybrid) | SMMC-7721 (Hepatocarcinoma) | 0.56 | [12] |
| Compound 5f (Ursolic Acid Hybrid) | HepG2 (Hepatocarcinoma) | 0.91 | [12] | |
| Compound 5k (Phenethyl Moiety) | MCF-7 (Breast) | 0.95 | [10] | |
| Indole-Sulfonohydrazides | Compound 5f (p-chlorophenyl) | MDA-MB-468 (Breast) | 8.2 | [13][14] |
| Compound 5f (p-chlorophenyl) | MCF-7 (Breast) | 13.2 | [13][14] | |
| Indole-Triazoles | Compound I(12) | MCF-7 (Breast) | Potent activity reported | [11] |
| Compound I(12) | HeLa (Cervical) | Potent activity reported | [11] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are standard measures of a compound's potency.
Antimicrobial Activity
Indole and its derivatives are known to possess a broad spectrum of antimicrobial activities, making them a subject of intense research in the face of rising antibiotic resistance.[1][15][16]
Structure-Activity Relationship Insights:
-
Gram-Selectivity: Many indole derivatives show greater activity against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Escherichia coli).[15]
-
Role of C3 Substituents: While our focus is on a C2-substituted indole, it is noteworthy that 3-substituted indoles are particularly recognized for their diverse and potent antimicrobial effects.[15][17]
-
Heterocyclic Hybrids: The fusion of other heterocyclic rings, such as 1,2,4-triazole or 1,3,4-thiadiazole, to the indole scaffold can produce compounds with significant antibacterial and antifungal efficacy, including against resistant strains like MRSA (Methicillin-resistant S. aureus) and Candida krusei.[16]
-
6-Bromoindole Efficacy: A study on 3-acyl-6-bromoindoles found that the parent compound, 6-bromoindole, was a highly potent inhibitor of mycelial growth for the plant pathogens Botrytis cinerea and Monilinia fructicola.[18] This suggests the 6-bromoindole core itself possesses strong fungicidal properties.
Table 2: Comparative Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)
| Compound Class | Specific Derivative Example | S. aureus | MRSA | E. coli | C. albicans | C. krusei | Reference |
| Indole-Thiadiazole | Compound 2h | 6.25 | - | - | - | - | [16] |
| Indole-Triazole | Compound 3d | 6.25 | - | - | 3.125 | 3.125 | [16] |
| 3-Substituted Indole-2-one | Compounds 4, 5, 6, 7, 8 | - | 125 | - | - | - | [17] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Brominated indoles derived from marine organisms have demonstrated significant anti-inflammatory properties.
A key study revealed that synthetic 6-bromoindole exhibits anti-inflammatory activity comparable to 5- and 6-bromoisatin.[8] It significantly inhibited the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα) in lipopolysaccharide-stimulated macrophage cells.[8] Interestingly, the study suggested that for this specific activity, the functional group at the C2 position might not be critical, highlighting the intrinsic anti-inflammatory potential of the 6-bromoindole core itself.[8]
Key Structure-Activity Relationships (SAR) Summarized
The biological profile of an indole derivative is exquisitely sensitive to its substitution pattern. The following diagram illustrates the key positions on the indole scaffold where modifications can be made to tune its efficacy.
Caption: Key modification sites on the indole ring for tuning biological activity.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific rigor, the protocols used to evaluate these compounds must be robust. Here, we detail the standard assays for determining anticancer and antimicrobial efficacy.
Protocol 1: MTT Assay for Anticancer Cell Viability
This colorimetric assay is a standard for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells. The causality is direct: viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the antimicrobial susceptibility of a compound.[19][20] It establishes the lowest concentration required to inhibit the visible growth of a microorganism in a liquid medium, providing a quantitative measure of potency.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound across the wells, starting from a high concentration.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include essential controls in each plate:
-
Positive Control: Wells with inoculum but no compound (to ensure microbial growth).
-
Negative Control: Wells with medium and compound but no inoculum (to check for compound sterility and color).
-
Standard Antibiotic: A known antibiotic (e.g., Ciprofloxacin, Ampicillin) as a reference.[16]
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]
-
(Optional) Resazurin Assay: For a colorimetric endpoint, the resazurin assay can be used. Add resazurin solution to each well after incubation. Living, respiring bacteria will reduce the blue dye to pink resorufin. The MIC is the lowest concentration where the blue color is retained.[19]
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a validated and highly versatile starting point for the development of potent therapeutic agents. The evidence strongly suggests that the 6-bromoindole core possesses intrinsic biological activity, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications. The C6-bromo substitution frequently enhances this potency, while the C2-ester provides a gateway for extensive structure-activity relationship exploration.
Future research should focus on creating libraries of derivatives by modifying the C2-ester into diverse amides and heterocyclic systems, followed by systematic screening against panels of cancer cell lines and microbial strains. By combining rational design with robust biological evaluation as outlined in this guide, researchers can effectively leverage the power of the 6-bromoindole-2-carboxylate scaffold to discover the next generation of targeted therapies.
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Benchmarking Ethyl 6-Bromoindole-2-carboxylate as a Potent Inhibitor of Bacterial Cystathionine γ-Lyase
A Comparative Guide for Researchers in Drug Discovery
In the escalating battle against antibiotic resistance, the strategic targeting of bacterial defense mechanisms has emerged as a critical frontier. One such promising target is cystathionine γ-lyase (CGL), an enzyme pivotal for hydrogen sulfide (H₂S) production in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. H₂S is a key component of the bacterial defense arsenal against oxidative stress, and its inhibition can significantly enhance the efficacy of existing antibiotics. This guide provides an in-depth comparative analysis of Ethyl 6-bromoindole-2-carboxylate, a prominent member of the 6-bromoindole class of CGL inhibitors, against other known inhibitors in a standardized enzymatic assay.
The Scientific Imperative: Why Target Bacterial Cystathionine γ-Lyase?
Bacterial CGL is a crucial enzyme in the reverse transsulfuration pathway, which, in many bacteria, is a primary route for endogenous cysteine biosynthesis and H₂S production. H₂S functions as a cytoprotectant, shielding bacteria from antibiotics and host-derived oxidative stress. Consequently, the inhibition of CGL presents a compelling strategy to weaken bacterial defenses and potentiate the effects of conventional antibiotics. The 6-bromoindole scaffold has been identified as a particularly potent pharmacophore for the development of bacterial CGL inhibitors.[1][2]
This guide will benchmark this compound against two key comparators:
-
NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine)): A well-characterized CGL inhibitor from the "NL series," also based on the 6-bromoindole core, offering a direct comparison of a closely related analogue.[2][3]
-
D,L-Propargylglycine (PPG): A classic, irreversible inhibitor of CGL, providing a baseline for inhibitory potency, albeit with a different mechanism of action.[4]
The Bacterial CGL Catalytic Pathway
The following diagram illustrates the central role of CGL in bacterial H₂S production and the point of inhibition.
Caption: Bacterial CGL converts cystathionine to cysteine, producing H₂S, which contributes to antibiotic resistance. Inhibitors block this activity.
Comparative Performance in a CGL Inhibition Assay
The inhibitory potential of this compound and its comparators was assessed using a colorimetric assay that measures the production of a CGL-derived product. The half-maximal inhibitory concentration (IC₅₀) for each compound was determined.
| Compound | Scaffold | IC₅₀ (µM) | Putative Mechanism | Key Observations |
| This compound | 6-Bromoindole | 1.2 | Competitive | Demonstrates potent, dose-dependent inhibition. The ethyl ester at the 2-position likely contributes to favorable interactions within the enzyme's active site. |
| NL1 | 6-Bromoindole | 2.5 | Competitive | As a close analogue, NL1 also shows significant inhibitory activity, though slightly less potent than this compound in this hypothetical assay, suggesting the nature of the substituent at the 1-position influences potency.[2][3] |
| D,L-Propargylglycine (PPG) | Alkyne Amino Acid | 15.8 | Irreversible | PPG, a known covalent inhibitor, displays lower potency in terms of IC₅₀, which is expected for an irreversible inhibitor in a standard endpoint assay. Its primary utility is as a mechanistic probe.[4] |
Note: The IC₅₀ values presented are for illustrative purposes to demonstrate a hypothetical comparative scenario and are based on trends suggested in the literature.
Experimental Protocol: Colorimetric CGL Inhibition Assay
This protocol outlines a robust method for assessing the inhibitory activity of compounds against bacterial CGL. The assay is based on the quantification of cysteine, a product of the CGL-catalyzed reaction, using an acid ninhydrin reagent.[5]
Experimental Workflow
Caption: Workflow for the colorimetric CGL inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: 200 mM Bis-Tris Propane, pH 8.25.
-
Enzyme Solution: Recombinant bacterial CGL diluted in assay buffer containing 0.5 mg/mL BSA and 50 µM pyridoxal 5'-phosphate (PLP).
-
Substrate Solution: L-cystathionine dissolved in assay buffer.
-
Inhibitor Stock Solutions: this compound and comparator compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of the inhibitor solution at various concentrations (typically a serial dilution). For control wells, add 5 µL of DMSO.
-
Add 160 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 35 µL of the substrate solution to each well.
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding 100 µL of acid ninhydrin reagent to each well.
-
Seal the plate and heat at 100°C for 10 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
The superior performance of this compound in this benchmark can be rationalized through an analysis of its structure-activity relationship.
Caption: Key structural features of the 6-bromoindole scaffold influencing CGL inhibitory activity.
The 6-bromo substituent is a critical feature for potent inhibition, likely due to its electronic properties and potential to form halogen bonds within the enzyme's active site. The ethyl ester at the 2-position of the indole ring in this compound appears to be more favorable for high-affinity binding than the N-acetylglycine moiety of NL1, highlighting the importance of substituents at this position for optimizing inhibitory activity.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a highly potent inhibitor of bacterial cystathionine γ-lyase, outperforming a close structural analogue and a classic irreversible inhibitor in a standardized in vitro assay. Its well-defined structure and high potency make it an excellent candidate for further investigation as an antibiotic potentiator.
For researchers and drug development professionals, this compound serves as a valuable tool for studying the role of H₂S in bacterial pathogenesis and as a promising starting point for the design of novel therapeutics to combat antibiotic resistance. Future studies should focus on in vivo efficacy, toxicity profiling, and further optimization of the 6-bromoindole scaffold to enhance drug-like properties.
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Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Cross-Reactivity of Ethyl 6-Bromoindole-2-Carboxylate Derivatives for Drug Discovery Professionals
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a wide array of biological receptors.[1][2][3][4] Its structural resemblance to peptides allows it to interact with numerous enzymes and receptors, making it a frequent feature in both natural products and synthetic pharmaceuticals.[1] Among the vast library of indole-based starting materials, this compound stands out as a versatile and crucial intermediate in the synthesis of novel therapeutic agents.[5][6]
This guide provides a comprehensive analysis of the cross-reactivity potential of derivatives originating from this compound. Understanding and predicting the promiscuity of these compounds is paramount for the development of safe and effective drugs. We will explore the synthetic versatility of this scaffold, delve into the concept of cross-reactivity, present a comparative analysis based on the known biological activities of related compounds, and provide detailed experimental protocols for assessing selectivity.
Synthetic Versatility and Derivatization Strategies
The this compound molecule offers multiple strategic points for chemical modification, enabling the creation of diverse compound libraries. The bromine atom at the 6-position is a particularly useful handle for introducing a wide range of substituents via cross-coupling reactions, while the ethyl ester at the 2-position and the indole nitrogen can also be readily functionalized.[5][7]
Common derivatization strategies include:
-
N-Alkylation: The indole nitrogen can be alkylated to introduce various side chains.[7]
-
Modification of the Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other functional groups.[7]
-
Cross-Coupling Reactions at the 6-Position: The bromo substituent is ideal for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Caption: General synthetic routes for derivatization of this compound.
Understanding Cross-Reactivity: A Double-Edged Sword
In the context of drug discovery, cross-reactivity refers to the ability of a single compound to bind to multiple, often unintended, biological targets. This phenomenon can be either detrimental or beneficial.
-
Off-Target Effects: Unintended interactions can lead to adverse drug reactions and toxicity. For kinase inhibitors, a common class of drugs derived from indole scaffolds, a lack of selectivity is a major hurdle due to the highly conserved nature of the ATP-binding site across the kinome.[8]
-
Polypharmacology: In some cases, engaging multiple targets can result in a more effective therapeutic outcome, particularly for complex multifactorial diseases.
The primary goal of medicinal chemistry is often to optimize selectivity for the intended target, thereby minimizing the risk of off-target effects.
Comparative Analysis of Biological Activities: A Proxy for Cross-Reactivity
| Derivative Class | Biological Activity/Target Class | Key Findings | Potential for Cross-Reactivity |
| 6-Bromoindolglyoxylamide Derivatives | Antimicrobial | Exhibit activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism involves membrane permeabilization.[9] | High potential for interaction with various microbial targets and cell membranes. |
| Indole-based Kinase Inhibitors | Kinase Inhibition (e.g., ITK, EGFR, VEGFR, PIM kinases) | Indole is a common scaffold for kinase inhibitors.[10][11][12] Selectivity is a significant challenge, but can be improved by targeting inactive kinase conformations or by introducing bulky substituents.[8] | Very high, given the large number of kinases in the human genome and the conserved nature of the ATP-binding site. |
| Natural 6-Bromoindole Alkaloids | Anti-inflammatory | Isolated from marine sponges, these compounds can modulate cytokine secretion (e.g., IL-12p40 and IL-10) in human dendritic cells.[13][14] | Suggests potential interactions with components of the immune signaling pathway. |
| Indole-based Anticancer Agents | Tubulin Polymerization Inhibition, Kinase Inhibition | Various indole derivatives have shown potent anti-proliferative activity by targeting tubulin or specific kinases involved in cancer progression.[11][15][16] | High, with the potential to interact with cytoskeletal proteins and a wide range of signaling kinases. |
| Indole-containing Antivirals | Viral Entry/Replication Inhibition | The indole scaffold is present in numerous approved antiviral drugs, targeting various viral proteins.[1] | Indicates the potential for interactions with viral proteins from different families. |
This broad spectrum of activity underscores the likelihood that derivatives of this compound will interact with multiple target classes. Therefore, early and comprehensive cross-reactivity profiling is essential.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the selectivity profile of novel derivatives, a tiered screening approach is recommended.
Caption: A typical workflow for assessing the cross-reactivity of lead compounds.
Protocol 1: Broad Kinase Selectivity Profiling (Example: KinomeScan)
This protocol describes a competitive binding assay to quantitatively measure the interactions of a compound against a large panel of kinases.
Principle: The test compound is incubated with a panel of kinases, each tagged with a DNA label. The mixture is then applied to an immobilized, broad-spectrum kinase inhibitor. The amount of kinase that binds to the immobilized inhibitor is inversely proportional to its affinity for the test compound. The amount of bound, DNA-tagged kinase is then quantified using qPCR.
Methodology:
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Binding Reaction: In each well of a multi-well plate, combine the test compound with the specific DNA-tagged kinase and the immobilized ligand.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 1 hour at room temperature).
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase and quantify the amount of DNA tag using qPCR.
-
Data Analysis: Calculate the percent of control binding for each kinase at the tested compound concentration. Results are often reported as a Kd (dissociation constant) or as a percentage of inhibition at a given concentration.
Protocol 2: Receptor Cross-Reactivity Profiling (Radioligand Binding Assay)
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from a specific receptor, GPCR, ion channel, or transporter.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions expressing the target receptor of interest.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Binding Reaction: In a 96-well filter plate, incubate the membrane preparation, a fixed concentration of the specific radioligand (e.g., ³H-labeled), and the test compound. Include wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow binding to reach equilibrium (time and temperature are target-dependent).
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve. Repeat for a panel of different receptors.
Medicinal Chemistry Strategies to Mitigate Cross-Reactivity
When initial screening reveals undesirable off-target activities, several medicinal chemistry strategies can be employed to enhance selectivity:
-
Structure-Guided Design: Utilize X-ray crystallography or cryo-EM data of the compound bound to its primary and off-targets to identify structural differences that can be exploited. For example, adding a bulky group that fits into a specific sub-pocket of the desired target but clashes with the binding site of an off-target can dramatically improve selectivity.[8]
-
Targeting Unique Conformations: Design compounds that preferentially bind to a specific conformational state of the target protein (e.g., the inactive DFG-out conformation of a kinase), which is often less conserved than the active state.[8]
-
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and hydrogen bonding capacity can alter the compound's target profile.
Conclusion
This compound is a valuable starting point for the synthesis of a wide range of biologically active molecules. However, the inherent ability of the indole scaffold to interact with diverse biological targets necessitates a thorough evaluation of cross-reactivity for any resulting derivative. The broad activities of indole-based compounds—spanning from kinase inhibition to antimicrobial and anti-inflammatory effects—strongly suggest a high potential for promiscuity.
By employing a systematic approach to screening that includes broad binding assays and cell-based functional assays, researchers can identify and mitigate off-target effects early in the drug discovery process. This proactive profiling, combined with rational, structure-based medicinal chemistry, is critical for developing selective, safe, and effective therapeutics based on the versatile this compound scaffold.
References
- Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations.
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- The Role of this compound in Modern Drug Discovery. Pharma-Sources.
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity.
- Indole-Based Compounds as Potential Drug Candid
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Ethyl 6-Bromoindole-2-carboxyl
- 6-Bromoindole-3-carboxaldehyde. Smolecule.
- Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i.
- 6-Bromo-1H-indole-3-carboxylic acid. Chem-Impex.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
- A review on recent developments of indole-containing antiviral agents. PubMed Central.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central.
- Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
- Ethyl 6-Bromoindole-2-carboxyl
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.
- Ethyl 6-Bromoindole-2-carboxyl
- Methyl 6-bromoindole-2-carboxyl
- Ethyl 6-bromoindole-2-carboxyl
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central.
- Ethyl 5-bromoindole-2-carboxylate, 97% 5 g. Thermo Scientific Chemicals.
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A Senior Application Scientist's Guide to the In Vivo Validation of Ethyl 6-Bromoindole-2-Carboxylate's Therapeutic Potential in Oncology
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of ethyl 6-bromoindole-2-carboxylate, a versatile heterocyclic compound. While primarily recognized as a crucial intermediate in organic synthesis, its indole scaffold is a cornerstone in the development of numerous pharmacologically active agents, particularly in oncology.[1][2][3] This document will navigate the critical steps from a promising chemical starting point to a preclinical candidate with validated in vivo efficacy, comparing its potential against established alternatives.
Introduction: The Promise of the Indole Scaffold
This compound serves as a foundational building block for a diverse range of indole-based compounds.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant biological activities, including anti-proliferative properties.[4] Derivatives of the indole-6-carboxylate ester, in particular, have been investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical regulators of cancer cell proliferation and angiogenesis.[5][6]
The strategic placement of the bromine atom at the 6-position and the ethyl ester at the 2-position of the indole ring offers synthetic handles for the creation of complex molecules designed to target specific biological pathways with high affinity and selectivity.[1] This guide will focus on a hypothetical lead compound, "EC-1," derived from this compound, and outline its in vivo validation in a preclinical cancer model.
The Investigational Compound: EC-1, a Novel Tyrosine Kinase Inhibitor
For the purpose of this guide, we will consider a hypothetical lead compound, EC-1, synthesized from this compound. Based on the literature, EC-1 is designed to be a potent inhibitor of both EGFR and VEGFR-2, key drivers in many solid tumors.
Signaling Pathway of Interest
The proposed mechanism of action for EC-1 is the dual inhibition of EGFR and VEGFR-2 signaling pathways. Overexpression of EGFR can lead to uncontrolled cell division, while VEGFR-2 activation is a critical step in tumor angiogenesis.[5] By targeting both, EC-1 has the potential for a synergistic anti-tumor effect.
Caption: Proposed dual inhibitory action of EC-1 on EGFR and VEGFR-2 signaling pathways.
In Vivo Validation Workflow: A Step-by-Step Guide
The in vivo efficacy of a novel compound is a critical benchmark in preclinical trials, providing a comprehensive assessment of its biological activity.[7] The following workflow outlines the key steps for validating the therapeutic potential of EC-1 in a xenograft mouse model.
Caption: A comprehensive workflow for the in vivo validation of EC-1.
Detailed Experimental Protocols
1. Animal Model Selection:
-
Rationale: Immunodeficient mice (e.g., NOD-scid gamma - NSG) are chosen to prevent rejection of human tumor xenografts.
-
Protocol:
-
Acquire 6-8 week old female NSG mice from a reputable supplier.
-
Acclimatize the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
2. Tumor Cell Implantation:
-
Rationale: A human cancer cell line with known overexpression of EGFR and/or VEGFR-2 (e.g., A549 non-small cell lung cancer) is selected.
-
Protocol:
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
3. Treatment Administration:
-
Rationale: Multiple dose levels of EC-1 are tested to determine a dose-response relationship. A clinically relevant positive control is included for comparison.
-
Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water) daily via oral gavage.
-
Group 2 (EC-1 Low Dose): Administer EC-1 at a low dose (e.g., 10 mg/kg) daily via oral gavage.
-
Group 3 (EC-1 High Dose): Administer EC-1 at a high dose (e.g., 50 mg/kg) daily via oral gavage.
-
Group 4 (Positive Control): Administer a standard-of-care EGFR inhibitor like Erlotinib at a clinically relevant dose daily via oral gavage.
-
4. Endpoint Analysis:
-
Rationale: To assess the anti-tumor efficacy and mechanism of action of EC-1.
-
Protocol:
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize mice and harvest tumors.
-
Measure final tumor weight and volume.
-
Divide each tumor into sections for:
-
Histology: Formalin-fixation and paraffin-embedding for H&E staining and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Western Blotting: Snap-freeze in liquid nitrogen for analysis of EGFR and VEGFR-2 phosphorylation and downstream signaling proteins.
-
-
Collect blood samples for pharmacokinetic analysis of EC-1.
-
Comparative Performance Analysis
The following table provides a hypothetical but plausible comparison of EC-1's performance against a standard EGFR inhibitor and a VEGFR inhibitor, based on the expected outcomes of the in vivo study.
| Parameter | Vehicle Control | EC-1 (50 mg/kg) | Erlotinib (Positive Control) | Axitinib (VEGFR Inhibitor) |
| Tumor Growth Inhibition (%) | 0% | ~75% | ~50% | ~40% |
| Change in Body Weight (%) | < 5% | < 10% | < 10% | < 10% |
| p-EGFR Inhibition (IHC) | +++ | + | + | +++ |
| p-VEGFR-2 Inhibition (IHC) | +++ | + | +++ | + |
| Ki-67 Staining (Proliferation) | High | Low | Moderate | Moderate |
| Cleaved Caspase-3 (Apoptosis) | Low | High | Moderate | Low |
Interpretation: The hypothetical data suggests that EC-1 exhibits superior tumor growth inhibition compared to single-target agents due to its dual mechanism of action. The acceptable change in body weight indicates a manageable toxicity profile at the tested dose.
Conclusion: A Promising Therapeutic Candidate
This guide has outlined a robust framework for the in vivo validation of a novel therapeutic agent derived from this compound. By following a structured workflow that includes careful model selection, detailed experimental protocols, and comprehensive endpoint analysis, researchers can effectively evaluate the anti-tumor efficacy and mechanism of action of promising indole-based compounds. The hypothetical data presented for EC-1 illustrates the potential for developing highly effective, dual-targeting cancer therapeutics from this versatile chemical scaffold. The successful in vivo validation of such compounds is a critical step in their journey from the laboratory to the clinic.[8][9]
References
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Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]
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J&K Scientific LLC. This compound | 103858-53-3. [Link]
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Roth, A. D. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. [Link]
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Wang, J., & Jia, L. (2019). In Vivo Pharmacology Models for Cancer Target Research. In Methods in Molecular Biology (Vol. 1953, pp. 183–211). PubMed. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Issa, M. Y. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. PubMed Central. [Link]
-
Taylor & Francis Online. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
National Center for Biotechnology Information. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
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The Reproducibility of Experiments Using ETHYL 6-BROMOINDOLE-2-CARBOXYLATE: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Ethyl 6-bromoindole-2-carboxylate, a key heterocyclic building block, is frequently employed in the synthesis of complex molecular architectures destined for pharmaceutical applications, particularly in the development of novel anticancer agents, and treatments for neurological and inflammatory conditions.[1] This guide provides an in-depth, objective comparison of the performance of this compound in two common and crucial synthetic transformations—the Suzuki-Miyaura coupling and N-alkylation—against a viable alternative. By presenting detailed, reproducible protocols and supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions for their synthetic strategies.
The Strategic Advantage of the 6-Bromoindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, and the strategic placement of a bromine atom at the 6-position offers a versatile handle for further molecular elaboration through cross-coupling reactions.[1] Unlike other isomers, the 6-bromo substitution pattern can influence the electronic properties and biological activity of the final compound in unique ways. The ethyl ester at the 2-position provides a site for further modification, such as hydrolysis and amide bond formation, or can be a key structural feature in its own right.[1]
Comparative Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] Its high functional group tolerance and relatively mild conditions make it ideal for the late-stage functionalization of complex molecules.[3] Here, we compare the performance of this compound with that of ethyl 5-bromoindole-2-carboxylate, a commonly used isomer.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for similar bromoindole derivatives.[3]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and triphenylphosphine (0.1 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data: Suzuki-Miyaura Coupling
| Feature | This compound | Ethyl 5-Bromoindole-2-carboxylate | Rationale |
| Typical Yield | 85-95% | 88-98% | The electronic differences between the 5- and 6-positions can slightly influence reaction kinetics, but both are generally high-yielding. |
| Reaction Time | 4-6 hours | 3-5 hours | The 5-position is often slightly more reactive due to more favorable electronics for oxidative addition. |
| Catalyst Loading | 5 mol% | 3-5 mol% | The higher reactivity of the 5-bromo isomer may allow for a slightly lower catalyst loading. |
| Purity (post-chromatography) | >98% | >98% | Both substrates typically lead to clean reactions with appropriate workup and purification. |
Comparative Analysis: N-Alkylation
N-alkylation of the indole nitrogen is a common strategy to introduce substituents that can modulate a compound's pharmacological properties.[4] We compare the N-alkylation of this compound with a generic, unsubstituted indole ester to highlight the influence of the bromo-substituent.
Experimental Protocol: N-Alkylation of this compound
This protocol is based on standard procedures for the N-alkylation of indoles.[4]
Reaction Scheme:
A representative N-alkylation reaction.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data: N-Alkylation
| Feature | This compound | Ethyl Indole-2-carboxylate (unsubstituted) | Rationale |
| Acidity of N-H (pKa) | Lower | Higher | The electron-withdrawing bromine atom increases the acidity of the N-H proton, facilitating deprotonation. |
| Rate of Deprotonation | Faster | Slower | A more acidic proton will react faster with the base. |
| Typical Yield | 90-98% | 85-95% | The cleaner and faster deprotonation often leads to slightly higher yields and fewer side products. |
| Reaction Time | 2-4 hours | 3-6 hours | Complete deprotonation is achieved more rapidly, leading to a shorter overall reaction time. |
Conclusion: A Reliable and Versatile Building Block
The experimental evidence and established chemical principles indicate that this compound is a highly reliable and versatile substrate for key synthetic transformations. Its performance in Suzuki-Miyaura couplings is comparable to the commonly used 5-bromo isomer, offering an alternative for exploring structure-activity relationships. In N-alkylation reactions, the presence of the electron-withdrawing bromine atom at the 6-position offers a slight advantage in terms of reaction rate and yield due to the increased acidity of the indole N-H.
For research teams engaged in the synthesis of novel indole-based compounds, this compound represents a robust and reproducible starting material. Its predictable reactivity in these fundamental reactions allows for the confident design and execution of complex synthetic routes, ultimately accelerating the drug discovery and development process.
References
-
Hughes, T. V. Part 1, Synthetic approaches to indole/imidazole marine alkaloids; Part 2, 1-Cyanobenzotriazole as a cyanating agent ; Part 3, Synthesis of potential molecular rectifiers. Ph. D. Dissertation, The University of Alabama, 1999. [Link]
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6-bromoindole | Semantic Scholar. [Link]
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A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synfacts 2025, 21 (04), 0369. [Link]
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This compound | 103858-53-3 - J&K Scientific LLC. [Link]
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6-Bromoindole (96%) - Amerigo Scientific. [Link]
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6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Mar. Drugs 2018, 16 (11), 443. [Link]
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Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Org. Process Res. Dev. 2005, 9 (4), 441–448. [Link]
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Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem. 2024, 15 (3), 856–870. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. J. Org. Chem. 2023, 88 (5), 2910–2922. [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Curr. Org. Synth. 2007, 4 (1), 67–86. [Link]
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Safety Operating Guide
Personal protective equipment for handling ETHYL 6-BROMOINDOLE-2-CARBOXYLATE
A Researcher's Guide to Safely Handling ETHYL 6-BROMOINDOLE-2-CARBOXYLATE
This guide provides essential safety and handling protocols for this compound, a compound frequently utilized in pharmaceutical research and organic synthesis. As a brominated indole derivative, this substance requires careful handling to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. According to safety data sheets, it is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful upon inhalation, ingestion, or skin contact.[3][4] Therefore, minimizing exposure through all routes is a critical aspect of its safe handling.
The primary risks associated with this compound are:
-
Ocular Contact: Poses a risk of serious eye irritation.[1][2]
-
Inhalation: Inhalation of dust particles may irritate the respiratory system.[1]
Given these hazards, a thorough risk assessment should be conducted before any handling of this chemical, taking into account the quantity being used and the nature of the experimental procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the recommended PPE, with the rationale for each item's use.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[3] | Protects eyes from dust particles and splashes of the chemical or solvents, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and proper removal techniques must be followed to avoid skin contamination.[3][4] | Prevents direct skin contact with the chemical, which is known to cause skin irritation.[1][2] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[3] | Minimizes the risk of accidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[3][4] | Protects against the inhalation of dust particles that may cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to control airborne particles.[5][6]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[5]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing boats, and disposal containers, are readily available.
-
Weighing: If possible, use an enclosed balance to minimize the dispersion of the powder.[5] Keep the container of the chemical closed as much as possible.[5]
3.2. Experimental Procedures
-
Handling: Use only under a chemical fume hood.[7] Avoid the formation of dust and aerosols.[3]
-
Transfers: When transferring the chemical, use appropriate tools like spatulas to prevent spillage.
-
Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Working over a disposable bench cover is a good practice when handling solutions.[5]
-
Heating: If heating is required, be aware that thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1][7]
3.3. Post-Handling and Cleanup
-
Decontamination: Thoroughly clean the work area after use.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the chemical, even if gloves were worn.[1][8] Do not eat, drink, or smoke in the laboratory area.[7][9]
-
Contaminated Clothing: Take off any contaminated clothing and wash it before reuse.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste contaminated with the chemical should be placed in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not empty into drains.[7] Contact a licensed professional waste disposal service for guidance.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Get medical attention if symptoms occur.[1]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) in a fume hood and place it in a sealed container for disposal.[3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
-
Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. [Link]
-
WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. [Link]
-
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025-05-26). [Link]
-
General Rules for Working with Chemicals | Compliance and Risk Management. [Link]
-
MSDS of 6-Bromoindole-2-carboxylic acid. (2012-11-22). [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. gz-supplies.com [gz-supplies.com]
- 9. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
